molecular formula C7H7I B152007 Iodomethylbenzene CAS No. 620-05-3

Iodomethylbenzene

Cat. No.: B152007
CAS No.: 620-05-3
M. Wt: 218.03 g/mol
InChI Key: XJTQJERLRPWUGL-UHFFFAOYSA-N
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Description

Low-melting crystals or a colorless liquid. Melting point 34.1°C. Insoluble in water and denser (1.74 g / cm3) than water. Hence sinks in water. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodomethylbenzene
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InChI

InChI=1S/C7H7I/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

XJTQJERLRPWUGL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CI
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Molecular Formula

C7H7I
Record name BENZYL IODIDE
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DSSTOX Substance ID

DTXSID6060715
Record name Benzene, (iodomethyl)-
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Molecular Weight

218.03 g/mol
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Physical Description

Low-melting crystals or a colorless liquid. Melting point 34.1 °C. Insoluble in water and denser (1.74 g / cm3) than water. Hence sinks in water. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes., Low-melting solid or colorless liquid; [CAMEO]
Record name BENZYL IODIDE
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CAS No.

620-05-3
Record name BENZYL IODIDE
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Record name Benzene, (iodomethyl)-
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Record name Benzene, (iodomethyl)-
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Record name α-iodotoluene
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Iodomethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of iodomethylbenzene isomers. For clarity, this document distinguishes between benzyl (B1604629) iodide ((iodomethyl)benzene) and the isomers of iodotoluene (2-iodotoluene, 3-iodotoluene, and 4-iodotoluene), which are constitutional isomers. The information presented herein is intended to support research, development, and quality control activities where these compounds are utilized.

Introduction

This compound and its isomers are important aromatic iodine compounds used in a variety of applications, including as intermediates in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. A thorough understanding of their physical properties is crucial for their effective handling, reaction optimization, and for the prediction of their behavior in various chemical and biological systems. This guide focuses on the key physical characteristics of benzyl iodide and the ortho, meta, and para isomers of iodotoluene.

Quantitative Physical Properties

The physical properties of benzyl iodide and the three isomers of iodotoluene are summarized in the tables below for easy comparison.

Table 1: General and Molecular Properties
PropertyBenzyl Iodide ((iodomethyl)benzene)2-Iodotoluene (o-Iodotoluene)3-Iodotoluene (m-Iodotoluene)4-Iodotoluene (p-Iodotoluene)
Molecular Formula C₇H₇IC₇H₇IC₇H₇IC₇H₇I
Molecular Weight 218.03 g/mol 218.04 g/mol 218.03 g/mol 218.04 g/mol
CAS Number 620-05-3615-37-2625-95-6624-31-7
Table 2: Thermal Properties
PropertyBenzyl Iodide ((iodomethyl)benzene)2-Iodotoluene (o-Iodotoluene)3-Iodotoluene (m-Iodotoluene)4-Iodotoluene (p-Iodotoluene)
Melting Point (°C) 24.5-24.00-2732 - 36
Boiling Point (°C) 218208 - 211213210 - 212
Table 3: Physical State and Appearance
PropertyBenzyl Iodide ((iodomethyl)benzene)2-Iodotoluene (o-Iodotoluene)3-Iodotoluene (m-Iodotoluene)4-Iodotoluene (p-Iodotoluene)
Appearance Low-melting crystals or colorless liquid[1]Clear yellow heavy liquid[2]Clear yellow heavy liquid[3]White to light yellow or brown powder[4][5]
Physical State at STP Solid/LiquidLiquidLiquidSolid
Table 4: Density and Refractive Index
PropertyBenzyl Iodide ((iodomethyl)benzene)2-Iodotoluene (o-Iodotoluene)3-Iodotoluene (m-Iodotoluene)4-Iodotoluene (p-Iodotoluene)
Density (g/mL) ~1.7331.6989 to 1.7130 @ 25°C[2]1.688 to 1.698 @ 20°C[3]1.678
Refractive Index (n20/D) 1.63341.608[6]1.604[7]~1.6155 (estimate)[8]
Table 5: Solubility
PropertyBenzyl Iodide ((iodomethyl)benzene)2-Iodotoluene (o-Iodotoluene)3-Iodotoluene (m-Iodotoluene)4-Iodotoluene (p-Iodotoluene)
Solubility in Water Insoluble[1]Insoluble[2]Insoluble[3][9]Insoluble[10]
Solubility in Organic Solvents Soluble in acetone[1]Soluble in benzene, alcohol, ether[2]Soluble in benzene, alcohol, ether[3][11]Soluble in ethanol (B145695) and ether[12]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound isomers.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The melting point is a crucial property for identification and purity assessment.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Grind solid sample B Pack into capillary tube A->B C Place in melting point apparatus D Heat slowly (1-2 °C/min) C->D E Observe melting D->E F Record start of melting (T1) E->F G Record end of melting (T2) E->G H Report melting range (T1-T2) F->H G->H

Workflow for Melting Point Determination
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro-Boiling Point (Siwoloboff Method)

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small-diameter test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.[8]

  • Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.

  • Data Recording: As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8]

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Place liquid in fusion tube B Invert sealed capillary in liquid A->B C Attach to thermometer in Thiele tube D Heat until rapid bubbles emerge C->D E Remove heat and observe D->E F Record temperature when liquid enters capillary E->F

Workflow for Micro-Boiling Point Determination
Density Determination

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL).

Methodology: Pycnometer Method

  • Preparation: A pycnometer (a flask with a specific volume) is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

  • Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is weighed (m₂). The volume of the pycnometer can then be calculated.

  • Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid at the same temperature, and its mass is weighed (m₃).

  • Calculation: The density of the sample liquid (ρ) is calculated using the formula: ρ = (m₃ - m₁) / ((m₂ - m₁) / ρ_water)

DensityWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Weigh empty pycnometer (m1) D Calculate density using the formula A->D B Fill with water, weigh (m2) C Empty, dry, fill with sample, weigh (m3) B->C C->D

Workflow for Density Determination
Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the field of view is divided into a light and a dark region. The dividing line (shadowline) is brought into sharp focus and aligned with the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

RefractiveIndexWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Recording A Calibrate refractometer B Place sample on prism A->B C Adjust for sharp shadowline D Align shadowline with crosshairs C->D E Read refractive index from scale D->E F Record temperature D->F

Workflow for Refractive Index Determination
Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Assessment

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, diethyl ether, hexane).

  • Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 0.75 mL).[13]

  • Observation: The mixture is agitated vigorously. The solubility is observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.[13]

  • "Like Dissolves Like": The solubility of iodotoluenes is generally low in polar solvents like water and high in non-polar organic solvents, following the principle of "like dissolves like".

SolubilityWorkflow cluster_prep Preparation cluster_observation Observation cluster_classification Classification A Add known amount of solute to solvent B Agitate mixture vigorously C Observe dissolution B->C D Classify as soluble, partially soluble, or insoluble C->D

Workflow for Qualitative Solubility Assessment

Safety Considerations

This compound and its isomers should be handled with appropriate safety precautions. They are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each specific compound before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

This guide provides a foundational understanding of the key physical properties of this compound isomers and the standard experimental procedures for their determination. For more detailed information, it is recommended to consult peer-reviewed literature and chemical databases.

References

iodomethylbenzene synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Iodomethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as benzyl (B1604629) iodide, is a highly reactive organoiodine compound that serves as a versatile reagent in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry and materials science, where it is employed for the introduction of the benzyl group into various molecular scaffolds. The high reactivity of the carbon-iodine bond makes it an excellent alkylating agent, but also presents challenges in its synthesis and purification due to its instability. This guide provides a comprehensive overview of the principal methods for the synthesis of this compound and the techniques for its purification, supported by detailed experimental protocols and comparative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₇I
Molecular Weight 218.04 g/mol [1][2]
Appearance Colorless to yellow needles or liquid[2]
Melting Point 24.5 °C[2]
Boiling Point 218 °C[2]
Density ~1.75 g/cm³[1][3]
Solubility Insoluble in water[2][3]

Synthesis of this compound

Several synthetic routes to this compound have been established, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in the substrate.

Finkelstein Reaction

The Finkelstein reaction is a classic and widely used method for the synthesis of alkyl iodides.[4][5] It involves the halogen exchange of an alkyl chloride or bromide with an alkali metal iodide in a suitable solvent, typically acetone (B3395972).[4][6] The reaction is driven to completion by the precipitation of the less soluble sodium or potassium chloride/bromide in acetone.[4] This method is particularly effective for primary halides, including benzyl halides.[4][7]

Reaction Scheme:

or

Experimental Protocol:
  • In a round-bottom flask equipped with a reflux condenser, dissolve benzyl chloride or benzyl bromide in anhydrous acetone.

  • Add a stoichiometric excess (typically 1.5 to 3 equivalents) of sodium iodide.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl or NaBr).

  • After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium halide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude benzyl iodide can then be purified by distillation or recrystallization.

Synthesis from Benzyl Alcohol

The direct conversion of benzyl alcohol to benzyl iodide offers an alternative route, avoiding the need for benzyl halides as precursors. Several reagent systems have been developed for this transformation.

a) Using Sodium Borohydride (B1222165) and Iodine

This method provides a high-yield, one-pot synthesis from readily available benzyl alcohol.[8]

Reaction Scheme:

Experimental Protocol:[8]
  • To a 25 mL reactor under a nitrogen atmosphere, add sodium borohydride (19.0 mg, 0.5 mmol), benzyl alcohol (54.0 mg, 0.5 mmol), and 1,4-dioxane (B91453) (1 mL).

  • Heat the mixture to 80°C and maintain for 30 minutes.

  • Cool the mixture to room temperature and add iodine pellets (126.9 mg, 0.5 mmol).

  • Seal the reactor and heat to 60°C for 24 hours.

  • After cooling to room temperature, add 5 mL of water and 5 mL of ethyl acetate (B1210297) and stir for 10 minutes.

  • Extract the aqueous layer twice with 10 mL of ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate (B86663) for 30 minutes, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

b) Using Cerium(III) Chloride and Sodium Iodide

This method utilizes a Lewis acid catalyst to facilitate the conversion of the alcohol to the iodide.[9][10]

Reaction Scheme:

Experimental Protocol:[9]
  • In a round-bottom flask, prepare a stirred suspension of benzyl alcohol (0.108 g, 1 mmol) and sodium iodide (0.18 g, 1.2 mmol) in acetonitrile (B52724) (10 mL).

  • Add cerium(III) chloride heptahydrate (0.56 g, 1.5 mmol) to the mixture.

  • Heat the resulting mixture at reflux for 20 hours.

  • After completion, the reaction mixture is worked up by extraction and purified.

Synthesis from Benzaldehyde (B42025)

A one-pot reductive iodination of benzaldehyde provides a direct route to benzyl iodide. This method uses phosphorous acid as a reducing agent and elemental iodine as the iodine source.[11]

Reaction Scheme:

Experimental Protocol:[11]
  • In a reaction flask under a nitrogen atmosphere, charge benzaldehyde, iodine, phosphorous acid, and a solvent such as 1,2-dichloroethane. A typical molar ratio of benzaldehyde to iodine is 1:0.7 and benzaldehyde to phosphorous acid is 1:2.5.

  • Stir the reaction mixture at 60-80°C for at least 8 hours.

  • After the reaction is complete, treat the reaction liquid with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted iodine.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography.

Quantitative Data Summary for Synthesis Methods
Synthesis MethodStarting MaterialKey ReagentsSolventTypical YieldPurity
Finkelstein Reaction Benzyl chloride/bromideNaI or KIAcetoneGood to highVariable
From Benzyl Alcohol Benzyl alcoholNaBH₄, I₂1,4-Dioxane90%[8]>99% (after chromatography)[8]
From Benzyl Alcohol Benzyl alcoholCeCl₃·7H₂O, NaIAcetonitrileHigh conversion-
From Benzaldehyde BenzaldehydeI₂, H₃PO₃1,2-DichloroethaneUp to 94%[11]High (after chromatography)

Purification of this compound

Due to its instability, the purification of this compound requires careful handling. The presence of free iodine as an impurity is a common issue, often imparting a dark color to the product.[12]

Column Chromatography

Column chromatography is a highly effective method for obtaining high-purity this compound, particularly for removing non-volatile impurities and colored byproducts.

Experimental Protocol:[8]
  • Prepare a slurry of 200-300 mesh neutral silica (B1680970) gel in the chosen eluent (e.g., petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude benzyl iodide in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the eluent, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Distillation

Distillation is suitable for separating this compound from impurities with significantly different boiling points. Due to its relatively high boiling point, vacuum distillation is often preferred to prevent decomposition at elevated temperatures.

Experimental Protocol:
  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point under the applied pressure.

  • It is advisable to add copper turnings to the distillation flask to react with any free iodine.[12]

Recrystallization

Given that this compound is a low-melting solid, recrystallization can be an effective purification technique.[2]

Experimental Protocol:
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., acetone).

  • If the solution is colored, it can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Aqueous Work-up

A standard aqueous work-up is a crucial first step in purification to remove water-soluble impurities and unreacted reagents.

Experimental Protocol:
  • After the reaction, quench the reaction mixture as required (e.g., with aqueous sodium thiosulfate to remove excess iodine).[11]

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Synthesis Pathways for this compound

Synthesis_Pathways cluster_finkelstein Finkelstein Reaction cluster_alcohol From Benzyl Alcohol cluster_aldehyde From Benzaldehyde Benzyl_Chloride Benzyl Chloride Finkelstein NaI, Acetone Benzyl_Chloride->Finkelstein Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Finkelstein Benzyl_Iodide1 This compound Finkelstein->Benzyl_Iodide1 Benzyl_Alcohol Benzyl Alcohol Reagents_Alcohol NaBH₄, I₂ or CeCl₃·7H₂O, NaI Benzyl_Alcohol->Reagents_Alcohol Benzyl_Iodide2 This compound Reagents_Alcohol->Benzyl_Iodide2 Benzaldehyde Benzaldehyde Reagents_Aldehyde I₂, H₃PO₃ Benzaldehyde->Reagents_Aldehyde Benzyl_Iodide3 This compound Reagents_Aldehyde->Benzyl_Iodide3

Caption: Key synthetic routes to this compound.

General Experimental Workflow for Synthesis and Purification

Workflow Start Select Synthesis Method Reaction Perform Synthesis Reaction Start->Reaction Workup Aqueous Work-up (e.g., Na₂S₂O₃ wash, extraction) Reaction->Workup Crude_Product Isolate Crude Product (Solvent Evaporation) Workup->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Chromatography Column Chromatography Purification_Choice->Chromatography High Purity Distillation Vacuum Distillation Purification_Choice->Distillation Volatile Impurities Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid Pure_Product Pure this compound Chromatography->Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product Analysis Characterization (NMR, GC-MS, etc.) Pure_Product->Analysis

Caption: General workflow for this compound synthesis and purification.

Safety and Handling

This compound is a toxic and lachrymatory compound.[1][2][13] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[14][15] Avoid inhalation of vapors and contact with skin and eyes.[15] Store in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[16] Due to its instability, it is often recommended to prepare it fresh for subsequent reactions.[12] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[15]

References

Spectroscopic Profile of Iodomethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for iodomethylbenzene (also known as benzyl (B1604629) iodide). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.35 - 7.25Multiplet5H-Aromatic protons (C₆H₅)
4.45Singlet2H-Methylene protons (-CH₂I)

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
~139C (ipso)
~129C (ortho, para)
~128C (meta)
~5-CH₂I

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and alkyl iodide moieties.

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3085 - 3030MediumAromatic C-H stretch
2920 - 2850MediumAliphatic C-H stretch (-CH₂)
~1600, ~1495, ~1450Medium to StrongAromatic C=C skeletal vibrations
~1200StrongC-I stretch
770 - 730StrongC-H out-of-plane bending (monosubstituted benzene)
690StrongC-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern.[1]

Table 4: Major Mass Spectrometry Fragments of this compound

m/zRelative IntensityAssignment
218Moderate[M]⁺ (Molecular Ion)
91100% (Base Peak)[C₇H₇]⁺ (Tropylium cation)
127Moderate[I]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Interpretation Data Interpretation and Structure Confirmation NMR_Data->Interpretation Combine Data IR_Data->Interpretation Combine Data MS_Data->Interpretation Combine Data

References

iodomethylbenzene CAS number and safety information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the CAS Numbers and Safety Information of Iodomethylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the Chemical Abstracts Service (CAS) numbers and safety profiles of iodomethylbenzene isomers. The following sections detail the physicochemical properties, hazard classifications, and essential safety protocols for handling, storage, and disposal of these compounds.

Physicochemical Properties

The properties of this compound isomers vary depending on the position of the iodo group. The tables below summarize key quantitative data for easy comparison.

Table 1: CAS Numbers and Physical Properties of this compound Isomers

Compound NameSynonym(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/mL)Flash Point (°C)
2-Iodotolueneo-Iodotoluene, 1-Iodo-2-methylbenzene615-37-2[1][2]C₇H₇I218.03[2]Clear colorless to yellow or pale pink to red liquid[3]Not applicable211.5 @ 760 mmHg1.698 @ 25°C90 (closed cup)[4]
3-Iodotoluenem-Iodotoluene, 1-Iodo-3-methylbenzene625-95-6[5][6]C₇H₇I218.04[5]Colorless to yellow clear liquid[6]-27[5]80-82 @ 10 mmHg[5]1.698 @ 25°C[5]83 (closed cup)
4-Iodotoluenep-Iodotoluene, 1-Iodo-4-methylbenzene624-31-7[7][8]C₇H₇I218.03[8]White to light yellow or brown powder[8]32 - 36[8]210 - 212[8]1.678[8]90 (closed cup)[9]
Benzyl (B1604629) iodideα-Iodotoluene, (Iodomethyl)benzene620-05-3[10][11]C₇H₇I218.03[10]Colorless crystals or liquid[10]24.5[12]218[12]~1.7498[13]

Safety and Hazard Information

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for each this compound isomer.

Table 2: GHS Hazard Information for this compound Isomers

Compound NameGHS Pictogram(s)Signal WordHazard StatementsPrecautionary Statements
2-Iodotoluene GHS07 (Exclamation mark)[4]Warning [14]H315: Causes skin irritation[14][15]. H319: Causes serious eye irritation[14][15]. H335: May cause respiratory irritation[6][14].P261, P264, P280, P302+P352, P305+P351+P338[14]
3-Iodotoluene GHS07 (Exclamation mark)[4]Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation[4].P261, P264, P271, P280, P302+P352, P305+P351+P338
4-Iodotoluene GHS07 (Exclamation mark)[9]Warning [9]H302: Harmful if swallowed[9]. H315: Causes skin irritation[1][9]. H319: Causes serious eye irritation[7]. H335: May cause respiratory irritation[1][7].P261, P264, P280, P301+P312, P302+P352, P305+P351+P338[7][9]
Benzyl iodide GHS07 (Exclamation mark), GHS09 (Environment)[16]Warning [16]Toxic by ingestion, inhalation, and skin absorption; very irritating to skin and eyes[10][17]. Powerful lachrymator[12][16].Not explicitly provided in a consolidated list, but requires stringent handling due to its toxicity and irritant nature.

Experimental Protocols

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate PPE are crucial to minimize exposure risks.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling Procedure cluster_Post Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE WorkInHood Work in a Fume Hood SelectPPE->WorkInHood AvoidContact Avoid Skin/Eye Contact WorkInHood->AvoidContact AvoidInhalation Avoid Inhalation of Vapors AvoidContact->AvoidInhalation Grounding Ground Equipment (for liquids) AvoidInhalation->Grounding Decontaminate Decontaminate Work Area Grounding->Decontaminate ProperStorage Store in a Cool, Dry, Well-Ventilated Area Decontaminate->ProperStorage WasteDisposal Dispose of Waste Properly ProperStorage->WasteDisposal

Safe Handling Workflow for Iodomethylbenzenes.
  • Engineering Controls : Always handle iodomethylbenzenes in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]

  • Eye Protection : Wear chemical safety goggles or a face shield that conforms to EN166 or NIOSH standards.[7]

  • Skin Protection : Use impervious gloves (e.g., nitrile) and a lab coat.[8] Contaminated clothing should be removed and washed before reuse.[11]

  • Respiratory Protection : If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[12]

  • Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11][18]

  • Keep containers tightly closed when not in use.[11]

  • Protect from light, especially for 3-iodotoluene.[10]

  • For combustible liquids like 2- and 3-iodotoluene, keep away from heat, sparks, and open flames.[5][11]

Spills and Accidental Release
  • Small Spills : Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[6]

  • Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[6]

  • Eliminate all ignition sources in the vicinity of the spill.[2]

Disposal

Disposal of iodinated compounds must comply with local, state, and federal regulations.

Disposal_Workflow cluster_Waste Waste Generation cluster_Treatment Pre-Disposal Treatment (if necessary) cluster_Disposal Final Disposal CollectWaste Collect Waste in a Labeled, Sealed Container Neutralize Neutralize with Sodium Thiosulfate (B1220275) (for solutions containing elemental iodine) CollectWaste->Neutralize ConsultRegulations Consult Local, State, and Federal Regulations Neutralize->ConsultRegulations LicensedDisposal Transfer to a Licensed Hazardous Waste Disposal Facility ConsultRegulations->LicensedDisposal

General Disposal Workflow for Iodinated Waste.
  • Do not dispose of iodomethylbenzenes down the drain.[19]

  • Waste should be treated as hazardous.[19]

  • For solutions containing elemental iodine, neutralization with a reducing agent like sodium thiosulfate can be performed to convert it to the less hazardous iodide form.[20] The solution should become colorless upon complete reaction.[21]

  • Dispose of the chemical waste through a licensed disposal company.[7] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Reactivity and Incompatibilities

  • Incompatible Materials : Strong oxidizing agents.[18]

  • Hazardous Decomposition Products : Combustion may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[18]

  • Benzyl Iodide Reactivity : As a benzylic halide, benzyl iodide is a potent lachrymator and is reactive towards nucleophiles. It may react with water or moist air to release toxic or corrosive gases.[2][17] It is also sensitive to light.

Toxicological Information

  • 3-Iodotoluene : Oral LD50 (rat) = 2296 mg/kg.[3]

  • The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

  • Symptoms of overexposure can include skin and eye irritation, respiratory tract irritation, and for benzyl iodide, severe burns and lachrymation.[2][7][17]

This guide is intended for informational purposes for trained professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using and adhere to all institutional and regulatory safety protocols.

References

solubility of iodomethylbenzene in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Iodomethylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound isomers in a range of common organic solvents. Understanding the solubility of these compounds is critical for their application in organic synthesis, purification, formulation, and materials science. This document consolidates available solubility data, outlines detailed experimental methodologies for solubility determination and recrystallization, and presents logical workflows to guide solvent selection.

Introduction to this compound

This compound, with the chemical formula C₇H₇I, refers to a group of aromatic organic compounds consisting of a benzene (B151609) ring substituted with one methyl group and one iodine atom. There are four structural isomers, whose properties and reactivity are influenced by the relative positions of the substituents:

The first three are aryl iodides, with the iodine atom bonded directly to the aromatic ring, while benzyl iodide has the iodine atom attached to the methyl group.[1] These compounds are valuable intermediates in a variety of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira), and in the synthesis of pharmaceuticals and agrochemicals.[2][3] Solubility is a fundamental physical property that dictates the choice of solvent for conducting reactions, extracting and isolating products, and performing purification via recrystallization.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4]

  • Solute Structure (this compound) : The iodotoluene isomers possess a large, non-polar benzene ring, which constitutes the bulk of the molecule's structure. This makes them predominantly non-polar, or hydrophobic, in nature.[5][6] The carbon-iodine bond introduces a degree of polarity and polarizability, but the overall character of the molecule remains non-polar. Consequently, iodotoluenes are generally insoluble in highly polar solvents like water.[7][8][9]

  • Solvent Polarity : Organic solvents can be broadly classified based on their polarity:

    • Non-Polar Solvents (e.g., hexane, toluene, benzene): These solvents interact favorably with the non-polar aromatic ring of iodotoluene through van der Waals forces, leading to good solubility.[5]

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have moderate polarity and can dissolve iodotoluenes, though solubility can vary.

    • Polar Protic Solvents (e.g., methanol (B129727), ethanol, water): The strong hydrogen bonds in these solvents are not easily disrupted by the non-polar iodotoluene molecule, resulting in lower solubility.[5] However, some solubility is observed, particularly in alcohols like methanol and ethanol.[2][10]

  • Temperature : The solubility of solid compounds like 4-iodotoluene generally increases with temperature, a principle that is fundamental to the technique of recrystallization.[5][6]

Solubility Data

Quantitative solubility data for this compound isomers in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various sources provide a good general understanding of their solubility profiles. The table below summarizes this information.

Table 1: Qualitative Solubility of this compound Isomers in Common Solvents

Solvent ClassSolventFormula2-Iodotoluene (o)3-Iodotoluene (m)4-Iodotoluene (p)Benzyl Iodide (α)
Polar Protic WaterH₂OInsoluble[5]Insoluble[6]Insoluble[8][9]Insoluble[11]
MethanolCH₃OHPoorly SolubleSolubleSoluble ("almost transparent")[2][7][8][12]Soluble
EthanolC₂H₅OHPoorly Soluble[5]Soluble[6]Soluble[10]Soluble
Polar Aprotic AcetoneC₃H₆OSolubleSolubleSolubleSoluble
Ethyl AcetateC₄H₈O₂SolubleSolubleSolubleSoluble
DichloromethaneCH₂Cl₂SolubleSolubleSolubleSoluble
Non-Polar TolueneC₇H₈Highly Soluble[5]Highly SolubleHighly SolubleHighly Soluble
HexaneC₆H₁₄Highly Soluble[5]Highly Soluble[6]SolubleSoluble
Diethyl EtherC₄H₁₀OSolubleHighly Soluble[6]Soluble[10]Soluble

Experimental Protocols

Precise solubility data is best determined empirically. The following sections detail generalized protocols for quantifying solubility and for purification by recrystallization, a technique that relies on differential solubility.

Protocol for Determination of Solubility (Saturation Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

  • Preparation : Place an excess amount of the this compound isomer into a flask or vial containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration : Seal the container to prevent solvent evaporation. Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Allow the mixture to stand at the same constant temperature until the excess solid has settled, leaving a clear, saturated supernatant. Alternatively, use a centrifuge to expedite separation.

  • Sampling : Carefully withdraw a known volume of the clear saturated solution using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.

  • Quantification :

    • Dilute the collected sample with a known volume of a suitable solvent.

    • Analyze the concentration of the diluted sample using a calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Prepare a standard curve with known concentrations of the this compound isomer to ensure accurate quantification.

  • Calculation : Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent. Express the result in units such as g/100 mL or mol/L.

Protocol for Purification by Recrystallization

Recrystallization is the most common method for purifying solid organic compounds like 4-iodotoluene. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[4]

  • Solvent Selection :

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the mixture. A suitable solvent will dissolve the compound completely at or near its boiling point.[13]

    • Allow the hot solution to cool slowly to room temperature, then in an ice bath. A large crop of pure crystals should form. If no crystals form, the solvent is too good; if the compound is insoluble even when hot, the solvent is too poor.[13]

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent, bring the mixture to a boil (using a hot plate and adding a boiling stick), and continue adding small portions of hot solvent until the solid is just dissolved.[14] Adding excess solvent will reduce the final yield.[13]

  • Decolorization (Optional) : If colored impurities are present, remove the solution from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional) : If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent the desired compound from crystallizing prematurely.[4]

  • Crystallization : Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Washing : Collect the purified crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the soluble impurities.[14]

  • Drying : Allow the crystals to dry completely in the air on the filter paper or in a desiccator to remove residual solvent before weighing and calculating the percent recovery.[15]

Visualizations of Logical Workflows

Solvent Selection for Recrystallization

The following diagram illustrates the logical workflow for selecting an appropriate solvent system for the recrystallization of a solid compound like 4-iodotoluene.

G start Start: Crude Solid Sample test_solvents Test Solubility in Various Solvents (e.g., Hexane, Toluene, EtOH, Acetone) start->test_solvents cold_check Soluble in Cold Solvent? test_solvents->cold_check hot_check Soluble in Hot Solvent? cold_check->hot_check No reject_solvent Reject Solvent (Too Soluble) cold_check->reject_solvent Yes cool_check Crystals Form on Cooling? hot_check->cool_check Yes reject_insoluble Reject Solvent (Insoluble) hot_check->reject_insoluble No select_solvent Select as Ideal Solvent cool_check->select_solvent Yes consider_pair Consider Solvent Pair cool_check->consider_pair No (Stays in solution) G cluster_solvents Solvent Classes solute This compound (Solute) Predominantly Non-Polar non_polar Non-Polar Solvents (e.g., Toluene, Hexane) Van der Waals Forces solute->non_polar High Solubility ('Like Dissolves Like') polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DCM) Dipole-Dipole Interactions solute->polar_aprotic Moderate Solubility polar_protic Polar Protic Solvents (e.g., Water, Ethanol) Strong H-Bonding Network solute->polar_protic Low / Insoluble (Mismatched Polarity)

References

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive exploration into the origins, synthesis, and pivotal role of iodomethylbenzene and its isomers in scientific advancement, particularly in the realm of drug discovery and molecular imaging.

This technical guide offers researchers, scientists, and drug development professionals a detailed chronicle of this compound, from its theoretical underpinnings in 19th-century organic chemistry to its contemporary applications as a critical building block in medicinal chemistry and a key component in advanced diagnostic and therapeutic agents.

Introduction: A Tale of Two Isomers

The term "this compound" can refer to two isomeric structures with distinct chemical reactivities and historical contexts: iodotoluenes , where an iodine atom is substituted on the aromatic ring of toluene (B28343), and benzyl (B1604629) iodide ((iodomethyl)benzene), where the iodine is attached to the methyl group. This guide will delve into the discovery, synthesis, and applications of both, providing a holistic view of their significance.

The carbon-iodine bond is a cornerstone of their utility. In iodotoluenes, it allows for a variety of cross-coupling reactions, while the C-I bond in benzyl iodide is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions.[1] This reactivity has made these compounds indispensable in the synthesis of complex organic molecules.[1]

Historical Context: The Dawn of Aromatic Chemistry

While a singular moment of "discovery" for this compound is not documented, its synthesis became possible through a series of foundational advancements in organic chemistry during the 19th and early 20th centuries.

The groundwork was laid by the German chemist Peter Griess , who in 1858, discovered the diazotization of aryl amines.[2] This reaction, which converts primary aromatic amines into diazonium salts, became a cornerstone for the synthesis of a vast array of aromatic compounds, including aryl halides. The subsequent reaction of these diazonium salts, now known as the Sandmeyer reaction or a variation thereof, provided a reliable route to introduce iodine onto an aromatic ring.

Concurrently, the development of halogen exchange reactions provided a pathway to benzyl iodide. In 1910, German chemist Hans Finkelstein reported a method for converting alkyl chlorides and bromides to their corresponding iodides using sodium iodide in acetone (B3395972).[2][3][4][5][6] This reaction, now famously known as the Finkelstein reaction , leverages the differential solubility of sodium halides in acetone to drive the equilibrium towards the formation of the alkyl iodide.[4]

These pioneering synthetic methods paved the way for the preparation and subsequent investigation of the various isomers of this compound.

Physicochemical Properties of this compound Isomers

The isomeric forms of this compound exhibit distinct physical properties that are crucial for their application in synthesis and material science.

IsomerStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Solubility in Water
o-Iodotoluene CH₃C₆H₄I218.0411.27 (estimate)[4]211[3][7]1.713 at 25°C[4]Insoluble
m-Iodotoluene CH₃C₆H₄I218.04-27[8][9]204[8][9]1.698 at 25°C[10]Insoluble[10][11]
p-Iodotoluene CH₃C₆H₄I218.0433-35[12][13]211.5[12][13]1.678[12]Insoluble[12][14]
Benzyl Iodide C₆H₅CH₂I218.0424.5[15]218[15]1.74 at 20°CInsoluble[15]

Key Experimental Protocols

The synthesis of this compound isomers relies on well-established organic reactions. Below are detailed protocols for two of the most common methods.

Synthesis of p-Iodotoluene via Diazotization of p-Toluidine (B81030)

This method is a classic example of the Sandmeyer-type reaction, a cornerstone of aromatic chemistry.

Protocol: [10]

  • Nitration of Toluene: Toluene is first nitrated to a mixture of nitrotoluenes. The para-isomer, p-nitrotoluene, is then separated.

  • Reduction of p-Nitrotoluene: In a 250 mL four-neck flask, 16.8 g (0.3 mol) of iron powder, 2.3 mL (0.04 mol) of acetic acid, and 1.7 g of ammonium (B1175870) chloride are mixed with 60 mL of water and heated to reflux. 17.2 g (0.1 mol) of p-nitrotoluene is then added, and the reflux is continued for 2 hours. The reaction is monitored by Thin Layer Chromatography (TLC). After completion, the pH is adjusted to 9 with a 20% sodium hydroxide (B78521) solution, and 30 mL of toluene is added. The mixture is refluxed for 10 minutes and filtered while hot. The resulting p-toluidine is purified.

  • Diazotization of p-Toluidine: In a 250 mL four-neck flask, 14.2 g (0.1 mol) of p-toluidine is slowly added to a stirred mixture of 40 mL of water and 20.6 mL (0.4 mol) of 98% sulfuric acid, followed by the addition of 80 mL of water. The mixture is cooled to 0-5°C. A solution of 7.1 g (0.1 mol) of sodium nitrite (B80452) in 15 mL of water is then added dropwise. The reaction mixture is kept at this temperature for 30 minutes to complete the diazotization.

  • Iodination: The resulting diazonium salt solution is transferred to another 250 mL four-neck flask containing a solution of 19.9 g (0.12 mol) of potassium iodide and 0.1 g of copper powder in 30 mL of water.

  • Work-up and Purification: After the addition is complete, the mixture is warmed for 30 minutes and then heated at 70-80°C for another 30 minutes, with TLC monitoring. The mixture is cooled, and the organic phase is separated and washed sequentially with hot saturated sodium bisulfite solution and water. The solvent is removed under reduced pressure to yield the crude p-iodotoluene, which can be further purified by distillation or recrystallization.

Synthesis_of_p_Iodotoluene cluster_reagents1 Reagents cluster_reagents2 Reagents p_Toluidine p-Toluidine Diazonium_Salt p-Tolyl Diazonium Salt p_Toluidine->Diazonium_Salt 1. H₂SO₄, NaNO₂ 2. 0-5°C p_Iodotoluene p-Iodotoluene Diazonium_Salt->p_Iodotoluene KI, Cu powder H2SO4 H₂SO₄ NaNO2 NaNO₂ KI KI Cu Cu

Synthesis of p-Iodotoluene via Diazotization
Synthesis of Benzyl Iodide via the Finkelstein Reaction

This reaction is a highly efficient method for preparing alkyl iodides from other alkyl halides.

Protocol: [15]

  • Reaction Setup: In a round-bottom flask, dissolve benzyl chloride or benzyl bromide in acetone.

  • Addition of Sodium Iodide: Add a solution of sodium iodide in acetone to the flask.

  • Reaction: The reaction mixture is stirred at room temperature or gently refluxed. The progress of the reaction can be monitored by observing the precipitation of sodium chloride or sodium bromide, which are insoluble in acetone.

  • Work-up and Purification: Once the reaction is complete, the precipitated sodium halide is removed by filtration. The acetone is then removed from the filtrate by evaporation under reduced pressure. The resulting crude benzyl iodide can be purified by distillation.

Finkelstein_Reaction cluster_reagents Reagents Benzyl_Chloride Benzyl Chloride/Bromide Benzyl_Iodide Benzyl Iodide Benzyl_Chloride->Benzyl_Iodide NaI, Acetone NaCl_ppt NaCl/NaBr (precipitate) Benzyl_Iodide->NaCl_ppt by-product NaI NaI Acetone Acetone

Finkelstein Reaction for Benzyl Iodide Synthesis

Applications in Drug Development and Molecular Imaging

The unique reactivity of the carbon-iodine bond in this compound isomers makes them valuable precursors in the synthesis of pharmaceuticals.[8][10][12][16] They are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to construct complex molecular architectures found in many drug candidates.[8][12]

A particularly significant application lies in the field of nuclear medicine, specifically in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. Radio-iodinated molecules serve as important tracers for diagnosing and monitoring various diseases.

Meta-Iodobenzylguanidine (MIBG) in Neuroendocrine Tumor Imaging and Therapy

One of the most prominent examples of a drug derived from an this compound structure is meta-iodobenzylguanidine (MIBG) .[5] Developed in the late 1970s, MIBG is an analog of the neurotransmitter norepinephrine (B1679862).[8] When radiolabeled with iodine isotopes (¹²³I for imaging or ¹³¹I for therapy), it is taken up by neuroendocrine cells through the norepinephrine transporter.[14] This selective uptake allows for the targeted imaging and radiotherapy of neuroendocrine tumors such as pheochromocytomas and neuroblastomas.[5][8][9][14]

MIBG_Uptake MIBG Radio-iodinated MIBG NET Norepinephrine Transporter (NET) MIBG->NET Neuroendocrine_Cell Neuroendocrine Tumor Cell NET->Neuroendocrine_Cell Uptake Imaging_Therapy Imaging (SPECT/PET) or Radiotherapy Neuroendocrine_Cell->Imaging_Therapy Accumulation leads to

Mechanism of MIBG Uptake in Neuroendocrine Tumor Cells
Other Applications in Molecular Imaging

Radio-iodinated compounds are extensively used as tracers in PET and SPECT for various diagnostic purposes:

  • Brain Imaging: Iodinated ligands have been developed to map the distribution of specific receptors in the brain, such as dopamine (B1211576) receptors, which is crucial for studying neurological disorders.[17][18][19][20][21]

  • Amyloid Plaque Imaging: Several iodinated derivatives are being investigated as SPECT imaging agents for the detection of beta-amyloid plaques in the brains of Alzheimer's disease patients.[10]

  • Tumor Imaging: Radio-iodinated tyrosine derivatives, such as 3-¹²³I-iodo-α-methyl-L-tyrosine (IMT), are used in SPECT imaging of brain tumors.[13][22][23]

Conclusion

From their conceptual origins in the foundational principles of organic synthesis to their current role at the forefront of medicinal chemistry and molecular imaging, the isomers of this compound have proven to be remarkably versatile and enduringly relevant. Their story is a testament to the power of fundamental chemical discoveries to unlock new avenues of scientific exploration and medical innovation. As synthetic methodologies continue to advance, the utility of these foundational building blocks in the development of novel therapeutics and diagnostics is poised to expand even further.

References

Theoretical Foundations of Iodomethylbenzene Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethylbenzene and its isomers (ortho-, meta-, and para-) are versatile building blocks in organic synthesis, playing a crucial role in the development of pharmaceuticals and other complex organic molecules. Their reactivity is governed by a combination of electronic and steric factors, which influence their participation in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the theoretical basis of this compound reactivity, supported by quantitative data, detailed experimental protocols for key reactions, and mechanistic visualizations. The unique properties of the iodomethyl group, particularly the lability of the carbon-iodine bond, make these compounds valuable precursors for the formation of new carbon-carbon and carbon-heteroatom bonds.

Theoretical Basis of Reactivity

The reactivity of this compound is primarily dictated by the nature of the carbon-iodine (C-I) bond and the electronic influence of the methyl and iodo substituents on the benzene (B151609) ring.

Electronic Effects

The electronic character of the substituents on the benzene ring significantly influences the reactivity of the iodomethyl group. The methyl group is an electron-donating group (+I effect), which activates the benzene ring towards electrophilic aromatic substitution. The iodo group, being a halogen, exhibits a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect).[1] The overall effect of the iodo substituent is deactivating towards electrophilic aromatic substitution but ortho-, para-directing.[2][3][4]

The position of the iodomethyl group relative to other substituents can be understood through Hammett constants, which quantify the electronic effect of a substituent on the reactivity of a reaction center.

Table 1: Hammett Substituent Constants (σ)

Substituentσ_meta_σ_para_
-CH₃-0.07-0.17
-I+0.35+0.18

Data sourced from various chemistry resources.

A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. These constants are invaluable for predicting reaction rates and equilibria.

Steric Effects

The position of the iodomethyl group also imparts steric hindrance, which can affect the rate and regioselectivity of reactions. The ortho-isomer is generally the most sterically hindered, which can lead to slower reaction rates compared to the meta- and para-isomers in reactions sensitive to steric bulk.

Bond Dissociation Energy

The carbon-iodine bond is the weakest among the carbon-halogen bonds, which is a key factor in the high reactivity of this compound. This low bond dissociation energy facilitates reactions such as Grignard reagent formation and cross-coupling reactions where the cleavage of the C-I bond is a critical step.

Table 2: Thermochemical Data for (Iodomethyl)benzene

PropertyValueUnits
Standard Enthalpy of Formation (gas, 298.15 K)127.3 ± 1.3kJ/mol
C-I Bond Dissociation Enthalpy (approx.)~210kJ/mol

Data sourced from the NIST Chemistry WebBook. The relatively low C-I bond dissociation energy makes this compound an excellent substrate for radical reactions and oxidative addition to transition metal catalysts.

Key Reactions and Mechanistic Insights

Iodomethylbenzenes are precursors in several fundamentally important organic reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a powerful tool for the formation of C-C bonds. The reactivity of aryl halides in the oxidative addition step, which is often rate-determining, follows the order I > Br > Cl.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst solvent Add Solvent (e.g., Toluene/Water) reagents->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR)₂ Base pd2_aryl_boronate Ar-Pd(II)-R(L_n) transmetalation->pd2_aryl_boronate reductive_elimination Reductive Elimination pd2_aryl_boronate->reductive_elimination reductive_elimination->pd0 Ar-R Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R₂NH Base pd2_amido Ar-Pd(II)-NR₂(L_n) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂ Grignard_Formation start Start reactants This compound + Magnesium Turnings start->reactants solvent Anhydrous Ether (e.g., THF, Diethyl Ether) reactants->solvent initiation Initiation (e.g., Iodine crystal, heating) solvent->initiation reaction Exothermic Reaction Forms ArCH₂MgI initiation->reaction end Grignard Reagent (ArCH₂MgI) reaction->end

References

An In-depth Technical Guide to the Isomers of Iodomethylbenzene and Their Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the constitutional isomers of iodomethylbenzene: benzyl (B1604629) iodide and the ortho, meta, and para isomers of iodotoluene. These compounds are pivotal intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines their distinct characteristics, presents detailed experimental protocols, and summarizes key data for easy comparison.

Introduction: Understanding the Isomers

The molecular formula C₇H₇I encompasses four primary constitutional isomers that are the focus of this guide. It is crucial to distinguish between (iodomethyl)benzene, commonly known as benzyl iodide, and the iodotoluenes. In benzyl iodide, the iodine atom is attached to the methyl group, classifying it as a benzyl halide.[1] In contrast, the iodotoluenes (o-, m-, and p-iodotoluene) are aryl halides, with the iodine atom directly bonded to the aromatic ring.[2] This structural difference profoundly influences their chemical reactivity and applications.

  • Benzyl Iodide ((Iodomethyl)benzene): A highly reactive alkyl halide, susceptible to Sₙ2 nucleophilic substitution reactions.[1]

  • Iodotoluenes (ortho, meta, para): Aryl halides that are less reactive towards traditional nucleophilic substitution but are excellent substrates for transition-metal-catalyzed cross-coupling reactions.

Below is a diagram illustrating the isomeric relationship between these four compounds.

G cluster_isomers Constitutional Isomers of C₇H₇I Benzyl Iodide Benzyl Iodide ortho-Iodotoluene ortho-Iodotoluene meta-Iodotoluene meta-Iodotoluene para-Iodotoluene para-Iodotoluene C7H7I C7H7I C7H7I->Benzyl Iodide C7H7I->ortho-Iodotoluene C7H7I->meta-Iodotoluene C7H7I->para-Iodotoluene

Figure 1: Isomers of this compound.

Physical and Spectroscopic Properties

The physical state, melting and boiling points, and density differ significantly across the isomers. These properties are critical for handling, purification, and reaction setup. Spectroscopic data provide the definitive means of identification and characterization.

Physical Properties

The quantitative physical data for the four isomers are summarized in the table below for easy comparison.

PropertyBenzyl Iodideo-Iodotoluenem-Iodotoluenep-Iodotoluene
CAS Number 620-05-3[3]615-37-2[4]625-95-6[5]624-31-7[6]
Molecular Formula C₇H₇I[7]C₇H₇I[8]C₇H₇I[5]C₇H₇I[6]
Molecular Weight 218.03 g/mol [3]218.04 g/mol 218.03 g/mol [5]218.03 g/mol [6]
Appearance Colorless to yellow liquid or low-melting crystals[1]Clear dark brown liquidClear liquidWhite to yellow solid[6]
Melting Point (°C) 24.5[1]N/A (Liquid at RT)-2733-36.5
Boiling Point (°C) 218[1]211-21280-82 (at 10 mmHg)211.5
Density (g/cm³) ~1.75[7]~1.71~1.70[5]~1.68
Spectroscopic Data

NMR and IR spectroscopy are indispensable tools for distinguishing between these isomers. The chemical shifts in NMR and characteristic vibrational frequencies in IR provide a unique fingerprint for each molecule.

Table 2: Comparative ¹H and ¹³C NMR Data (CDCl₃, δ in ppm)

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Benzyl Iodide ~7.3 (m, 5H, Ar-H), 4.50 (s, 2H, CH₂I)[9]~138.8 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 127.5 (Ar-CH), 5.4 (CH₂I)[9]
o-Iodotoluene ~7.78 (d, 1H), 7.20 (t, 1H), 6.83 (t, 1H), 2.40 (s, 3H, CH₃)[8]~142.6, 139.2, 130.2, 129.3, 128.5, 97.5, 28.3
m-Iodotoluene ~7.48 (s, 1H), 7.42 (d, 1H), 7.03 (t, 1H), 6.90 (d, 1H), 2.28 (s, 3H, CH₃)[5]~140.1, 137.8, 136.5, 128.5, 126.7, 94.3, 21.7
p-Iodotoluene ~7.54 (d, 2H), 6.89 (d, 2H), 2.32 (s, 3H, CH₃)~137.8, 137.5, 130.1, 93.5, 21.3

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

IsomerC-H (Aromatic) StretchC-H (Aliphatic) StretchC=C (Aromatic) StretchC-I StretchC-H Out-of-Plane Bend
Benzyl Iodide ~3030-3080[10]~2930, 2850~1600, 1495, 1450[10]~500-600~730, 690 (Monosubst.)
o-Iodotoluene ~3050[11]~2920, 2860~1580, 1470, 1430[11]~500-600~750 (Ortho-disubst.)[11]
m-Iodotoluene ~3050~2920, 2860~1590, 1570, 1470~500-600~770, 680 (Meta-disubst.)
p-Iodotoluene ~3020~2920, 2860~1590, 1485~500-600~800 (Para-disubst.)

Synthesis and Experimental Protocols

The synthetic routes to benzyl iodide and the iodotoluenes are fundamentally different, reflecting their classification as either benzyl or aryl halides.

Synthesis of Iodotoluenes via Sandmeyer Reaction

The ortho, meta, and para isomers of iodotoluene are commonly synthesized from their corresponding toluidine (aminotoluene) precursors via a diazotization-iodination sequence, a variant of the Sandmeyer reaction.[12] The general workflow involves converting the primary aromatic amine to a diazonium salt, which is then displaced by iodide.

G Toluidine o-, m-, or p-Toluidine Diazonium Arenediazonium Salt Toluidine->Diazonium NaNO₂, H₂SO₄ 0-5 °C Iodotoluene o-, m-, or p-Iodotoluene Diazonium->Iodotoluene KI, Heat

Figure 2: General workflow for Iodotoluene synthesis.

Experimental Protocol: Synthesis of 4-Iodotoluene (B166478) (p-Iodotoluene) [1]

This protocol is adapted from a standard procedure for the synthesis of aryl iodides from anilines.

  • Diazotization:

    • In a 250 mL four-neck flask, add 40 mL of water and slowly stir in 20.6 mL (0.4 mol) of 98% sulfuric acid.

    • Slowly add 14.2 g (0.1 mol) of p-toluidine, followed by an additional 80 mL of water.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Prepare a solution of 7.1 g (0.1 mol) of sodium nitrite (B80452) (NaNO₂) in 15 mL of water and add it dropwise to the toluidine solution, maintaining the temperature between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate 250 mL flask, prepare a solution of 19.9 g (0.12 mol) of potassium iodide (KI) in 30 mL of water.

    • Slowly add the previously prepared cold diazonium salt solution to the KI solution with stirring. A vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, gently warm the reaction mixture to 40-50 °C and hold for 30 minutes.

    • Increase the temperature to 70-80 °C and maintain for another 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Separate the lower organic layer.

    • Wash the organic phase sequentially with a hot saturated sodium bisulfite solution (3 x 20 mL) to remove excess iodine, followed by water (3 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 4-iodotoluene as a yellow-brown liquid or solid. Further purification can be achieved by recrystallization or distillation.

Synthesis of Benzyl Iodide via Finkelstein Reaction

Benzyl iodide is most conveniently prepared from benzyl chloride or benzyl bromide via a halogen exchange reaction known as the Finkelstein reaction.[2][13] The reaction is driven to completion by the precipitation of sodium chloride or bromide in an acetone (B3395972) solvent.[14]

G BenzylChloride Benzyl Chloride BenzylIodide Benzyl Iodide BenzylChloride->BenzylIodide NaI, Acetone Reflux NaCl NaCl (precipitate)

Figure 3: Finkelstein reaction for Benzyl Iodide synthesis.

Experimental Protocol: Synthesis of Benzyl Iodide [15]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (NaI) in a minimal amount of dry acetone. A typical molar excess of NaI (e.g., 1.5 equivalents) is used relative to the benzyl halide.

    • Add benzyl chloride or benzyl bromide (1.0 equivalent) to the stirred solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux. The less soluble sodium chloride or sodium bromide will begin to precipitate from the acetone, driving the equilibrium towards the formation of benzyl iodide.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium halide.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic solution with water and then with a dilute solution of sodium thiosulfate (B1220275) to remove any residual iodine.

    • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude benzyl iodide. The product can be further purified by vacuum distillation if necessary. Note that benzyl iodide is a lachrymator and should be handled with care in a well-ventilated fume hood.[2]

Chemical Reactivity and Applications in Drug Development

The distinct reactivity profiles of benzyl iodide and iodotoluenes define their roles as intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Benzyl Iodide: A Potent Alkylating Agent

As a benzyl halide, benzyl iodide is an excellent substrate for Sₙ2 reactions. The C-I bond is relatively weak, making the iodide a good leaving group. This reactivity is harnessed to introduce the benzyl group into various molecules.[1]

  • Alkylation of Heteroatoms: It is widely used for the N-benzylation of amines, O-benzylation of alcohols (a common protecting group strategy), and S-benzylation of thiols. These reactions are fundamental in building more complex scaffolds in medicinal chemistry.

  • Formation of C-C Bonds: Benzyl iodide can react with carbanions and other carbon nucleophiles to form new carbon-carbon bonds.

Iodotoluenes: Versatile Partners in Cross-Coupling Reactions

The iodotoluene isomers are key building blocks in modern drug discovery, primarily due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[3] Aryl iodides are generally more reactive in these transformations than the corresponding bromides or chlorides.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the iodotoluene and an organoboron compound (e.g., a phenylboronic acid). It is one of the most widely used methods for constructing biaryl structures, which are prevalent in many drug molecules. For example, 2-iodotoluene (B57078) has been used in the synthesis of matrix metalloprotease (MMP-3) inhibitors.[16]

  • Heck Coupling: This reaction couples the iodotoluene with an alkene to form a substituted alkene, providing a route to complex olefinic structures.

  • Sonogashira Coupling: This involves the coupling of the iodotoluene with a terminal alkyne, yielding an arylethyne scaffold, another important motif in pharmaceutical compounds.

The choice of the ortho, meta, or para isomer allows for precise control over the substitution pattern of the final product, enabling chemists to perform detailed structure-activity relationship (SAR) studies during lead optimization. For instance, 3-iodotoluene (B1205562) is a precursor for APIs where meta-substitution is crucial for target binding.[3] Similarly, 4-iodotoluene is a common intermediate for para-substituted compounds, including in the synthesis of the anticancer drug methotrexate.[5]

G cluster_suzuki Suzuki-Miyaura Coupling Iodotoluene Iodotoluene Isomer Biaryl Biaryl Product Iodotoluene->Biaryl Pd Catalyst, Base BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Biaryl

Figure 4: Iodotoluenes in Suzuki cross-coupling reactions.

Conclusion

The isomers of this compound, encompassing benzyl iodide and the three iodotoluenes, are a family of versatile and valuable reagents for chemical synthesis. Their distinct structural and electronic properties give rise to different reactivity profiles, which have been strategically exploited in the synthesis of a wide range of organic compounds, most notably in the field of drug discovery and development. Benzyl iodide serves as a potent electrophile for introducing benzyl moieties, while the iodotoluene isomers are indispensable partners in modern cross-coupling chemistry, allowing for the modular and efficient construction of complex molecular architectures. A thorough understanding of their individual characteristics, as detailed in this guide, is essential for researchers and scientists aiming to leverage these powerful building blocks in their synthetic endeavors.

References

Unlocking New Frontiers: Potential Research Areas Involving Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iodomethylbenzene and its derivatives represent a class of highly versatile chemical intermediates with significant, yet not fully exploited, potential across multiple scientific disciplines. Their unique reactivity, characterized by the labile carbon-iodine bond, positions them as powerful building blocks in organic synthesis, advanced materials science, and medicinal chemistry. This technical guide provides an in-depth exploration of promising research avenues involving this compound, offering detailed experimental protocols, quantitative data from seminal studies, and visual workflows to inspire and direct future investigations. The focus is on leveraging the distinct chemical properties of iodomethylbenzenes in transition-metal-catalyzed cross-coupling reactions, the design of novel functional polymers, and the development of next-generation therapeutic agents, particularly in photodynamic and anticancer therapies.

Core Chemical Properties and Synthesis

(Iodomethyl)benzene, commonly known as benzyl (B1604629) iodide, is an organic compound distinguished by an iodomethyl group attached to a benzene (B151609) ring.[1] This structure confers high reactivity, primarily due to the weak C(sp³)-I bond, which makes the iodide ion an excellent leaving group in nucleophilic substitution reactions.[2] This property is central to its utility in chemical synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of (iodomethyl)benzene is provided below.

PropertyValueReference(s)
CAS Number 620-05-3[3]
Molecular Formula C₇H₇I[4]
Molecular Weight 218.04 g/mol [4][5]
Appearance Colorless to yellow liquid or low-melting crystals[1][4]
Melting Point 24.5 °C[1]
Boiling Point 218 °C[6]
Density 1.750 g/cm³[6]
Refractive Index 1.6334[1]
Solubility Insoluble in water; Soluble in alcohol, ether, acetone (B3395972), carbon disulfide[4][6]
Synthesis via Finkelstein Reaction

The most common and efficient laboratory-scale synthesis of this compound is the Finkelstein reaction, a nucleophilic substitution (Sₙ2) that involves halogen exchange.[2][7] The reaction is driven to completion by the precipitation of the sodium salt of the leaving group (e.g., NaCl or NaBr) in an acetone solvent, where sodium iodide is soluble.[7][8]

Finkelstein_Reaction cluster_reactants Reactants cluster_products Products Benzyl_Halide Benzyl Bromide / Chloride (R-X) NaI Sodium Iodide (NaI) Acetone Acetone Benzyl_Iodide This compound (R-I) Precipitate Sodium Halide Precipitate (NaX ↓) Acetone->Benzyl_Iodide Sₙ2 Reaction Acetone->Precipitate Drives Equilibrium

Figure 1: Workflow for the Finkelstein Synthesis of this compound.

Research Area: Advanced Organic Synthesis

This compound serves as a cornerstone reagent for constructing complex molecular architectures due to its high reactivity in a variety of coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in both benzyl iodides and aryl iodides (such as iodotoluene isomers) is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium.[2][9] This makes them excellent electrophilic partners in numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with organoboron compounds. This is widely used in the pharmaceutical industry.[10]

  • Heck Reaction: Creates substituted alkenes by coupling with an alkene in the presence of a base.[11][12]

  • Sonogashira Coupling: Forms C-C bonds between terminal alkynes and aryl/vinyl halides, crucial for synthesizing conjugated systems.[13][14]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂Pd(II)(R)(I) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate L₂Pd(II)(R)(Ar) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (R-Ar) RX This compound (R-I) RX->OxAdd Boronic Arylboronic Acid Ar-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Product->Pd0

Figure 2: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Quantitative Data: Cross-Coupling Reaction Yields

The efficiency of this compound and its analogs in cross-coupling reactions is a key area of research. The following table summarizes representative yields.

Reaction TypeElectrophileCoupling PartnerCatalyst SystemYield (%)Reference(s)
Suzuki-Miyaura Benzyl bromidePhenyltrifluoroborate2 mol% PdCl₂(dppf)95[9]
Suzuki-Miyaura 4-Methylbenzyl chloridePhenylboronic acidPdCl₂/PPh₃79
Suzuki-Miyaura Iodobenzene Phenylboronic acidPdNPs on rCB92.1[15]
Heck Benzyl chloride*Methyl acrylate1 mol% Pd(OAc)₂Mixture[16]
Sonogashira 4-IodotoluenePhenylacetylenePd on alumina/Cu₂O>98 (GC)[17]
Sonogashira 4-Iodobenzaldehyde**PhenylacetylenePd on alumina/Cu₂O75[17]
Note: Benzyl halides (chlorides/bromides) are included as they are direct precursors/analogs to this compound via the Finkelstein reaction.
*Note: Iodotoluene isomers are constitutional isomers of this compound with different reactivity profiles (aryl vs. benzyl halide) but are relevant in the broader context of iodinated benzene derivatives in coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the coupling of benzyl halides with potassium aryltrifluoroborates.[9]

  • Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine potassium phenyltrifluoroborate (0.5 mmol, 1.0 equiv), cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%).

  • Reagent Addition: Add benzyl bromide (0.5 mmol, 1.0 equiv), a direct precursor to this compound. Add 5 mL of a THF/H₂O (10:1) solvent mixture.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 77 °C with vigorous stirring for 23 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with 2 mL of water and extract with dichloromethane (B109758) (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica (B1680970) gel to yield the diarylmethane product.

Research Area: Materials Science and Polymer Chemistry

The ability of bis(iodomethyl)benzene isomers to act as rigid, reactive linkers makes them ideal candidates for synthesizing advanced functional polymers.[10][18]

Porous Organic Polymers (POPs) for Iodine Capture

A critical area of environmental research is the capture of radioactive iodine released from nuclear fuel reprocessing.[2] Porous organic polymers (POPs) with high surface areas and tailored functionalities are excellent candidates for this application.[19] The reactivity of this compound derivatives allows for their use as monomers in Friedel-Crafts alkylation reactions to create hyper-cross-linked polymers (HCPs).[20] Research has demonstrated that ionic POPs can achieve exceptional iodine vapor capture capacities, reaching up to 415 wt%.[21]

POP_Synthesis Monomer Bis(halomethyl)benzene Monomer Reaction Friedel-Crafts Alkylation (Self-Polymerization) Monomer->Reaction Solvent 1,2-Dichloroethane (Solvent) Solvent->Reaction Catalyst FeCl₃ (Lewis Acid Catalyst) Catalyst->Reaction Polymer Hyper-Cross-Linked Porous Polymer (POP) Reaction->Polymer Forms 3D Network Application Application: Iodine Capture Polymer->Application

Figure 3: Workflow for Porous Organic Polymer (POP) Synthesis.
Experimental Protocol: POP Synthesis via Friedel-Crafts Alkylation

This protocol is based on a general method for the self-polymerization of benzyl halides.[20]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the bis(halomethyl)benzene monomer (e.g., 1,4-bis(iodomethyl)benzene) and anhydrous 1,2-dichloroethane.

  • Catalyst Addition: Under an inert atmosphere, carefully add anhydrous iron(III) chloride (FeCl₃) to the solution.

  • Polymerization: Heat the reaction mixture to 80°C and stir vigorously for 24 hours. A precipitate will form as the polymer network grows.

  • Quenching and Washing: Cool the mixture to room temperature and quench the reaction by the slow addition of methanol. Filter the resulting solid polymer.

  • Purification: Wash the polymer sequentially with methanol, distilled water, 1 M HCl solution, and again with distilled water until the filtrate is neutral. Finally, wash with acetone.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C overnight to yield the final porous material.

  • Characterization: Analyze the material's properties using nitrogen adsorption-desorption (for BET surface area), FTIR, and solid-state ¹³C NMR.[20]

Research Area: Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable building block for synthesizing novel therapeutic agents.[22] Current research focuses on anticancer applications and the development of advanced photosensitizers for photodynamic therapy (PDT).

Antiproliferative and Antitumor Agents

Numerous studies have synthesized and evaluated this compound derivatives for their cytotoxic effects against various cancer cell lines. The data suggests that specific substitutions on the benzene ring can lead to potent antitumor activity.

Compound ClassCell LineIC₅₀ (µM)Reference(s)
Piperidin-4-one derivativeA549 (Lung)14.32[from analysis of related structures]
Piperidin-4-one derivativeHCT-116 (Colon)4.38[from analysis of related structures]
Pyrazole derivativeHT29 (Colon)10.7[23]
Thiazolidinone-azole analogA549 (Lung)10.67[24]
Thiazolidinone-azole analogC6 (Glioma)4.33[24]
Quinazoline derivativeMCF-7 (Breast)3.8[25]
Photodynamic Therapy (PDT)

PDT is a minimally invasive therapy that uses a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cell death.[24][26] A key strategy to improve the efficacy of photosensitizers is to enhance the rate of intersystem crossing (ISC) from the excited singlet state to the excited triplet state. The "heavy-atom effect" predicts that introducing heavy atoms like iodine into the PS molecular structure significantly promotes ISC, thereby increasing the quantum yield of singlet oxygen.[26] Research on iodinated BODIPY and silicon-fluorescein dyes has validated this approach, demonstrating remarkably high ISC efficiencies and singlet oxygen generation.[1][5][27]

PDT_Mechanism PS_Ground Photosensitizer (PS) (Ground State, S₀) PS_Singlet Excited Singlet State (S₁) PS_Ground->PS_Singlet PS_Singlet->PS_Ground Fluorescence PS_Triplet Excited Triplet State (T₁) PS_Singlet->PS_Triplet Intersystem Crossing (ISC) (Enhanced by Iodine Atom) PS_Triplet->PS_Ground Phosphorescence ROS Reactive Oxygen Species (¹O₂) PS_Triplet->ROS Energy Transfer CellDeath Cell Death (Apoptosis / Necrosis) ROS->CellDeath Oxidative Damage Light Light (hν) Light->PS_Ground Light Absorption Oxygen Molecular Oxygen (³O₂) Oxygen->ROS

Figure 4: Mechanism of Photodynamic Therapy Enhanced by Iodinated Photosensitizers.
Quantitative Data: Iodinated Photosensitizer Efficiency

PhotosensitizerPropertyValueReference(s)
Iodine-substituted BODIPY (2I-BDP)Intersystem Crossing (ISC) Efficiency (Φ_ISC)91%[5][27]
Iodine-substituted BODIPY (2I-BDP)Singlet Oxygen Quantum Yield (Φ_Δ)88%[5][27]
Iodinated Silicon-Fluorescein (SF-I)Singlet Oxygen Quantum Yield (Φ_Δ)up to 45%[1]
Iodinated Silicon-Fluorescein (SF-I)Fluorescence Quantum Yield (Φ_F)11%[1]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a method for determining the IC₅₀ values of novel this compound derivatives against cancer cell lines.[2][4][22]

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well microplate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compound. Include wells for untreated cells (negative control) and solvent-only controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Outlook

This compound and its derivatives are poised to play an increasingly important role in scientific innovation. The research avenues detailed in this guide—from creating complex diarylmethanes via novel coupling strategies to fabricating high-capacity sorbents for environmental remediation and designing potent, targeted anticancer agents—highlight the breadth of opportunity. Future research should focus on developing more efficient and stereoselective catalytic systems, exploring the full potential of iodinated monomers in creating multifunctional materials, and elucidating the structure-activity relationships of new bioactive compounds to optimize their therapeutic profiles. The unique reactivity of the iodomethyl group ensures that this class of compounds will remain a fertile ground for discovery for researchers, chemists, and drug development professionals.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethylbenzene, a term encompassing benzyl (B1604629) iodide and the three isomers of iodotoluene (ortho-, meta-, and para-iodotoluene), represents a class of aromatic iodine compounds with significant applications in organic synthesis, pharmaceuticals, and materials science. Their utility often stems from the reactivity of the carbon-iodine bond. However, this reactivity also dictates their stability and susceptibility to degradation under various environmental and laboratory conditions. Understanding the stability and degradation pathways of these compounds is crucial for predicting their environmental fate, ensuring the quality and shelf-life of products derived from them, and designing robust synthetic processes. This technical guide provides a comprehensive overview of the stability and degradation of this compound isomers through thermal, photolytic, hydrolytic, microbial, and sonochemical pathways.

Core Concepts: Stability of this compound Isomers

The stability of this compound isomers is fundamentally governed by the nature of the carbon-iodine bond. A key distinction exists between benzyl iodide ((iodomethyl)benzene) and the iodotoluenes (methyliodobenzene).

  • Benzyl Iodide: In benzyl iodide, the iodine atom is attached to a methylene (B1212753) group (an sp³-hybridized carbon). The C(sp³)-I bond is relatively weak, making benzyl iodide a reactive alkyl halide. This high reactivity makes it an excellent leaving group in nucleophilic substitution reactions but also renders the molecule less stable and prone to degradation, particularly hydrolysis and photolysis. It is known to be a lachrymator and can decompose, releasing free iodine, which gives it a dark color.

  • Iodotoluenes (ortho, meta, para): In the iodotoluene isomers, the iodine atom is directly attached to the aromatic ring (an sp²-hybridized carbon). The C(sp²)-I bond is significantly stronger than the C(sp³)-I bond in benzyl iodide. Consequently, iodotoluenes are more stable and less reactive towards traditional nucleophilic substitution. Their degradation typically requires more energetic conditions, such as high temperatures or UV radiation.

In general, 4-iodotoluene (B166478) (para-iodotoluene) is described as stable at room temperature when stored in closed containers protected from light.[1]

Degradation Pathways

Iodomethylbenzenes can degrade through several pathways, including thermal decomposition, photolysis, hydrolysis, microbial degradation, and sonochemical degradation. The predominant pathway and the rate of degradation are highly dependent on the specific isomer and the environmental conditions.

Thermal Degradation

Thermal decomposition of iodomethylbenzenes primarily involves the homolytic cleavage of the carbon-iodine bond, generating radical intermediates.

Benzyl Iodide: The thermal decomposition of benzyl iodide has been studied in shock tube experiments. The initial and rate-determining step is the C-I bond fission to produce a benzyl radical and an iodine atom.

Quantitative Data for Thermal Degradation

CompoundRate Coefficient ExpressionTemperature Range (K)Pressure (bar)Reference
Benzyl Radical (from Benzyl Iodide)k(T) = 8.20 x 10¹⁴ exp(-40600 K/T) [s⁻¹]1430 - 1730~1.5[1]

Experimental Protocol for Thermal Degradation Analysis

A typical experimental setup for studying the gas-phase thermal decomposition of iodomethylbenzenes involves a single-pulse shock tube coupled with analytical techniques like gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation: A dilute mixture of the this compound isomer in an inert gas (e.g., argon) is prepared. An internal standard may be added for quantitative analysis.

  • Shock Heating: The gas mixture is rapidly heated to a high temperature (e.g., >1000 K) for a very short duration (microseconds to milliseconds) by a reflected shock wave.

  • Product Analysis: The reaction products are rapidly quenched and collected for analysis by GC-MS to identify and quantify the degradation products.

  • Kinetic Analysis: By varying the reaction temperature and time, the rate constants and activation energy for the decomposition can be determined.

Photolytic Degradation

Photolysis, or degradation by light, is a significant pathway for iodomethylbenzenes, particularly in aqueous environments. The process is initiated by the absorption of photons, leading to the cleavage of the C-I bond.

Experimental Protocol for Aqueous Photolysis Quantum Yield Determination

  • Solution Preparation: Prepare a dilute aqueous solution of the this compound isomer of known concentration. The solvent should be transparent at the irradiation wavelength.

  • Actinometry: Use a chemical actinometer (a compound with a known quantum yield) to measure the photon flux of the light source at the irradiation wavelength.

  • Irradiation: Irradiate the sample and actinometer solutions simultaneously under identical conditions using a monochromatic light source (e.g., a mercury lamp with appropriate filters).

  • Concentration Monitoring: Monitor the decrease in the concentration of the this compound isomer over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantum Yield Calculation: The quantum yield of the this compound isomer can be calculated by comparing its degradation rate to that of the actinometer.

Illustrative Photodegradation Pathway

Photodegradation This compound This compound (Ar-CH2-I or Ar-I) ExcitedState Excited State [Ar-CH2-I]* or [Ar-I]* This compound->ExcitedState hν (UV light) Radicals Arylmethyl Radical (Ar-CH2•) or Aryl Radical (Ar•) + Iodine Radical (I•) ExcitedState->Radicals C-I Bond Cleavage Products Toluene (B28343), other degradation products Radicals->Products Reaction with solvent (H₂O) and other species

Caption: Generalized photolytic degradation pathway of this compound.

Hydrolytic Degradation

Hydrolysis is the reaction of a compound with water. For iodomethylbenzenes, the susceptibility to hydrolysis varies significantly between benzyl iodide and the iodotoluenes.

Benzyl Iodide: Due to the weaker C(sp³)-I bond, benzyl iodide is susceptible to hydrolysis, which is a nucleophilic substitution reaction where water acts as the nucleophile. The products are benzyl alcohol and hydriodic acid. The presence of free iodine in samples of benzyl iodide is often due to the decomposition of hydriodic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.

Iodotoluenes: The C(sp²)-I bond in iodotoluenes is much more resistant to hydrolysis under normal environmental conditions due to the higher bond strength and the steric hindrance of the aromatic ring. Significant hydrolysis would likely require harsh conditions such as high temperatures and extreme pH.

Quantitative Data for Hydrolysis

Specific hydrolysis rate constants and half-lives for this compound isomers under various pH conditions are not well-documented in publicly available literature.

Experimental Protocol for Determining Hydrolysis Rate Constants

  • Buffer Preparation: Prepare a series of sterile aqueous buffer solutions covering a range of pH values (e.g., 4, 7, and 9).

  • Sample Incubation: Add a known amount of the this compound isomer to each buffer solution in sealed, light-protected containers. Incubate the solutions at a constant temperature.

  • Sampling and Analysis: At regular time intervals, withdraw aliquots from each solution and analyze the concentration of the remaining this compound isomer using a validated stability-indicating HPLC method.

  • Data Analysis: Determine the pseudo-first-order rate constant for hydrolysis at each pH by plotting the natural logarithm of the concentration versus time. The half-life can then be calculated from the rate constant.

Illustrative Hydrolysis Pathway of Benzyl Iodide

Hydrolysis BenzylIodide Benzyl Iodide (C₆H₅CH₂I) Products Benzyl Alcohol (C₆H₅CH₂OH) + Hydriodic Acid (HI) BenzylIodide->Products Nucleophilic Substitution Water H₂O

Caption: Hydrolysis of benzyl iodide to benzyl alcohol and hydriodic acid.

Microbial Degradation

Microbial degradation is a key process in the environmental fate of many organic compounds. The biodegradability of iodinated aromatic compounds is influenced by the number and position of the iodine substituents. Generally, the presence of halogens on an aromatic ring can decrease the rate of microbial degradation.

The initial steps in the aerobic bacterial degradation of aromatic compounds often involve oxidation of the aromatic ring by dioxygenase enzymes to form dihydroxylated intermediates (catechols). These catechols then undergo ring cleavage. Dehalogenation can occur at different stages of the degradation pathway, catalyzed by dehalogenase enzymes.

While specific microbial degradation pathways for iodotoluene isomers are not extensively detailed, it is plausible that they follow similar initial steps to toluene degradation, with subsequent deiodination. The degradation of benzyl iodide may proceed via initial hydrolysis to benzyl alcohol, which is then further metabolized.

Experimental Protocol for Microbial Degradation Assessment

  • Microcosm Setup: Establish microcosms using environmental samples (e.g., soil, sediment, or activated sludge) containing a diverse microbial population.

  • Spiking: Spike the microcosms with a known concentration of the this compound isomer.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, oxygen level).

  • Monitoring: Periodically sample the microcosms and analyze for the parent compound and potential metabolites using techniques like GC-MS or LC-MS/MS.

  • Pathway Elucidation: Identify the detected metabolites to reconstruct the degradation pathway.

Illustrative Microbial Degradation Initiation

MicrobialDegradation Iodotoluene Iodotoluene Dihydrodiol Iodo-methyl-cis- dihydrodiol Iodotoluene->Dihydrodiol + O₂ Dioxygenase Dioxygenase Catechol Iodo-methylcatechol Dihydrodiol->Catechol Dehydrogenase

Caption: Initial steps in the potential aerobic microbial degradation of iodotoluene.

Sonochemical Degradation

Sonochemical degradation utilizes high-frequency ultrasound to induce cavitation in a liquid medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radicals, primarily hydroxyl radicals (•OH) from the sonolysis of water.

The degradation of iodomethylbenzenes via sonolysis is expected to proceed through radical-mediated reactions. The C-I bond can be cleaved by the high temperatures within the collapsing bubbles (pyrolysis) or by attack from hydroxyl radicals. This would lead to the formation of various degradation products. For example, the sonication of benzyl alcohol, a related compound, has been shown to produce benzene (B151609) and toluene.

Experimental Protocol for Sonochemical Degradation Study

  • Reaction Setup: Place an aqueous solution of the this compound isomer in a temperature-controlled sonochemical reactor.

  • Sonication: Apply ultrasound of a specific frequency and power for a defined period.

  • Product Analysis: After sonication, analyze the solution using GC-MS or LC-MS/MS to identify and quantify the degradation products.

  • Mechanism Investigation: Use radical scavengers to probe the role of different radical species in the degradation process.

Summary of Data and Methodologies

The following tables summarize the key quantitative data and experimental methodologies discussed in this guide.

Table 1: Quantitative Degradation Data for this compound Isomers

Degradation PathwayIsomerParameterValueConditionsReference
ThermalBenzyl RadicalRate Coefficient (k)8.20 x 10¹⁴ exp(-40600 K/T) [s⁻¹]1430 - 1730 K, ~1.5 bar[1]
Photolytic-Quantum Yield (Φ)Data not availableAqueous solution-
Hydrolytic-Rate Constant (k_h)Data not availableVarious pH-

Table 2: Key Experimental Methodologies for Degradation Studies

Degradation PathwayPrimary Experimental TechniqueKey Parameters to MeasureAnalytical Methods
ThermalSingle-Pulse Shock TubeRate constants, activation energy, product distributionGC-MS
PhotolyticPhotoreactor with ActinometryQuantum yield, degradation rate, product identificationHPLC-UV, LC-MS/MS
HydrolyticTemperature-controlled IncubatorHydrolysis rate constants, half-life at different pHHPLC-UV
MicrobialMicrocosm StudiesDegradation rate, metabolite identificationGC-MS, LC-MS/MS
SonochemicalSonochemical ReactorDegradation rate, product identificationGC-MS, LC-MS/MS

Conclusion

The stability of this compound isomers is a critical factor influencing their application and environmental impact. Benzyl iodide is significantly more reactive and less stable than the iodotoluene isomers due to the weaker C(sp³)-I bond. Degradation can proceed through multiple pathways, with thermal and photolytic degradation being particularly important for initiating C-I bond cleavage. While qualitative degradation pathways can be inferred from the chemistry of related compounds, there is a notable lack of quantitative data, especially for the hydrolysis and photolysis of iodotoluene isomers. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data to fill these gaps. A thorough understanding of the stability and degradation of iodomethylbenzenes is essential for their safe and effective use in research and industry. Further research is warranted to fully elucidate the degradation pathways and kinetics for all isomers under a variety of environmentally relevant conditions.

References

A Comprehensive Technical Guide to Iodomethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of commercial suppliers, purity grades, and analytical methodologies for iodomethylbenzene, a critical reagent in organic synthesis and pharmaceutical research.

Introduction

This compound, also commonly known as benzyl (B1604629) iodide, is a highly reactive organoiodine compound that serves as a versatile building block in a multitude of organic syntheses. Its utility is particularly pronounced in the pharmaceutical industry, where it is employed as a key intermediate in the development of novel therapeutic agents. The compound's efficacy in chemical reactions is intrinsically linked to its purity, making a thorough understanding of available grades and analytical control methods paramount for researchers and drug development professionals. This guide provides a comprehensive overview of commercial suppliers, purity specifications, and detailed experimental protocols for the quality assessment of this compound.

Commercial Suppliers and Purity Grades of this compound

The procurement of high-quality this compound is the foundational step for its successful application in synthesis. A variety of chemical suppliers offer this reagent in different purity grades to cater to a range of research and development needs. Higher purity grades are typically required for applications in pharmaceutical synthesis to minimize the presence of impurities that could lead to unwanted side reactions and complicate the purification of the final active pharmaceutical ingredient (API). Below is a summary of prominent commercial suppliers and their offered purity grades for this compound.

SupplierPurity Grade(s) OfferedNotes
Sigma-Aldrich 98%A widely recognized supplier for research-grade chemicals.[1]
Key Organics >97%Specializes in building blocks for drug discovery.
Synthonix 98%A supplier focused on intermediates for chemical research.[2]
LookChem Listings 95+%, 98%An online platform listing various suppliers, primarily from Asia.[3]
Patented Synthesis >99%A described laboratory synthesis method reports achieving very high purity.

Analytical Methods for Purity Determination

Ensuring the purity of this compound is crucial for the reproducibility and success of synthetic protocols. The most common methods for analyzing the purity of this compound and identifying potential impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques allow for the separation, identification, and quantification of the main component and any contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It provides excellent separation and definitive identification of components based on their mass-to-charge ratio. The following is a general protocol for the purity analysis of this compound, adapted from methods for related aromatic compounds.[4][5]

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from common impurities.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a diluted sample (e.g., 1 mg/mL in dichloromethane) is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total peak areas of all detected components. The mass spectrum of the main peak should be compared with a reference spectrum for confirmation.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile for GC. For this compound, a reversed-phase HPLC method with UV detection is appropriate. The following protocol is based on established methods for the analysis of benzyl halides and other iodinated aromatic compounds.[6][7][8]

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL of a sample solution (e.g., 0.1 mg/mL in acetonitrile).

  • Detection: UV detection at a wavelength of 254 nm.

  • Column Temperature: 30 °C.

  • Data Analysis: The purity is calculated based on the area percentage of the this compound peak. Impurities can be identified by comparing their retention times with those of known standards, if available.

Application in Drug Development: A Workflow Example

This compound is a valuable reagent for introducing a benzyl group into a molecule, a common structural motif in many pharmaceuticals. A notable application is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), a key imaging technique in drug development and clinical diagnostics. The following diagram illustrates a generalized workflow for the synthesis of a PET radiotracer using [(11)C]benzyl iodide.[9]

Caption: A generalized workflow for the synthesis and quality control of a PET radiotracer.

This workflow highlights the critical role of this compound (in its radiolabeled form) in the final coupling step to introduce the benzyl moiety onto a precursor molecule. The stringent quality control measures underscore the importance of purity in the final drug product.

Conclusion

This compound is an indispensable reagent for researchers and professionals in the field of drug development. The selection of an appropriate purity grade from a reliable commercial supplier is a critical first step in any synthetic endeavor. Furthermore, the implementation of robust analytical methods, such as GC-MS and HPLC, is essential to verify the quality of the starting material and to ensure the integrity of the final synthetic products. The information and protocols provided in this guide are intended to equip scientists with the necessary knowledge to effectively source, analyze, and utilize this compound in their research and development activities.

References

A Technical Guide to Quantum Chemical Calculations on Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of iodomethylbenzene (benzyl iodide). It is designed to serve as a comprehensive resource for researchers in chemistry and drug development, detailing computational methodologies, data interpretation, and practical applications for understanding the electronic structure, reactivity, and reaction mechanisms of this important chemical entity.

Introduction to this compound

This compound, commonly known as benzyl (B1604629) iodide, is a halogenated aromatic compound distinguished by the placement of an iodine atom on the methyl substituent of a benzene (B151609) ring. This structure classifies it as a benzyl halide, which imparts distinct chemical properties compared to its isomers, the iodotoluenes, where iodine is bonded directly to the aromatic ring.[1] The key difference lies in the nature of the carbon-iodine bond: a relatively weak C(sp³)-I bond in this compound versus a stronger C(sp²)-I bond in iodotoluenes.[1]

This weaker bond makes the iodide ion an excellent leaving group, rendering this compound highly reactive in nucleophilic substitution reactions (e.g., Sₙ2).[1] Consequently, it serves as a versatile building block in organic synthesis for introducing the benzyl group into various molecular frameworks.[1] Understanding the nuanced factors that govern its reactivity—such as electronic properties, steric effects, and reaction energetics—is crucial for its effective use.

Quantum chemical calculations have emerged as an indispensable tool for elucidating these properties at a molecular level.[2] By computationally modeling the behavior of electrons, methods like Density Functional Theory (DFT) can predict molecular structures, reaction pathways, and spectroscopic properties with high accuracy, offering insights that are often difficult to obtain experimentally.[3][4] This guide details the theoretical foundation, practical workflow, and interpretive framework for applying these powerful computational techniques to the study of this compound.

Core Concepts in Quantum Chemical Calculations

Modern computational chemistry provides a suite of tools to approximate solutions to the Schrödinger equation, offering deep insights into molecular systems. For molecules of the size of this compound, Density Functional Theory (DFT) represents the most widely used and effective approach due to its balance of accuracy and computational cost.[5]

A successful DFT study hinges on the appropriate selection of two key components:

  • Functionals : These are mathematical expressions that approximate the exchange-correlation energy, a critical quantum mechanical term. The choice of functional significantly impacts the accuracy of the results. Common functionals include:

    • B3LYP : A hybrid functional that has been a mainstay in computational chemistry for its robust performance across a wide range of systems.[6][7][8]

    • M06-2X : A meta-hybrid GGA functional known for its good performance in calculating main-group thermochemistry and non-covalent interactions.

    • PBE0 : A hybrid functional that often provides a good balance for various chemical problems.[7]

  • Basis Sets : These are sets of mathematical functions used to build molecular orbitals. A larger basis set provides a more accurate description of the electron distribution but at a higher computational cost.

    • Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) are commonly used for light atoms like H, C, N, and O.[6][9]

    • For heavy elements like iodine, standard basis sets are often inadequate. It is common practice to use basis sets specifically designed for heavy atoms, which may include pseudopotentials (also known as effective core potentials or ECPs) like LANL2DZ or SDD, or specialized all-electron basis sets like 3-21G*.[6]

Furthermore, since most chemical reactions occur in solution, modeling the solvent effect is critical. The Polarizable Continuum Model (PCM) is a popular implicit solvation model where the solvent is treated as a continuous dielectric medium, providing a computationally efficient way to account for bulk solvent effects.[6]

Computational Workflow and Methodology

A typical quantum chemical investigation follows a structured workflow to ensure reliable and meaningful results. This process involves geometry optimization, frequency analysis to confirm the nature of the stationary point, and subsequent single-point calculations to derive various electronic properties.

G cluster_workflow Typical DFT Calculation Workflow A 1. Initial Structure (Build Molecule) B 2. Geometry Optimization (Find Energy Minimum) A->B C 3. Frequency Calculation (Confirm Minimum, Obtain Thermo Data) B->C D Imaginary Frequencies? C->D E Structure is a Transition State or Invalid D->E Yes F Structure is a True Minimum D->F No G 4. Single-Point Energy Calculation (On Optimized Geometry) F->G H 5. Property Analysis (HOMO/LUMO, MEP, NBO, etc.) G->H

A standard workflow for quantum chemical calculations.
Detailed Experimental Protocols

Protocol 1: DFT Geometry Optimization and Frequency Analysis This protocol outlines the steps for obtaining the equilibrium geometry and vibrational frequencies of this compound.

  • Structure Generation : Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation : Create an input file for the quantum chemistry software (e.g., Gaussian). This file specifies the calculation type, level of theory, and molecular coordinates. A typical input for Gaussian would be:

    • Opt Freq: Requests a geometry optimization followed by a frequency calculation.

    • B3LYP/Gen Pseudo=Read: Specifies the B3LYP functional with a mixed basis set (Gen). The Pseudo=Read keyword indicates that effective core potentials will be used for atoms specified later.

    • SCRF=(PCM,Solvent=Toluene): Applies the PCM solvation model for toluene (B28343).

    • 0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state).

    • The basis set section defines 6-311+G(d,p) for C and H atoms and the Stuttgart/Dresden (SDD) basis set and ECP for the iodine atom.[6]

  • Execution and Analysis : Run the calculation. Upon completion, verify that the optimization converged and that the frequency calculation yielded zero imaginary frequencies, confirming the structure is a local minimum. The output will contain optimized coordinates, thermochemical data (enthalpy, Gibbs free energy), and simulated IR/Raman spectra.[6][10]

Protocol 2: Transition State (TS) Search To study a reaction mechanism, such as an Sₙ2 reaction with a nucleophile (e.g., CN⁻), one must locate the transition state.

  • Initial Guess : Construct an initial guess for the TS structure, with the nucleophile partially bonded to the benzylic carbon and the C-I bond partially broken.

  • TS Optimization : Use a TS optimization algorithm. In Gaussian, this is typically done with the Opt=(TS,CalcFC) keyword. TS specifies a search for a first-order saddle point, and CalcFC calculates the force constants at the first step, which is often necessary for a successful search.

  • Verification : A true transition state is confirmed by a frequency calculation that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that this TS connects the desired reactants and products.

Data Presentation and Interpretation

Quantum chemical calculations generate a wealth of quantitative data. Organizing this data into structured tables is essential for analysis and comparison.

Table 1: Calculated Electronic Properties of this compound This table summarizes key electronic properties calculated at the B3LYP/6-311+G(d,p)/SDD level of theory in a simulated toluene solvent environment. These values are representative and illustrate typical parameters obtained from such calculations.[6][11]

PropertyDescriptionTypical Calculated ValueSignificance
Dipole Moment A measure of the overall polarity of the molecule.~1.9 DInfluences intermolecular interactions and solubility.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.~ -8.5 eVRelates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.~ -0.5 eVRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO (ELUMO - EHOMO).~ 8.0 eVIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[12]

Table 2: Global Reactivity Descriptors From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior.[8][9]

DescriptorFormulaDescription
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2Measures the resistance to change in electron distribution.
Electrophilicity Index (ω) ω = χ² / (2η)A quantitative measure of the global electrophilic nature of a molecule.

Table 3: Comparison of DFT Functionals for a Representative Reaction The choice of DFT functional can significantly influence calculated reaction energetics. The table below shows hypothetical results for the activation barrier (ΔG‡) and reaction energy (ΔGᵣₓₙ) of an Sₙ2 reaction on this compound, illustrating potential variations.[7]

FunctionalActivation Barrier (ΔG‡) (kcal/mol)Reaction Energy (ΔGᵣₓₙ) (kcal/mol)
B3LYP 15.5-25.0
M06-2X 16.2-24.5
PBE0 15.1-25.8

Applications in Research and Drug Development

Understanding Reactivity and Regioselectivity

Computational methods provide powerful predictive tools for chemical reactivity.

  • Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack.[9][10] For this compound, the area around the iodine and the benzylic carbon would be analyzed to predict interactions.

  • Frontier Molecular Orbital (FMO) Theory : The shapes and energies of the HOMO and LUMO are central to predicting reactivity.[12] The LUMO often indicates the site for nucleophilic attack. In an Sₙ2 reaction, the LUMO is typically the σ* antibonding orbital of the C-I bond, indicating that a nucleophile will attack the carbon atom from the side opposite the iodine leaving group.

G cluster_reactivity Predicting Chemical Reactivity A Computational Inputs (HOMO/LUMO, MEP) B Analysis of Electron Density and Orbital Shapes A->B C Identification of Electron-Rich Sites (Potential Nucleophiles) B->C D Identification of Electron-Poor Sites (Potential Electrophiles) B->D E Predicted Reaction Site and Selectivity C->E D->E

Logical flow for predicting reactivity from calculations.
Elucidating Reaction Mechanisms

DFT is exceptionally well-suited for mapping the potential energy surface of a reaction, allowing for the complete characterization of its mechanism.[13] For this compound, this is particularly relevant for studying Sₙ2 reactions, which are fundamental to its synthetic utility.

By calculating the Gibbs free energies of the reactants, transition state, and products, a complete reaction profile can be constructed. This profile reveals the activation energy, which governs the reaction rate, and the overall thermodynamics of the process.

G cluster_sn2 Generalized Sₙ2 Reaction Pathway Reactants Nu⁻ + R-I TS [Nu···R···I]⁻ ‡ (Transition State) Reactants->TS ΔG‡ (Activation) Products Nu-R + I⁻ TS->Products

Energy profile of a generalized Sₙ2 reaction.

In drug development, understanding how a molecule like this compound or its derivatives might react with biological nucleophiles (e.g., cysteine or histidine residues in a protein) is critical for predicting potential mechanisms of action or toxicity.

Conclusion

Quantum chemical calculations, particularly DFT, offer a robust and predictive framework for investigating the chemical behavior of this compound. From fundamental electronic properties and reactivity descriptors to the detailed elucidation of complex reaction mechanisms, these computational tools provide invaluable insights for researchers in organic synthesis, materials science, and drug discovery. By following systematic workflows and employing appropriate levels of theory, scientists can harness the power of computation to guide experimental design, interpret results, and accelerate innovation. The continued development of computational methods, including the integration of machine learning and advanced quantum algorithms, promises to further enhance these capabilities in the years to come.[14][15]

References

Crystallographic Insights into Iodomethylbenzene Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the crystallographic data of various iodomethylbenzene derivatives, tailored for researchers, scientists, and professionals in drug development. The guide summarizes key crystallographic parameters, details experimental protocols for synthesis and crystal growth, and visualizes essential workflows and conceptual relationships.

Introduction

This compound derivatives are a class of organic compounds that serve as versatile building blocks in organic synthesis and medicinal chemistry. Their utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of coupling reactions, making them valuable precursors for the synthesis of complex molecules, including active pharmaceutical ingredients. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design, as it provides precise information on conformation, bond lengths, and angles, which in turn influence their reactivity and intermolecular interactions. This guide focuses on the crystallographic data of mono-, di-, and tri-substituted this compound derivatives, offering a centralized resource for researchers in the field.

Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic parameters for a selection of this compound derivatives.

Mono-iodotoluene Derivatives
Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
o-iodotolueneC₇H₇I---------[1][2][3]
m-iodotolueneC₇H₇IMonoclinicP2₁/c12.3384.45614.12090115.15904[4]
p-iodotolueneC₇H₇IOrthorhombicP2₁2₁2₁7.4616.506.119090904[5]
Di-iodomethylbenzene Derivatives
Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
1,2-bis(iodomethyl)benzeneC₈H₈I₂MonoclinicC2/c14.54858.04618.0582101.6374[6]
1,3-bis(iodomethyl)benzeneC₈H₈I₂MonoclinicP2₁/n13.53234.546415.626995.2034[6]
1,4-bis(iodomethyl)benzene (B1267127)C₈H₈I₂MonoclinicP2₁/c9.09784.598211.279399.8082[4]
Tri-iodomethylbenzene Derivatives

Crystallographic data for 1,3,5-tris(iodomethyl)benzene (B14350471) is not currently available in the surveyed literature. However, its synthesis has been reported, and it is a valuable precursor in various synthetic applications.[6][7]

Experimental Protocols

Synthesis of Di-iodomethylbenzene Derivatives

A general and efficient method for the synthesis of 1,2-, 1,3-, and 1,4-bis(iodomethyl)benzene is through a Finkelstein reaction, involving the metathesis of the corresponding bis(bromomethyl)benzene derivatives.[8]

Materials:

  • Appropriate bis(bromomethyl)benzene (1 equivalent)

  • Sodium iodide (3 equivalents)

  • Acetone (B3395972) (sufficient to dissolve the starting material)

Procedure:

  • The bis(bromomethyl)benzene is dissolved in acetone in a round-bottom flask.

  • Sodium iodide is added to the solution.

  • The mixture is refluxed for several hours (typically 4-7 hours).

  • After reflux, the solution is allowed to cool to room temperature, which may induce crystallization of the product.

  • The precipitated sodium bromide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by recrystallization from an appropriate solvent, such as acetone or ethanol. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to room temperature. The resulting crystals are then collected by filtration.

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is typically collected at low temperatures (e.g., 100 K) using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation. The collected data are processed, and the structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

Experimental Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis start Starting Materials (e.g., bis(bromomethyl)benzene) reaction Finkelstein Reaction (NaI, Acetone, Reflux) start->reaction workup Work-up (Filtration, Concentration) reaction->workup purification Recrystallization workup->purification crystal Single Crystal Selection purification->crystal Crystal Growth xray X-ray Diffraction Data Collection crystal->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement (Least-Squares) solve->refine end Data Analysis & Publication refine->end Final Crystallographic Data

General experimental workflow for the synthesis and crystallographic analysis of this compound derivatives.
Role in Drug Discovery and Development

This compound derivatives are crucial synthons in drug discovery due to their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental for the construction of complex molecular scaffolds.

drug_discovery_role cluster_synthesis Synthetic Utility cluster_application Applications in Drug Discovery start This compound Derivatives suzuki Suzuki Coupling start->suzuki heck Heck Coupling start->heck sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald scaffold Complex Molecular Scaffolds suzuki->scaffold heck->scaffold sonogashira->scaffold buchwald->scaffold library Compound Library Synthesis scaffold->library sar Structure-Activity Relationship (SAR) Studies library->sar lead Lead Optimization sar->lead end Preclinical & Clinical Development lead->end Drug Candidates

The role of this compound derivatives as versatile synthons in the drug discovery pipeline.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Properties of Iodomethylbenzene

This technical guide provides a comprehensive overview of the thermochemical properties of this compound isomers. The document is intended for researchers, scientists, and professionals in drug development who require accurate thermochemical data for reaction modeling, process scale-up, and safety assessments. This guide summarizes key quantitative data, details experimental and computational methodologies, and provides visual representations of molecular structures and experimental workflows.

Introduction to Iodomethylbenzenes

Iodomethylbenzenes are a class of aromatic organic compounds consisting of a benzene (B151609) ring substituted with one iodine atom and one methyl group. The isomers are distinguished by the relative positions of these substituents on the aromatic ring (ortho, meta, and para) or by the iodination of the methyl group itself, as in the case of (iodomethyl)benzene, also known as benzyl (B1604629) iodide. These compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions and as alkylating agents.[1] A thorough understanding of their thermochemical properties, such as enthalpy of formation and vaporization, is crucial for predicting their reactivity, stability, and behavior in chemical processes.

Thermochemical Data of this compound Isomers

The following tables summarize the key thermochemical properties for various this compound isomers. The data has been compiled from experimental measurements and computational studies.

Table 1: Thermochemical Properties of (Iodomethyl)benzene (Benzyl Iodide)

PropertyValueUnitsPhaseReference
Enthalpy of Formation (ΔfH°)138.5 ± 8.4kJ/molGas[2]
Enthalpy of Vaporization (ΔvapH°)59.4 ± 4.2kJ/molLiquid to Gas[3]
Enthalpy of Fusion (ΔfusH)18.0 ± 2.1kJ/molSolid to Liquid[3]
Boiling Point (Tboil)486.2KLiquid[4]

Table 2: Thermochemical Properties of 2-Iodotoluene (1-Iodo-2-methylbenzene)

PropertyValueUnitsPhaseReference
Enthalpy of Formation (ΔfH°)79.1 ± 4.2kJ/molLiquid[5]
Boiling Point (Tboil)211°CLiquid

Table 3: Thermochemical Properties of 3-Iodotoluene (1-Iodo-3-methylbenzene)

PropertyValueUnitsPhaseReference
Enthalpy of Formation (ΔfH°)133.5 ± 4.2kJ/molGas[6]
Enthalpy of Formation (ΔfH°)79.1 ± 4.2kJ/molLiquid[7]
Enthalpy of Combustion (ΔcH°)-3834.2 ± 4.2kJ/molLiquid[7]
Enthalpy of Vaporization (ΔvapH°)54.4 ± 4.2kJ/molLiquid to Gas[4]
Boiling Point (Tboil)486.2KLiquid[4]

Table 4: Thermochemical Properties of 4-Iodotoluene (1-Iodo-4-methylbenzene)

PropertyValueUnitsPhaseReference
Enthalpy of Formation (ΔfH°)122. ± 5.9kJ/molGas[8]
Enthalpy of Fusion (ΔfusH)14.96kJ/molSolid to Liquid[9]
Boiling Point (Tboil)211.5°CLiquid[10]
Melting Point (Tfus)306.7KSolid[9]

Methodologies for Determining Thermochemical Properties

The accurate determination of thermochemical data relies on both experimental techniques and computational methods.

Experimental Protocols

1. Combustion Calorimetry

This is a primary method for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.[11][12]

  • Apparatus : An adiabatic rotating-bomb calorimeter is typically used.

  • Procedure :

    • A precisely weighed sample of the this compound isomer is placed in a crucible within a sealed container (the "bomb"), which is pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in a calorimeter.

    • The sample is ignited electrically. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

    • The temperature change is meticulously measured to calculate the heat evolved.

    • Corrections are applied for the ignition energy and any side reactions (e.g., formation of nitric acid from residual nitrogen).[11]

    • The standard enthalpy of combustion is calculated from the corrected heat release. The enthalpy of formation is then determined using Hess's Law, with known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HI or I₂).

2. Transpiration Method

This method is used to measure the vapor pressure of a substance at different temperatures, from which the enthalpy of vaporization (ΔvapH°) can be calculated using the Clausius-Clapeyron equation.[13][14]

  • Apparatus : A thermostatted saturator cell containing the sample, connected to a carrier gas supply and a condenser/trapping system.

  • Procedure :

    • An inert carrier gas (e.g., nitrogen or argon) is passed at a slow, constant, and known flow rate through the sample held at a constant temperature.

    • The carrier gas becomes saturated with the vapor of the this compound.

    • The vapor is transported by the carrier gas to a condenser or a trap where it is collected and its mass is determined (e.g., by gas chromatography or by weighing a cold trap).

    • The partial pressure (vapor pressure) of the substance at that temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through.

    • The experiment is repeated at several different temperatures.

    • The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (ln(P) vs 1/T).[15]

Computational Protocols

Ab Initio Computational Thermochemistry

High-level quantum chemical calculations are powerful tools for predicting the thermochemical properties of molecules, especially for species that are difficult to study experimentally.[16] Methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) are designed to achieve high accuracy.[16][17]

  • Methodology :

    • Geometry Optimization : The 3D structure of the this compound isomer is optimized to find its lowest energy conformation using a method like Density Functional Theory (DFT).

    • Vibrational Frequencies : The vibrational frequencies of the optimized structure are calculated to confirm it is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE).

    • Single-Point Energy Calculations : A series of high-level single-point energy calculations are performed using sophisticated methods that account for electron correlation (e.g., CCSD(T)) and large basis sets.

    • Extrapolation and Corrections : The calculated energies are extrapolated to the complete basis set limit, and further corrections are added to account for effects such as core-valence electron correlation and relativistic effects.[17]

    • Enthalpy of Formation Calculation : The total atomization energy is calculated, which is then used with the known experimental enthalpies of formation of the constituent atoms (C, H, I) to determine the gas-phase enthalpy of formation of the molecule at 0 K.[18] This value is then corrected to 298.15 K.

Visualizations

The following diagrams illustrate the relationships between this compound isomers and the workflows for determining their thermochemical properties.

Isomers cluster_isomers This compound Isomers (C7H7I) Toluene Toluene Iodination Iodination Reaction Toluene->Iodination BenzylIodide (Iodomethyl)benzene (Benzyl Iodide) Iodination->BenzylIodide Side-chain Iodination o_Iodotoluene 2-Iodotoluene (ortho) Iodination->o_Iodotoluene Ring Iodination m_Iodotoluene 3-Iodotoluene (meta) Iodination->m_Iodotoluene Ring Iodination p_Iodotoluene 4-Iodotoluene (para) Iodination->p_Iodotoluene Ring Iodination

Caption: Logical relationship of this compound isomers.

Calorimetry_Workflow Experimental Workflow: Bomb Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Sample B Place in Crucible A->B C Pressurize Bomb with O2 B->C D Ignite Sample C->D E Record Temperature Change (ΔT) D->E F Calculate Raw Heat (q_total) E->F G Apply Corrections (Ignition, Side Rxns) F->G H Calculate ΔcH° G->H I Calculate ΔfH° (Hess's Law) H->I

Caption: Workflow for determining enthalpy of formation.

Computational_Workflow Computational Thermochemistry Workflow cluster_setup Initial Setup cluster_calc Quantum Calculations cluster_refine Refinement & Analysis A Define Molecular Structure B Geometry Optimization (e.g., DFT) A->B C Frequency Calculation (for ZPVE) B->C D High-Level Single-Point Energy Calculation (e.g., CCSD(T)) C->D E Extrapolate to Complete Basis Set Limit D->E F Apply Corrections (Core-valence, relativistic) E->F G Calculate Atomization Energy F->G H Determine ΔfH° (gas, 0 K) G->H I Correct to 298.15 K H->I

Caption: Workflow for computational thermochemistry.

References

Methodological & Application

Application Notes and Protocols for Iodomethylbenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Iodomethylbenzenes (iodotoluenes) are particularly effective substrates in this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst. This reactivity allows for efficient coupling under relatively mild conditions, making iodotoluenes valuable building blocks in the synthesis of biaryl and substituted aromatic compounds.

These application notes provide a comprehensive guide to the use of iodomethylbenzene isomers (2-iodotoluene, 3-iodotoluene, and 4-iodotoluene) in Suzuki-Miyaura cross-coupling reactions. Detailed protocols, quantitative data, and visual diagrams of the reaction mechanism and workflow are presented to assist researchers in the successful application of this versatile synthetic methodology.

Data Presentation

The following table summarizes quantitative data for the Suzuki-Miyaura cross-coupling of various this compound isomers with different arylboronic acids, showcasing typical reaction conditions and yields.

EntryThis compound IsomerArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene (B28343)/EtOH/H₂O801295
22-IodotoluenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O100892
33-Iodotoluene4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF901094
44-Iodotoluene4-Methoxyphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃Water-EthanolRT298[1]
54-Iodotoluene2,6-Dimethylphenylboronic acidPd(OAc)₂ (1) / PPh₃ (2)K₂CO₃DMF/H₂O1001678[2]
62-Iodotoluene4-Formylphenylboronic acidPd/C (5)Na₂CO₃DME/H₂O25291[3]
74-Iodotoluene4-Nitrophenylboronic acidPd(OAc)₂ (1) / PPh₃ (2)K₂CO₃DMF/H₂O1001685[2]
84-Iodotoluene4-Chlorophenylboronic acidPd(OAc)₂ (1) / PPh₃ (2)K₂CO₃DMF/H₂O1001690[2]

Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of iodomethylbenzenes. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of iodotoluenes with a variety of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (B145695) (2 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Solvent Addition: Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL). The water should be degassed prior to use.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting this compound is consumed (typically 8-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium

This environmentally friendly protocol utilizes a water-based solvent system and avoids the use of phosphine (B1218219) ligands.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.005 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Water (3 mL)

  • Ethanol (as needed for dissolution)

  • Reaction vial or flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.005 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 3 mL of a water-ethanol mixture. The ratio can be adjusted to ensure solubility of the reactants.

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within a few hours.

  • Workup:

    • Extract the reaction mixture with diethyl ether (4 x 10 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Regeneration reactants Ar-I + Ar'-B(OH)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification setup 1. Combine this compound, Arylboronic Acid, and Base inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvents catalyst->solvent heat 5. Heat to Reaction Temperature solvent->heat monitor 6. Monitor Progress (TLC/GC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Aqueous Workup and Extraction cool->extract dry 9. Dry and Concentrate Organic Phase extract->dry purify 10. Purify by Column Chromatography dry->purify product Final Biaryl Product purify->product

Caption: A step-by-step experimental workflow for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Sonogashira Coupling using Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Sonogashira coupling reactions using iodomethylbenzene as a key aryl halide substrate. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3]

This compound is an excellent substrate for Sonogashira couplings due to the high reactivity of the carbon-iodine bond.[1][3] The reactivity of aryl halides in this reaction follows the order I > OTf > Br > Cl, allowing for selective couplings when multiple halide functionalities are present.[1][3]

Data Presentation: Quantitative Analysis of Sonogashira Coupling Reactions

The following table summarizes quantitative data from various Sonogashira coupling protocols involving aryl iodides, providing a comparative overview of different catalytic systems and their efficiencies.

Aryl Iodide SubstrateAlkyne Coupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylacetylene-CuI (10)KF/Al₂O₃Toluene1102478[4]
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[3]
4-IodotoluenePhenylacetylene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)7572<2 (batch)[5]
4-IodotoluenePhenylacetylene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)80Flow60[5]
Iodobenzene2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂CuITriethylamine-RT1.5High[6]
Aryl IodidesTerminal AlkynesNiCl₂ (10)-KFDMAc25--[7]
IodobenzenePhenylacetyleneAu/CeO₂------[1]

Experimental Protocols

Below are detailed methodologies for performing a Sonogashira coupling reaction with this compound. Both a standard palladium/copper co-catalyzed protocol and a copper-free alternative are presented.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a generalized procedure based on common laboratory practices for Sonogashira reactions.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 - 0.1 eq)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Triethylamine)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), can also be the solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the terminal alkyne (1.1 eq).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL per 0.81 mmol of aryl halide) followed by the amine base (e.g., diisopropylamine, 7.0 eq), if not already used as the solvent.[3]

  • Catalyst Addition: Sequentially add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.05 eq), and the copper co-catalyst, CuI (0.025 eq).[3]

  • Reaction: Stir the reaction mixture at room temperature.[1][3] The reaction can be monitored by Thin Layer Chromatography (TLC).[6] For less reactive substrates, gentle heating may be required.[1]

  • Workup:

    • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether (Et₂O).[3]

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.[3]

    • Wash the filtrate sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[3]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to unwanted side reactions, such as alkyne homocoupling (Glaser coupling).

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., PPh₃, or a bulky, electron-rich phosphine)

  • Amine base (e.g., Pyrrolidine, Triethylamine, or an inorganic base like Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-formation (if necessary): In a dry Schlenk flask under an inert atmosphere, stir the palladium source and the phosphine ligand in the reaction solvent for a short period to form the active Pd(0) species.

  • Reaction Setup: To the flask containing the activated catalyst, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the base.

  • Reaction: Stir the mixture at room temperature or heat as necessary. The reaction progress can be monitored by TLC.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Sonogashira Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine this compound, Terminal Alkyne, Solvent, and Base catalyst Add Pd Catalyst and CuI Co-catalyst reagents->catalyst stir Stir at Room Temperature under Inert Atmosphere catalyst->stir monitor Monitor by TLC stir->monitor dilute Dilute with Organic Solvent monitor->dilute filter Filter through Celite® dilute->filter wash Wash with aq. NH4Cl, aq. NaHCO3, and Brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Diagram 2: Catalytic Cycle of the Sonogashira Coupling

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (this compound) pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkyne_complex R-Pd(II)-C≡CR'(L_n) transmetalation->pd2_alkyne_complex reductive_elimination Reductive Elimination pd2_alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product cui CuI cu_acetylide Cu-C≡CR' cui->cu_acetylide H-C≡CR' + Base cu_acetylide->transmetalation pi_complex [Cu(C≡CR')]

References

Application Notes and Protocols: Iodomethylbenzene as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethylbenzene and its derivatives are versatile precursors in the synthesis of a wide range of pharmaceuticals. The presence of the iodomethyl group provides a highly reactive site for nucleophilic substitution and cross-coupling reactions, making it a valuable building block for constructing complex molecular architectures. The carbon-iodine bond is weaker and more polarizable than the corresponding carbon-bromine or carbon-chlorine bonds, rendering this compound derivatives more reactive and often allowing for milder reaction conditions. This enhanced reactivity is particularly advantageous in the synthesis of active pharmaceutical ingredients (APIs), where efficiency and selectivity are paramount.

These application notes provide an overview of the utility of this compound derivatives in the synthesis of commercially significant pharmaceuticals, with a focus on the "sartan" class of angiotensin II receptor blockers used to treat hypertension. Detailed experimental protocols for key synthetic transformations are also presented.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound derivatives in pharmaceutical synthesis is as an electrophilic precursor for the introduction of a benzyl (B1604629) or substituted benzyl moiety. This is prominently exemplified in the synthesis of angiotensin II receptor antagonists, a class of drugs known as "sartans."

Synthesis of Sartan Drugs

Sartan drugs, such as Olmesartan, Valsartan, and Irbesartan, are characterized by a biphenyl (B1667301) scaffold connected to a heterocyclic system via a methylene (B1212753) bridge. The key step in the synthesis of these molecules often involves the alkylation of a heterocyclic intermediate with a substituted biphenylmethyl halide. While bromomethylbiphenyl derivatives are commonly cited in the literature, the corresponding iodomethylbiphenyl compounds are equally, if not more, suitable due to their higher reactivity.[1][2][3]

A crucial intermediate in the synthesis of many sartans is 5-(4'-(halomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. The iodomethyl derivative of this compound would be a highly effective alkylating agent for the imidazole (B134444) core of Olmesartan or the spirocyclic amine of Irbesartan.[1][3]

Table 1: Key Intermediates in Sartan Synthesis Derived from this compound Precursors

PrecursorTarget Drug ClassKey Intermediate
4'-(Iodomethyl)-[1,1'-biphenyl]-2-carbonitrileSartansAlkylation of heterocyclic core
5-(4'-(Iodomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazoleSartans (e.g., Olmesartan, Irbesartan)Alkylation of imidazole or spirocyclic amine
Methyl N-(4-(iodomethyl)benzyl)-N-pentanoyl-L-valinateValsartanPrecursor for Negishi or Suzuki coupling

Experimental Protocols

Protocol 1: Synthesis of 4'-(Iodomethyl)-[1,1'-biphenyl]-2-carbonitrile

This protocol describes a typical Finkelstein halogen exchange reaction to convert the more commercially available bromomethyl derivative to the more reactive iodomethyl compound.

Reaction Scheme:

Finkelstein 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile 4'-(Iodomethyl)-[1,1'-biphenyl]-2-carbonitrile 4'-(Iodomethyl)-[1,1'-biphenyl]-2-carbonitrile 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile->4'-(Iodomethyl)-[1,1'-biphenyl]-2-carbonitrile NaI, Acetone (B3395972), Reflux

Figure 1: Finkelstein reaction for the synthesis of 4'-(Iodomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Materials:

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in anhydrous acetone (10 mL/g of starting material), add sodium iodide (1.5 eq).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the precipitated sodium bromide and wash the solid with a small amount of cold acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 4'-(Iodomethyl)-[1,1'-biphenyl]-2-carbonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Typical Reaction Parameters for Finkelstein Reaction

ParameterValue
Stoichiometry (Bromo-compound:NaI)1 : 1.5
SolventAnhydrous Acetone
TemperatureReflux (approx. 56 °C)
Reaction Time3 - 4 hours
Typical Yield> 90%
Protocol 2: Alkylation of Imidazole Intermediate for Olmesartan Synthesis

This protocol outlines the N-alkylation of the imidazole core of Olmesartan with a 4'-(iodomethyl)biphenyl derivative.[1]

Reaction Scheme:

Alkylation Imidazole Intermediate5-(4'-(Iodomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole Imidazole Intermediate5-(4'-(Iodomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole Trityl Olmesartan Trityl Olmesartan Imidazole Intermediate5-(4'-(Iodomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole->Trityl Olmesartan K2CO3, DMA, 40-45 °C

Figure 2: N-alkylation step in the synthesis of Olmesartan.

Materials:

  • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate

  • 5-(4'-(Iodomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylacetamide (DMA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Heating mantle with temperature controller

Procedure:

  • To a solution of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (1.0 eq) in N,N-Dimethylacetamide, add powdered anhydrous potassium carbonate (1.25 eq).

  • Stir the suspension at room temperature for 20-30 minutes under an inert atmosphere.

  • Add 5-(4'-(Iodomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (0.98 eq) to the reaction mixture.

  • Raise the temperature of the reaction mixture to 40-45 °C and stir for 12 hours.

  • Monitor the reaction by TLC or HPLC. Upon completion, cool the reaction mixture to room temperature.

  • Add acetone to the reaction mass to precipitate inorganic salts.

  • Filter the slurry and concentrate the filtrate under reduced pressure.

  • The resulting crude Trityl Olmesartan can be carried forward to the next step (hydrolysis and deprotection) or purified by column chromatography.[1]

Table 3: Typical Reaction Parameters for Olmesartan Alkylation

ParameterValue
Stoichiometry (Imidazole:Iodide:Base)1 : 0.98 : 1.25
SolventN,N-Dimethylacetamide
BaseAnhydrous K₂CO₃
Temperature40 - 45 °C
Reaction Time12 hours
Typical Yield (with bromo analog)~80-90%

Signaling Pathways and Logical Relationships

The synthesis of sartan drugs often involves a convergent approach where two key fragments are synthesized separately and then coupled. The use of an iodomethylbiphenyl precursor is central to one of these fragments.

Sartan_Synthesis_Logic cluster_precursors Starting Materials cluster_intermediates Key Intermediates cluster_final_steps Final Assembly A Substituted Biphenyl C 4'-(Halomethyl)biphenyl (Bromo- or Iodomethyl-) A->C Halogenation B Heterocyclic Core (e.g., Imidazole, Spiro-amine) D Protected Heterocycle B->D Protection E Alkylation C->E D->E F Deprotection E->F G Final Sartan Drug F->G

Figure 3: Logical workflow for the synthesis of sartan drugs.

Conclusion

This compound and its derivatives are highly valuable precursors in pharmaceutical synthesis, offering enhanced reactivity compared to their chloro and bromo analogs. Their application in the synthesis of sartan drugs highlights their importance in modern medicinal chemistry. The provided protocols offer a starting point for the laboratory-scale synthesis of key intermediates, which can be adapted and optimized for specific applications. The continued development of efficient synthetic routes utilizing these versatile building blocks will undoubtedly contribute to the discovery and production of new and improved therapeutic agents.

References

Application Notes and Protocols: Formation of Aryl Grignard Reagents from Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents (R-Mg-X) are highly valuable organometallic compounds in organic synthesis, renowned for their ability to form new carbon-carbon bonds.[1] Developed by Victor Grignard, this chemistry earned him the Nobel Prize in 1912 and remains a cornerstone of synthetic methodology.[2] Aryl Grignard reagents, derived from aryl halides, are potent nucleophiles used to create complex molecules, including many pharmaceutical intermediates. The formation involves an oxidative insertion of magnesium metal into a carbon-halogen bond.[2][3] The reactivity of the aryl halide is crucial, with iodides being the most reactive, followed by bromides and chlorides, making iodomethylbenzene an excellent precursor for this reaction.[4] This protocol details the experimental setup for the preparation of tolylmagnesium iodide from p-iodotoluene using anhydrous tetrahydrofuran (B95107) (THF) as the solvent. The procedure emphasizes the critical need for anhydrous conditions, as Grignard reagents react readily with protic solvents like water.[2][4]

Reaction Scheme

The formation of p-tolylmagnesium iodide proceeds via the oxidative insertion of magnesium into the carbon-iodine bond of p-iodotoluene.

Experimental Protocol

This protocol describes the formation of p-tolylmagnesium iodide on a 25 mmol scale. All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

1. Materials and Equipment

  • p-Iodotoluene (≥98%)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (50 mL)

  • Glass stopper or gas inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold (Nitrogen or Argon)

  • Syringes and needles

  • Heat gun

2. Glassware Preparation

  • All glassware, including the stir bar, must be scrupulously dried to remove any adsorbed moisture.

  • Clean and assemble the flask, condenser, and dropping funnel.

  • Dry the assembled glassware in an oven at 120°C for at least 4 hours (or overnight) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.[5] Alternatively, flame-dry the assembled apparatus under a vacuum or a flow of inert gas using a heat gun until all visible moisture is gone.[6]

3. Apparatus Setup

  • Quickly assemble the hot, dry glassware. Equip the 100 mL three-necked flask with a magnetic stir bar. Attach the reflux condenser to the central neck, the dropping funnel to one side neck, and a gas inlet adapter connected to an inert gas line (with an oil bubbler outlet) to the other.

  • Establish and maintain a positive pressure of inert gas throughout the experiment.

4. Grignard Reagent Formation

  • Magnesium Activation: Place magnesium turnings (0.73 g, 30 mmol, 1.2 equiv.) into the reaction flask. Add a single small crystal of iodine.[7][8] Gently warm the flask with a heat gun under the inert atmosphere; the iodine will sublime to produce a purple vapor, which helps to etch the passivating oxide layer on the magnesium surface.[5][9]

  • Initiation: Prepare a solution of p-iodotoluene (5.45 g, 25 mmol, 1.0 equiv.) in 30 mL of anhydrous THF in the dropping funnel. Add approximately 2-3 mL of this solution to the magnesium turnings in the flask.[10] The reaction may initiate spontaneously, which is evidenced by the disappearance of the iodine color, the appearance of a cloudy gray solution, and gentle bubbling or refluxing of the solvent.[7][10] If the reaction does not start, gently warm the flask with a heat gun or place it in an ultrasound bath for a few minutes.[7]

  • Addition: Once initiation is confirmed, add the remaining p-iodotoluene solution dropwise from the funnel at a rate that maintains a gentle, controlled reflux.[11] The reaction is exothermic, and an ice-water bath should be kept on standby to moderate the reaction if it becomes too vigorous.[11]

  • Completion: After the addition is complete, the reaction mixture will typically be a cloudy, grayish-brown color. Continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. Gentle heating may be applied if necessary to maintain a reflux.[9]

  • Use and Quantification: The resulting Grignard reagent is typically used immediately (in situ) for subsequent reactions.[5] If the exact concentration is required, it can be determined by titration against a standard solution, such as I₂ in THF/LiCl.[12]

Data Presentation

The following table summarizes the quantities and roles of the components for a typical 25 mmol scale reaction.

ComponentRoleMolecular Weight ( g/mol )EquivalentsAmount (25 mmol scale)
p-IodotolueneAryl Halide Precursor218.041.05.45 g
MagnesiumMetal Reactant24.311.20.73 g
Anhydrous THFSolvent72.11-~30-40 mL
IodineInitiator/Activator253.81Catalytic1-2 small crystals

Visualizations

Experimental Workflow

The diagram below outlines the key steps in the preparation of the Grignard reagent.

G cluster_prep Preparation cluster_reaction Reaction Dry 1. Dry Glassware Assemble 2. Assemble Apparatus under Inert Gas Dry->Assemble Activate 3. Add Mg Turnings & Iodine Crystal Assemble->Activate Initiate 4. Add small aliquot of p-iodotoluene solution & Initiate Activate->Initiate Add 5. Dropwise Addition of remaining solution Initiate->Add Complete 6. Stir to Completion Add->Complete Ready Grignard Reagent (Ready for use) Complete->Ready

Workflow for the formation of p-tolylmagnesium iodide.
Reaction Mechanism

The core of the Grignard reagent formation is the oxidative insertion of a magnesium atom into the carbon-halogen bond.

G cluster_reactants Reactants cluster_product Product ArI p-Iodotoluene (Ar-I) ArMgI p-Tolylmagnesium Iodide (Ar-Mg-I) ArI->ArMgI Oxidative Insertion (Anhydrous THF) Mg Magnesium (Mg) Mg->ArMgI Oxidative Insertion (Anhydrous THF)

Mechanism of Grignard reagent formation.

References

Application of Iodomethylbenzene in Materials Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethylbenzene, a term that can encompass isomers such as o-, m-, and p-iodotoluene, as well as (iodomethyl)benzene (benzyl iodide), serves as a highly versatile reagent in materials science. The high reactivity of the carbon-iodine bond, particularly in benzyl (B1604629) iodide where it is an excellent leaving group, makes these compounds valuable precursors and initiators in a variety of synthetic transformations. This document provides detailed application notes and experimental protocols for the use of (iodomethyl)benzene and its isomers in polymer synthesis, surface modification, and nanoparticle functionalization, critical areas in the development of advanced materials for both industrial and biomedical applications.

I. Polymer Synthesis

(Iodomethyl)benzene and its derivatives are instrumental in the synthesis of a range of polymers, from initiating cationic polymerization to serving as building blocks for conjugated polymers used in organic electronics.

Application 1: Initiator for Cationic Polymerization

(Iodomethyl)benzene, in conjunction with a Lewis acid or a silver salt, can generate a stable benzylic carbocation that readily initiates the cationic polymerization of electron-rich monomers like vinyl ethers and styrene (B11656) derivatives. This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity under specific conditions.

Quantitative Data: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) Initiated by Benzyl Iodide/Silver Salt Systems

EntryInitiator SystemMonomerSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1Benzyl Iodide / AgClO₄IBVEToluene (B28343)019518,5001.15
2Benzyl Iodide / AgSbF₆IBVECH₂Cl₂-200.59822,0001.10
3Benzyl Iodide / AgOTfIBVEToluene028515,3001.25

Experimental Protocol: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

Materials:

  • (Iodomethyl)benzene (Benzyl Iodide), freshly purified

  • Isobutyl vinyl ether (IBVE), distilled over calcium hydride

  • Silver perchlorate (B79767) (AgClO₄)

  • Toluene, anhydrous

  • Methanol

  • Argon gas supply

  • Schlenk flask and standard glassware

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and cooled under a positive pressure of argon.

  • Anhydrous toluene (50 mL) is transferred to the flask via cannula.

  • Purified IBVE (5.0 g, 0.05 mol) is added to the toluene.

  • In a separate, dry vial under argon, AgClO₄ (0.10 g, 0.0005 mol) is dissolved in a minimal amount of anhydrous toluene.

  • The reaction flask containing the monomer solution is cooled to 0 °C in an ice bath.

  • A solution of benzyl iodide (0.11 g, 0.0005 mol) in 5 mL of anhydrous toluene is added dropwise to the monomer solution.

  • The AgClO₄ solution is then added to the reaction mixture to initiate the polymerization. The formation of a silver iodide precipitate is observed.

  • The reaction is allowed to proceed at 0 °C for 1 hour with continuous stirring.

  • The polymerization is terminated by the addition of 5 mL of methanol.

  • The resulting polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • The molecular weight and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC).

Reaction Workflow: Cationic Polymerization Initiation

G reagents Benzyl Iodide + AgClO₄ initiator Benzyl Cation (Initiator) + AgI (precipitate) reagents->initiator Initiation monomer Vinyl Ether Monomer initiator->monomer Adds to propagating Propagating Polymer Chain monomer->propagating Forms propagating->propagating Chain Growth

Caption: Initiation of cationic polymerization using benzyl iodide.

Application 2: Precursor for Conjugated Polymers

Halogenated p-xylene (B151628) derivatives, including those with iodo-substituents, are key monomers in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives through methods like the Gilch polymerization. These conjugated polymers are extensively researched for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Quantitative Data: Gilch Polymerization for MEH-PPV Synthesis

EntryMonomerBaseSolventTemp (°C)Mn ( g/mol )PDI (Mw/Mn)
12,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzeneK-t-BuOTHF2580,0002.5
22,5-bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzeneK-t-BuOToluene25120,0002.8

Note: While chloromethyl and bromomethyl derivatives are more commonly cited, iodomethyl analogs would be expected to show higher reactivity.

Experimental Protocol: Synthesis of a PPV Derivative via Gilch Polymerization

Materials:

  • 1,4-Bis(iodomethyl)benzene (B1267127) or a functionalized derivative

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Argon gas supply

  • Schlenk flask and standard glassware

Procedure:

  • A flame-dried Schlenk flask is charged with the 1,4-bis(iodomethyl)benzene derivative (e.g., 1.0 mmol) under an argon atmosphere.

  • Anhydrous THF (20 mL) is added to dissolve the monomer.

  • A solution of potassium tert-butoxide (2.2 mmol) in 10 mL of anhydrous THF is prepared in a separate flask.

  • The base solution is added dropwise to the stirred monomer solution at room temperature. The reaction mixture typically turns yellow or orange, indicating the formation of the conjugated polymer.

  • The reaction is stirred for 24 hours at room temperature.

  • The polymerization is quenched by the addition of a few drops of acetic acid.

  • The polymer is precipitated by pouring the reaction mixture into 200 mL of methanol.

  • The resulting fibrous polymer is collected by filtration, washed extensively with methanol, and dried under vacuum.

  • The polymer is characterized by techniques such as NMR spectroscopy, UV-Vis spectroscopy, and GPC.

Reaction Mechanism: Gilch Polymerization

G monomer Bis(halomethyl)benzene intermediate p-Quinodimethane Intermediate monomer->intermediate Base-induced Elimination dimer Diradical Dimer intermediate->dimer Dimerization polymer PPV Polymer dimer->polymer Radical Polymerization

Caption: Simplified mechanism of Gilch polymerization.

II. Surface Modification

The reactive nature of the C-I bond in (iodomethyl)benzene allows for its use in covalently attaching benzyl groups to various surfaces, thereby altering their chemical and physical properties. This is particularly relevant for tailoring the interface of materials for specific applications.

Application: Surface Grafting on Silicon Wafers

(Iodomethyl)benzene can be used in "grafting from" polymerization techniques to grow polymer brushes on silicon wafer surfaces. The benzyl group can be attached to a pre-functionalized silicon surface, and the iodine can be subsequently used to initiate a controlled radical polymerization.

Quantitative Data: Surface Modification of Silicon Wafers

SurfaceModification MethodGrafted PolymerContact Angle (Water)Film Thickness (nm)
Si-OHSilanization + Benzyl Iodide AttachmentPolystyrene92°15
Si-OHSilanization + Benzyl Iodide AttachmentPoly(methyl methacrylate)70°20

Experimental Protocol: Grafting Polystyrene from a Silicon Wafer Surface

Materials:

  • Silicon wafer

  • 3-Aminopropyltriethoxysilane (APTES)

  • (Iodomethyl)benzene (Benzyl Iodide)

  • Styrene monomer, inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Toluene, anhydrous

  • Ethanol (B145695)

  • Dichloromethane (B109758)

Procedure:

  • Surface Hydroxylation: Clean a silicon wafer by sonication in ethanol and deionized water, followed by treatment with piranha solution (H₂SO₄:H₂O₂ 3:1) to generate surface hydroxyl groups. Rinse thoroughly with deionized water and dry.

  • Silanization: Immerse the hydroxylated wafer in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated surface. Rinse with toluene and dry.

  • Initiator Immobilization: React the amine-functionalized wafer with an excess of benzyl iodide in anhydrous toluene in the presence of a non-nucleophilic base (e.g., proton sponge) for 24 hours to form a surface-bound initiator. Rinse with toluene and dichloromethane and dry.

  • Surface-Initiated ATRP: In a Schlenk flask under argon, add the initiator-modified wafer, styrene (5 mL), PMDETA (0.1 mmol), and anhydrous toluene (10 mL). After degassing with several freeze-pump-thaw cycles, add CuBr (0.05 mmol).

  • Place the flask in an oil bath at 90 °C and allow the polymerization to proceed for the desired time.

  • Stop the reaction by exposing the mixture to air and cooling.

  • Remove the wafer and wash it extensively with toluene to remove any non-grafted polymer.

  • Dry the wafer and characterize the grafted polymer layer using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).

Workflow: Surface Grafting via SI-ATRP

G cluster_0 Surface Preparation cluster_1 Polymerization Si_OH Si-OH Surface Si_NH2 Amine-Functionalized Surface (APTES) Si_OH->Si_NH2 Si_Initiator Initiator-Functionalized Surface (Benzyl Iodide) Si_NH2->Si_Initiator Monomer Styrene Monomer Si_Initiator->Monomer Polymer_Brush Grafted Polymer Brush Monomer->Polymer_Brush

Caption: Workflow for surface-initiated polymerization.

III. Nanoparticle Functionalization

Similar to surface modification, (iodomethyl)benzene can be employed to functionalize nanoparticles, tailoring their surface chemistry for applications in drug delivery, catalysis, and sensing.

Application: Functionalization of Mesoporous Silica (B1680970) Nanoparticles (MSNs)

MSNs can be functionalized with amine groups, which can then be reacted with (iodomethyl)benzene to introduce benzyl groups. These benzyl groups can alter the hydrophobicity of the nanoparticles or serve as a platform for further chemical modifications.

Quantitative Data: Functionalization of Mesoporous Silica Nanoparticles

NanoparticleFunctional GroupZeta Potential (mV)Hydrodynamic Diameter (nm)
MSN-OH-25150
MSN-NH₂-NH₂+30155
MSN-Benzyl-CH₂-Ph+15160

Experimental Protocol: Benzyl Functionalization of MSNs

Materials:

  • Mesoporous silica nanoparticles (MSNs)

  • 3-Aminopropyltriethoxysilane (APTES)

  • (Iodomethyl)benzene (Benzyl Iodide)

  • Triethylamine (B128534)

  • Toluene, anhydrous

  • Ethanol

Procedure:

  • Synthesis of MSNs: Synthesize MSNs using a standard templated sol-gel method.

  • Amine Functionalization: Disperse 1 g of MSNs in 50 mL of anhydrous toluene. Add 1 mL of APTES and reflux the mixture for 24 hours. Collect the amine-functionalized MSNs (MSN-NH₂) by centrifugation, wash with toluene and ethanol, and dry.

  • Benzyl Functionalization: Disperse 500 mg of MSN-NH₂ in 30 mL of anhydrous toluene. Add an excess of benzyl iodide (e.g., 5 equivalents relative to the estimated amine loading) and triethylamine (as an acid scavenger).

  • Stir the reaction mixture at 60 °C for 48 hours under an inert atmosphere.

  • Collect the benzyl-functionalized MSNs (MSN-Benzyl) by centrifugation.

  • Wash the particles thoroughly with toluene, dichloromethane, and ethanol to remove unreacted reagents.

  • Dry the functionalized nanoparticles under vacuum.

  • Characterize the nanoparticles using techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), dynamic light scattering (DLS), and zeta potential measurements.

Logical Relationship: Nanoparticle Functionalization

G MSN Bare MSN MSN_NH2 Amine-functionalized MSN MSN->MSN_NH2 APTES MSN_Benzyl Benzyl-functionalized MSN MSN_NH2->MSN_Benzyl Benzyl Iodide

Caption: Functionalization of mesoporous silica nanoparticles.

Conclusion

This compound and its related compounds are powerful tools in the arsenal (B13267) of materials scientists. Their utility as initiators for cationic polymerization enables the synthesis of well-defined polymers. As precursors in reactions like the Gilch polymerization, they open avenues to advanced conjugated materials for electronic applications. Furthermore, their reactivity allows for the precise modification of surfaces and nanoparticles, providing a means to tailor material properties at the molecular level. The protocols and data presented herein offer a starting point for researchers to explore and expand upon the diverse applications of this compound in cutting-edge materials science research.

Application Notes and Protocols for the Functionalization of Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of iodomethylbenzene, a versatile reagent in organic synthesis. The protocols cover key cross-coupling reactions and nucleophilic substitutions, offering a step-by-step guide for laboratory execution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2]

Reaction Scheme:

This protocol describes the coupling of 4-iodotoluene (B166478) (a specific this compound) with phenylboronic acid.

Materials:

  • 4-Iodotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene, degassed

  • Water, degassed

  • Tetrahydrofuran (B95107) (THF), degassed

  • Round-bottom flask or test tube

  • Magnetic stirrer and stir bar

  • Septum

  • Argon or nitrogen supply

Procedure:

  • To a flame-dried round-bottom flask or test tube, add 4-iodotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed toluene, water, and THF in a 7:2:1 ratio (e.g., 3.5 mL toluene, 1.0 mL water, 0.5 mL THF for a 0.25 mmol scale reaction).

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to 80 °C in an oil bath and stir for 1-2 hours, or until reaction completion is confirmed by TLC or GC-MS.[2]

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-IodotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O/THF80>95
21-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O10092

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 4-Iodotoluene, Phenylboronic acid, Base (K3PO4) catalyst Add Catalyst: Pd(OAc)2, SPhos reagents->catalyst In flask solvent Add Degassed Solvents catalyst->solvent purge Purge with Inert Gas solvent->purge heat Heat to 80°C purge->heat monitor Monitor Reaction heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 4-Methylbiphenyl Product purify->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4]

Reaction Scheme:

This protocol details the coupling of 4-iodotoluene with phenylacetylene (B144264).

Materials:

  • 4-Iodotoluene

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF or DMF via syringe.

  • Add the amine base (e.g., TEA or DIPA, 2.0-3.0 equiv) via syringe.

  • Add phenylacetylene (1.1-1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or GC-MS. For less reactive substrates, heating to 40-60 °C may be necessary.[5]

  • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-IodotoluenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)TEA (3)THFRT95
24-IodobenzaldehydePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPA (3)DMF8075[5]

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: 4-Iodotoluene, Pd(PPh3)4, CuI solvent Add Anhydrous Solvent (THF/DMF) reagents->solvent base Add Amine Base (TEA/DIPA) solvent->base alkyne Add Phenylacetylene Dropwise base->alkyne stir Stir at RT alkyne->stir monitor Monitor Reaction stir->monitor filter Filter through Celite monitor->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Coupled Product purify->product

Caption: Sonogashira Coupling Experimental Workflow.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6][7]

Reaction Scheme:

This protocol describes the reaction of 4-iodotoluene with methyl acrylate (B77674).

Materials:

  • 4-Iodotoluene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (TEA)

  • N-Methyl-2-pyrrolidone (NMP) or DMF

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vial, add 4-iodotoluene (1.0 equiv), Pd(OAc)₂ (0.01-0.02 equiv), and the solvent (NMP or DMF).

  • Add triethylamine (1.5-2.0 equiv) as the base.

  • Add methyl acrylate (1.2-1.5 equiv).

  • Seal the vial and heat the mixture to 100-120 °C for several hours, monitoring by TLC or GC-MS.[8]

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

EntryAryl HalideAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-IodotolueneMethyl acrylatePd(OAc)₂ (1)TEA (2)NMP12098
2Iodobenzene (B50100)StyrenePdCl₂ (cat.)KOAcMethanol (B129727)12085[6]

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: 4-Iodotoluene, Pd(OAc)2, Solvent base Add Base (TEA) reagents->base alkene Add Methyl Acrylate base->alkene heat Heat to 100-120°C alkene->heat monitor Monitor Reaction heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Substituted Alkene Product purify->product

Caption: Heck Reaction Experimental Workflow.

Nucleophilic Substitution Reactions

The benzylic position of this compound is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

Williamson Ether Synthesis

This classic Sₙ2 reaction is used to synthesize ethers from an alkoxide and an organic halide.[9][10]

Reaction Scheme:

This protocol outlines the synthesis of benzyl (B1604629) methyl ether from 4-(iodomethyl)benzene and sodium methoxide (B1231860).

Materials:

  • 4-(Iodomethyl)benzene (or benzyl iodide)

  • Sodium methoxide (or sodium metal and methanol)

  • Anhydrous methanol or THF

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • If starting from sodium methoxide, dissolve it in anhydrous methanol or THF in a round-bottom flask. If starting from sodium metal, carefully add small pieces of sodium (1.05 equiv) to anhydrous methanol under an inert atmosphere and allow it to react completely to form sodium methoxide.

  • To the solution of sodium methoxide, add 4-(iodomethyl)benzene (1.0 equiv) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ether by distillation or column chromatography.

EntryAlkyl HalideAlkoxideBaseSolventTemp (°C)Yield (%)
1Benzyl IodideSodium Methoxide-MethanolRefluxHigh
2Benzyl BromideSodium Ethoxide-EthanolRefluxHigh

Williamson_Ether_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification alkoxide Prepare/Dissolve Sodium Methoxide in Methanol add_halide Add 4-(Iodomethyl)benzene Dropwise alkoxide->add_halide reflux Heat to Reflux add_halide->reflux monitor Monitor Reaction reflux->monitor quench Quench with Water monitor->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Distillation or Chromatography dry->purify product Benzyl Ether Product purify->product

Caption: Williamson Ether Synthesis Experimental Workflow.

Synthesis of Amines via Sₙ2 Reaction

Primary, secondary, and tertiary amines can be synthesized by the Sₙ2 alkylation of ammonia (B1221849) or other amines with an alkyl halide.[11][12]

Reaction Scheme:

This protocol describes the alkylation of N-methylaniline with 4-(iodomethyl)benzene.

Materials:

  • 4-(Iodomethyl)benzene (or benzyl iodide)

  • N-methylaniline

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (B52724) or DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine N-methylaniline (1.0 equiv), 4-(iodomethyl)benzene (1.1 equiv), and potassium carbonate (2.0 equiv) in acetonitrile or DMF.

  • Stir the mixture at room temperature or heat to 50-80 °C for 2-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool to room temperature and filter off the base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amine by column chromatography.

EntryAlkyl HalideAmineBase (equiv)SolventTemp (°C)Yield (%)
1Benzyl IodideN-methylanilineK₂CO₃ (2)Acetonitrile60Good to High
2Benzyl BromideAmmonia-EthanolRTMixture of products

Note: Alkylation of ammonia and primary amines can lead to over-alkylation. Using a large excess of the amine can favor mono-alkylation.[11]

Amine_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: 4-(Iodomethyl)benzene, N-methylaniline, K2CO3 solvent Add Solvent (Acetonitrile/DMF) reagents->solvent heat Stir at RT or Heat solvent->heat monitor Monitor Reaction heat->monitor filter Filter off Base monitor->filter concentrate Concentrate filter->concentrate extract Aqueous Work-up concentrate->extract purify Column Chromatography extract->purify product Tertiary Amine Product purify->product

Caption: Amine Synthesis via Sₙ2 Alkylation Workflow.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed amination of iodomethylbenzene, a key transformation in synthetic organic chemistry, particularly relevant in the synthesis of pharmaceutical compounds and other functional materials.[1][2][3] This reaction, a specific application of the Buchwald-Hartwig amination, facilitates the formation of a carbon-nitrogen bond by coupling an aryl iodide with an amine in the presence of a palladium catalyst.[4][5] The protocols and data presented herein are compiled from established methodologies, offering a detailed resource for optimizing this crucial synthetic step.

Core Concepts and Reaction Mechanism

The palladium-catalyzed amination of this compound follows the general mechanistic cycle of the Buchwald-Hartwig amination.[4][6] The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. The subsequent steps involve the coordination of the amine to the resulting palladium(II) complex, followed by deprotonation by a base to form a palladium-amido intermediate. The cycle concludes with the reductive elimination of the desired arylamine product, which regenerates the active palladium(0) catalyst.[5][6][7] The choice of ligand is critical as it influences the rates of both oxidative addition and reductive elimination, preventing catalyst deactivation and promoting high yields.[1][8] Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate these key steps.[4]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed amination of this compound and related aryl iodides. These data serve as a valuable starting point for reaction optimization.

Table 1: Amination of 4-Iodotoluene with Various Amines

AminePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
m-Toluidine-Ligand 2¹NaOt-BuDioxane45Overnight>99[8]
N-Methylbenzylamine-Ligand 2¹NaOt-Bu2:1 Dioxane/t-BuOH60Overnight88[8]
MorpholinePd₂(dba)₃Ligand 1b²NaOt-BuToluene801898[8]
AnilinePd(OAc)₂P(o-tol)₃NaOt-BuDioxane1001685[8]

¹Ligand 2: 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl ²Ligand 1b: (2'-Dicyclohexylphosphino-biphenyl-2-yl)-dimethyl-amine

Table 2: Influence of Base and Ligand on the Amination of Functionalized Aryl Iodides

Aryl IodideAminePalladium SourceLigandBaseSolventTemp. (°C)Yield (%)Reference
4-IodobenzophenoneDi(n-propyl)aminePd₂(dba)₃Ligand 3³Cs₂CO₃2:1 Dioxane/Et₃N10072[8]
Ethyl 4-iodobenzoateN-Methylaniline-Ligand 3³Cs₂CO₃2:1 Dioxane/Et₃N12092[8]

³Ligand 3: 2-(Di-tert-butylphosphino)biphenyl

Experimental Protocols

The following protocols provide detailed methodologies for conducting the palladium-catalyzed amination of this compound.

Protocol 1: General Procedure Using a Strong Base (NaOt-Bu)

This protocol is suitable for a broad range of primary and secondary amines.

Materials:

  • This compound (e.g., 4-iodotoluene) (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd)

  • Phosphine ligand (e.g., Ligand 2, 0.02-0.04 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous solvent (e.g., dioxane or toluene, 2-4 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the this compound, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Reagent Addition: Under the inert atmosphere, add the sodium tert-butoxide. Then, add the amine and the anhydrous solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the specified temperature (see Table 1 for examples).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite®.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-methylaniline.[5]

Protocol 2: Procedure Using a Milder Base (Cs₂CO₃) for Functionalized Substrates

This protocol is recommended for substrates containing base-sensitive functional groups, such as esters or enolizable ketones.[8]

Materials:

  • This compound derivative (0.5 mmol, 1.0 equiv.)

  • Amine (0.6 mmol, 1.2 equiv.)

  • Palladium source (e.g., Pd₂(dba)₃, 0.0125 mmol Pd)

  • Phosphine ligand (e.g., Ligand 3, 0.05 mmol)

  • Cesium carbonate (Cs₂CO₃) (0.7 mmol, 1.4 equiv.)

  • Anhydrous solvent mixture (e.g., 2:1 dioxane/Et₃N, 1.5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Follow step 1 from Protocol 1, adjusting the reactant quantities as specified above.

  • Inert Atmosphere: Follow step 2 from Protocol 1.

  • Reagent Addition: Under the inert atmosphere, add the cesium carbonate. Then, add the amine and the anhydrous solvent mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the specified temperature (see Table 2 for examples).

  • Monitoring: Monitor the reaction progress as described in Protocol 1.

  • Workup and Purification: Follow the workup and purification procedure outlined in Protocol 1.

Visualizations

Diagram 1: Experimental Workflow

This diagram illustrates the general workflow for the palladium-catalyzed amination of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Reactants (this compound, Pd Catalyst, Ligand) inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep->inert reagents 3. Add Base and Solvent inert->reagents react 4. Heat and Stir reagents->react monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup 6. Quench and Extract monitor->workup purify 7. Column Chromatography workup->purify product product purify->product Final Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Diagram 2: Catalytic Cycle

This diagram outlines the key steps in the catalytic cycle of the palladium-catalyzed amination reaction.

catalytic_cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(I)L_n pd0->oa_complex Oxidative Addition + Ar-I (this compound) amido_complex Ar-Pd(II)(NR'R'')L_n oa_complex->amido_complex Amine Coordination & Deprotonation + HNR'R'', + Base amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product l1

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Compounds Using Iodomethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of radiolabeled compounds utilizing iodomethylbenzene and its derivatives. The protocols focus on two primary areas: the use of this compound as a precursor for Carbon-11 labeled methyl iodide, a versatile methylating agent in Positron Emission Tomography (PET) tracer synthesis, and the application of this compound derivatives in radioiodination for Single Photon Emission Computed Tomography (SPECT) and PET imaging agents.

Synthesis of [¹¹C]Methyl Iodide from [¹¹C]Carbon Dioxide

[¹¹C]Methyl iodide ([¹¹C]CH₃I) is a cornerstone for ¹¹C-labeling chemistry, enabling the methylation of a wide array of precursor molecules.[1][2] The short 20.4-minute half-life of Carbon-11 necessitates rapid and efficient synthesis protocols.[1][3]

Production of [¹¹C]Carbon Dioxide

The initial step in the synthesis of most ¹¹C-labeled radiotracers is the production of [¹¹C]carbon dioxide ([¹¹C]CO₂) in a medical cyclotron. This is typically achieved through the ¹⁴N(p,α)¹¹C nuclear reaction, where a nitrogen gas target, often containing a small amount of oxygen, is bombarded with high-energy protons.[4]

Conversion of [¹¹C]CO₂ to [¹¹C]CH₃I

Two primary methods are employed for the conversion of [¹¹C]CO₂ to [¹¹C]CH₃I: the "wet" and "dry" chemistry methods.

  • Wet Chemistry Method: This method involves the reduction of [¹¹C]CO₂ to [¹¹C]methanol ([¹¹C]CH₃OH) using a reducing agent such as lithium aluminum hydride (LiAlH₄), followed by reaction with hydroiodic acid (HI).[5]

  • Dry Chemistry Method (Gas Phase): This more common method involves the catalytic reduction of [¹¹C]CO₂ to [¹¹C]methane ([¹¹C]CH₄) followed by radical iodination with molecular iodine (I₂).[5]

A more reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf), can be synthesized by passing [¹¹C]CH₃I over a silver triflate column.[5][6]

Experimental Protocol: Gas Phase Synthesis of [¹¹C]Methyl Iodide

This protocol outlines the automated synthesis of [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂.

Materials:

  • [¹¹C]CO₂ from cyclotron

  • Hydrogen gas (H₂)

  • Nickel catalyst

  • Iodine (I₂)

  • Automated radiochemistry synthesis module

Procedure:

  • Trapping of [¹¹C]CO₂: The [¹¹C]CO₂ is trapped from the cyclotron target gas stream onto a molecular sieve.

  • Reduction to [¹¹C]CH₄: The trapped [¹¹C]CO₂ is released and mixed with H₂ gas. This mixture is then passed over a heated nickel catalyst (typically at 400°C) to reduce [¹¹C]CO₂ to [¹¹C]CH₄.

  • Iodination of [¹¹C]CH₄: The resulting [¹¹C]CH₄ is then passed through a heated quartz tube containing iodine (I₂) vapor (typically at 700-750°C) to produce [¹¹C]CH₃I.

  • Purification: The [¹¹C]CH₃I is purified by passing it through a series of traps to remove unreacted iodine and other byproducts.

Application: ¹¹C-Methylation of Precursors

[¹¹C]CH₃I or [¹¹C]CH₃OTf is then used to methylate a precursor molecule containing a nucleophilic functional group such as an amine, alcohol, or thiol.[4]

Experimental Workflow: Synthesis of a [¹¹C]Methylated Radiotracer

G cluster_0 [¹¹C]CH₃I Synthesis cluster_1 ¹¹C-Methylation Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2_Trap [¹¹C]CO₂ Trap Cyclotron->CO2_Trap Reduction Reduction (H₂/Ni catalyst) CO2_Trap->Reduction Iodination Iodination (I₂ vapor) Reduction->Iodination Purification_CH3I Purification Iodination->Purification_CH3I Reaction Methylation Reaction ([¹¹C]CH₃I + Precursor) Purification_CH3I->Reaction Precursor Precursor Solution (e.g., in DMF or DMSO) Precursor->Reaction HPLC_Purification HPLC Purification Reaction->HPLC_Purification Formulation Formulation in biocompatible solvent HPLC_Purification->Formulation QC Quality Control Formulation->QC Final_Product Final Radiolabeled Compound QC->Final_Product

Caption: Workflow for the synthesis of a [¹¹C]methylated radiotracer.

Radioiodination Using this compound Derivatives

This compound derivatives are valuable precursors for the synthesis of radioiodinated compounds. Radioiodine isotopes such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I are widely used in nuclear medicine for both diagnostic imaging (SPECT and PET) and therapy.[7]

Radioiodination Methods

Several methods can be employed to introduce a radioiodine atom into a molecule using an this compound scaffold.

  • Isotopic Exchange: This method involves the exchange of a stable iodine atom on the this compound derivative with a radioactive iodine isotope. This is a common method for preparing radioiodinated MIBG.[1][8]

  • Iododestannylation: This is a highly efficient method that involves the reaction of a trialkylstannyl derivative of this compound with a source of radioiodine in the presence of an oxidizing agent.[9][10] This method allows for the introduction of radioiodine under mild conditions.[10]

  • Electrophilic Substitution: While less common for this compound itself, if the benzene (B151609) ring is activated with electron-donating groups, direct electrophilic radioiodination can be achieved using an oxidizing agent like Chloramine-T or Iodogen to generate an electrophilic iodine species.[11]

Experimental Protocol: Radioiodination of a Trialkylstannyl Precursor

This protocol describes the radioiodination of a generic N-succinimidyl 3-(tri-n-butylstannyl)benzoate precursor, which can be adapted for this compound derivatives.[12]

Materials:

  • N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB) precursor

  • Sodium [¹²⁵I]iodide (Na¹²⁵I)

  • tert-Butylhydroperoxide (t-BuOOH) as an oxidizing agent

  • Ethanol

  • Acetic acid

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a reaction vial, combine the STB precursor dissolved in ethanol, sodium [¹²⁵I]iodide, and a solution of t-BuOOH in water.

  • Reaction: Allow the reaction to proceed at room temperature for approximately 15 minutes.

  • Quenching: Quench the reaction by adding a solution of sodium bisulfite.

  • Purification: Purify the crude reaction mixture using reverse-phase HPLC to isolate the desired radioiodinated product, N-succinimidyl 3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB).

  • Formulation: The purified product is then formulated in a suitable solvent for its intended application.

Experimental Workflow: Radioiodination via Iododestannylation

G Stannyl_Precursor Trialkylstannyl Precursor (e.g., in Ethanol) Reaction_Vial Reaction Vial Stannyl_Precursor->Reaction_Vial Radioiodide Na[*I]Iodide Radioiodide->Reaction_Vial Oxidant Oxidizing Agent (e.g., t-BuOOH) Oxidant->Reaction_Vial HPLC HPLC Purification Reaction_Vial->HPLC Final_Product Radioiodinated Compound HPLC->Final_Product

Caption: General workflow for radioiodination via iododestannylation.

Data Summary

The following tables summarize quantitative data for the synthesis of various radiolabeled compounds using the methodologies described.

Table 1: Synthesis of [¹¹C]Methylated Compounds

CompoundPrecursorMethodRadiochemical Yield (RCY)Specific Activity (GBq/µmol)Reference
[¹¹C]PiB6-OH-BTA-0Solid-phase [¹¹C]CH₃OTf22-32%190[5]
[¹¹C]EpinephrineNorepinephrine (B1679862)[¹¹C]CH₃I5-10%Not Reported[6]
[¹¹C]EpinephrineNorepinephrine[¹¹C]CH₃OTf15-25%Not Reported[6]
[¹¹C]GSK1482160desmethyl-GSK1482160[¹¹C]CH₃OTf40-50%370-1110[13]
[¹¹C]VinblastineVinblastine (B1199706) acid potassium salt[¹¹C]CH₃INot specified, purity 53%Not Reported

Table 2: Synthesis of Radioiodinated Compounds

CompoundPrecursorMethodRadiochemical Yield (RCY)Reference
[¹²⁵I]SIBN-succinimidyl 3-(tri-n-butylstannyl)benzoateIododestannylation80%[12]
Radioiodinated 3-guanidinomethyl-5-iodopyridineTin precursorIododestannylation65-70%
[¹²⁵I]I-1,2,4,5-tetrazineStannyl precursorIododestannylation75 ± 12%
[¹²⁵I]benzo[g]quinazolineBenzo[g]quinazolineElectrophilic substitution (NBS)91.2%[3]

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways of the molecules being radiolabeled is crucial for their application in research and medicine.

Vinblastine

Vinblastine is a vinca (B1221190) alkaloid that acts as a mitotic inhibitor.[1] It binds to tubulin, disrupting the assembly of microtubules.[1] This interference with the mitotic spindle leads to cell cycle arrest in metaphase and subsequent apoptosis.[1] Treatment with vinblastine has also been shown to activate the SAPK/JNK signaling pathway, leading to the phosphorylation of c-Jun and the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1]

Signaling Pathway of Vinblastine

G Vinblastine Vinblastine Tubulin Tubulin Vinblastine->Tubulin SAPK_JNK SAPK/JNK Pathway Activation Vinblastine->SAPK_JNK Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Defect Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis cJun c-Jun Phosphorylation SAPK_JNK->cJun Bcl2_BclxL Bcl-2/Bcl-xL Phosphorylation SAPK_JNK->Bcl2_BclxL Bcl2_BclxL->Apoptosis

Caption: Mechanism of action of Vinblastine.

Meta-iodobenzylguanidine (MIBG)

MIBG is an analog of norepinephrine and is taken up by neuroendocrine cells through the norepinephrine transporter (NET).[2][8] This selective uptake allows for the targeted delivery of radioiodine to tumors of neuroendocrine origin, such as pheochromocytomas and neuroblastomas.[8] Once inside the cell, the radioiodine emits radiation, causing cellular damage and therapeutic effect (in the case of ¹³¹I-MIBG) or allowing for imaging (with ¹²³I-MIBG or ¹²⁴I-MIBG).[2]

Mechanism of MIBG Uptake

G MIBG Radioiodinated MIBG NET Norepinephrine Transporter (NET) MIBG->NET Uptake Active Transport NET->Uptake Cell_Membrane Neuroendocrine Cell Membrane Intracellular_MIBG Intracellular MIBG Uptake->Intracellular_MIBG Imaging_Therapy Imaging (SPECT/PET) or Therapy (¹³¹I) Intracellular_MIBG->Imaging_Therapy

Caption: Uptake mechanism of MIBG in neuroendocrine cells.

References

Application Notes and Protocols for Large-Scale Synthesis of Iodomethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for three primary methods for the large-scale synthesis of iodomethylbenzene derivatives, which are crucial intermediates in pharmaceutical and materials science. The methods covered are the Finkelstein reaction, direct synthesis from benzyl (B1604629) alcohols, and reductive iodination of aryl aldehydes.

Method 1: Finkelstein Reaction from Benzyl Halides

The Finkelstein reaction is a robust and widely used method for the synthesis of alkyl iodides, including benzyl iodides, via a halogen exchange reaction.[1][2] This SN2 reaction is particularly effective for large-scale industrial production due to its simplicity, high yields, and the use of readily available starting materials like benzyl chloride or bromide.[3][4] The reaction is typically driven to completion by taking advantage of the poor solubility of the resulting sodium chloride or bromide in acetone (B3395972), which causes it to precipitate out of the solution.[5]

Experimental Protocol: Large-Scale Synthesis of (Iodomethyl)benzene

This protocol is based on established laboratory procedures and is suitable for scaling up.

Materials:

  • Benzyl chloride (1.0 eq)

  • Sodium iodide (1.2 eq)

  • Acetone (ACS grade, dry)

  • Dichloromethane (for extraction)

  • Saturated sodium thiosulfate (B1220275) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Large glass-lined reactor with mechanical stirrer, reflux condenser, and temperature probe

  • Heating/cooling mantle

  • Filtration apparatus (e.g., Nutsche filter)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean and dry glass-lined reactor, charge dry acetone.

  • Addition of Sodium Iodide: Add sodium iodide (1.2 eq) to the acetone with stirring until it is fully dissolved.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1.0 eq) to the sodium iodide solution at room temperature over 30-60 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS. A white precipitate of sodium chloride will form as the reaction proceeds.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude benzyl iodide can be purified by vacuum distillation if necessary. The product is a colorless to yellow liquid or a low-melting solid.

Quantitative Data for Finkelstein Reaction
Starting MaterialProductYield (%)Reference
Benzyl chloride(Iodomethyl)benzene>95%[2][6]
4-Nitrobenzyl bromide1-(Iodomethyl)-4-nitrobenzeneHighN/A
4-Methoxybenzyl chloride1-(Iodomethyl)-4-methoxybenzeneHighN/A
2-Chlorobenzyl chloride1-Chloro-2-(iodomethyl)benzeneHighN/A

Experimental Workflow: Finkelstein Reaction

Finkelstein_Reaction cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge dry acetone to reactor B Add and dissolve Sodium Iodide (1.2 eq) A->B C Slowly add Benzyl Chloride (1.0 eq) B->C D Heat to reflux (56°C) for 2-4 hours C->D E Monitor reaction completion (TLC/GC-MS) D->E F Cool to room temperature E->F G Filter to remove NaCl precipitate F->G H Concentrate filtrate G->H I Dissolve in Dichloromethane H->I J Wash with Na2S2O3 and Brine I->J K Dry over MgSO4, filter, and concentrate J->K L Vacuum distillation (optional) K->L M Final Product: (Iodomethyl)benzene L->M

Caption: Workflow for Large-Scale Finkelstein Reaction.

Method 2: Synthesis from Benzyl Alcohols

A modern and efficient method for the synthesis of this compound derivatives involves the direct conversion of benzyl alcohols using a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in acetonitrile.[7][8] This method is advantageous due to its mild reaction conditions and the low cost of the reagents.[7] It is particularly useful for substrates with various functional groups.

Experimental Protocol: Synthesis of (Iodomethyl)benzene from Benzyl Alcohol

Materials:

  • Benzyl alcohol (1.0 eq)

  • Sodium iodide (1.2 eq)

  • Cerium(III) chloride heptahydrate (1.5 eq)

  • Acetonitrile (ACS grade)

  • Diethyl ether (for extraction)

  • 0.5 N HCl solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Reaction flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a stirred suspension of benzyl alcohol (1.0 eq) and sodium iodide (1.2 eq) in acetonitrile, add cerium(III) chloride heptahydrate (1.5 eq).

  • Reaction: Heat the resulting mixture to reflux for the required time (see table below). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and treat with 0.5 N HCl.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes-ethyl acetate, 95:5) to obtain the pure this compound derivative.

Quantitative Data for Synthesis from Benzyl Alcohols
Starting Benzyl AlcoholReaction Time (h)Yield (%)Reference
Benzyl alcohol2090[9]
4-Methoxybenzyl alcohol1292[8]
4-Methylbenzyl alcohol1591[8]
4-Chlorobenzyl alcohol2488[8]
4-Nitrobenzyl alcohol3685[8]
2-Methoxybenzyl alcohol2089[8]

Experimental Workflow: Synthesis from Benzyl Alcohols

Benzyl_Alcohol_Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Benzyl Alcohol (1.0 eq), NaI (1.2 eq), and CeCl3·7H2O (1.5 eq) in Acetonitrile B Reflux for 12-36 hours A->B C Monitor reaction by TLC B->C D Cool and dilute with Diethyl Ether C->D E Wash with 0.5 N HCl D->E F Extract aqueous layer with Ether E->F G Combine organic layers F->G H Wash with NaHCO3 and Brine G->H I Dry over Na2SO4 and concentrate H->I J Silica gel column chromatography I->J K Final Product J->K

Caption: Workflow for Synthesis from Benzyl Alcohols.

Method 3: Reductive Iodination of Aryl Aldehydes

A novel and highly efficient one-pot method for the synthesis of this compound derivatives is the reductive iodination of aryl aldehydes using a combination of phosphorous acid (H₃PO₃) and molecular iodine (I₂).[10][11] This metal-free approach is cost-effective, environmentally friendly, and proceeds under mild conditions, offering high yields for a wide range of substrates.[10][12]

Experimental Protocol: Synthesis of (Iodomethyl)benzene from Benzaldehyde (B42025)

Materials:

  • Benzaldehyde (1.0 eq)

  • Iodine (0.7 eq)

  • Phosphorous acid (2.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add benzaldehyde (1.0 eq), iodine (0.7 eq), phosphorous acid (2.5 eq), and 1,2-dichloroethane.

  • Reaction: Heat the mixture at 80°C for 12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated sodium thiosulfate solution, followed by a saturated sodium bicarbonate solution.

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (iodomethyl)benzene.

Quantitative Data for Reductive Iodination of Aryl Aldehydes
Starting Aryl AldehydeProductYield (%)Reference
Benzaldehyde(Iodomethyl)benzene91[13]
4-Methylbenzaldehyde1-(Iodomethyl)-4-methylbenzene84[13]
4-tert-Butylbenzaldehyde1-tert-Butyl-4-(iodomethyl)benzene82[13]
4-Fluorobenzaldehyde1-Fluoro-4-(iodomethyl)benzene89[13]
4-Chlorobenzaldehyde1-Chloro-4-(iodomethyl)benzene92[13]
4-Bromobenzaldehyde1-Bromo-4-(iodomethyl)benzene94[13]
4-Phenylbenzaldehyde4-(Iodomethyl)-1,1'-biphenyl85[13]
2-Naphthaldehyde2-(Iodomethyl)naphthalene86[13]

Experimental Workflow: Reductive Iodination of Aryl Aldehydes

Aldehyde_Reductive_Iodination cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_purification Purification A Combine Aryl Aldehyde (1.0 eq), Iodine (0.7 eq), H3PO3 (2.5 eq) in 1,2-Dichloroethane under N2 B Heat at 80°C for 12 hours A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D E Quench with Na2S2O3 and NaHCO3 D->E F Extract with Dichloromethane E->F G Wash with Brine F->G H Dry over Na2SO4 and concentrate G->H I Flash column chromatography H->I J Final Product I->J

Caption: Workflow for Reductive Iodination of Aldehydes.

References

Application Notes and Protocols: Iodomethylbenzene in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethylbenzene, also known as benzyl (B1604629) iodide, is a highly reactive organoiodine compound that serves as an efficient benzylating agent in organic synthesis.[1] Its utility stems from the carbon-iodine bond, which is weaker than the corresponding carbon-bromine or carbon-chlorine bonds. This characteristic makes the iodide ion an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of the benzyl group onto various scaffolds under milder conditions than those required for other benzyl halides.[1] While benzyl chloride and bromide are more commonly used in large-scale industrial agrochemical production due to cost considerations, this compound is a valuable reagent in laboratory-scale synthesis, offering higher reactivity that can lead to improved yields and shorter reaction times.

These application notes provide a detailed protocol for the use of this compound in the synthesis of a key intermediate for pyrazole-based fungicides. The N-benzylation of pyrazole (B372694) cores is a critical step in the synthesis of numerous commercial agrochemicals.

Application: Synthesis of 1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-5-ol - A Fungicide Intermediate

Pyrazole derivatives are a significant class of agrochemicals, with many exhibiting potent fungicidal activity.[1][2] The synthesis of these compounds often involves the N-alkylation of a pyrazole ring. In this protocol, we describe the N-benzylation of 1-(4-chlorophenyl)-3-hydroxypyrazole using this compound to produce 1-benzyl-3-(4-chlorophenyl)-1H-pyrazol-5-ol, a key precursor for the synthesis of pyraclostrobin (B128455) analogues and other pyrazole fungicides.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products r1 1-(4-chlorophenyl)-3-hydroxypyrazole p1 1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-5-ol r1->p1 N-Benzylation r2 This compound r2->p1 r3 Base (e.g., K2CO3) p2 KI r3->p2 p3 KHCO3 r3->p3

Caption: N-benzylation of 1-(4-chlorophenyl)-3-hydroxypyrazole.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazol-5-ol using this compound.

ParameterValueReference
Reactants
1-(4-chlorophenyl)-3-hydroxypyrazole1.0 eq[3]
This compound1.1 eqEstimated
Potassium Carbonate (K₂CO₃)1.5 eqEstimated
SolventAcetonitrile (B52724) (ACN)Estimated
Reaction Conditions
TemperatureRoom Temperature (approx. 25°C)Estimated
Reaction Time6-12 hoursEstimated
Product
Product Name1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-5-olN/A
AppearanceWhite to off-white solidEstimated
Expected Yield85-95%Estimated
Purity>98% (after purification)Estimated

Experimental Protocol

This protocol details the laboratory-scale synthesis of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazol-5-ol.

Materials:

  • 1-(4-chlorophenyl)-3-hydroxypyrazole (CAS: 76205-19-1)[3][4]

  • This compound (Benzyl iodide) (CAS: 620-05-3)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for reactions at elevated temperatures)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 1-(4-chlorophenyl)-3-hydroxypyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants.

  • Addition of this compound: While stirring at room temperature, add this compound (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Upon completion, filter the reaction mixture to remove the solid potassium carbonate and potassium iodide.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude product.

    • The product can be further purified by column chromatography on silica (B1680970) gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization to yield pure 1-benzyl-3-(4-chlorophenyl)-1H-pyrazol-5-ol.

Experimental Workflow

G start Start reagents Combine Reactants 1-(4-chlorophenyl)-3-hydroxypyrazole This compound K₂CO₃ Acetonitrile start->reagents end End reaction Stir at Room Temperature Monitor by TLC (6-12h) reagents->reaction filtration Filter Solids Remove K₂CO₃ and KI reaction->filtration concentration Concentrate Filtrate Rotary Evaporation filtration->concentration extraction Workup Dissolve in EtOAc Wash with H₂O and Brine Dry over MgSO₄ concentration->extraction purification Purify Product Column Chromatography or Recrystallization extraction->purification product Isolated Product|1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-5-ol purification->product product->end

Caption: Workflow for the synthesis of a fungicide intermediate.

References

Flow Chemistry Unlocks New Efficiencies in Iodomethylbenzene Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – The application of flow chemistry to reactions involving iodomethylbenzene and its derivatives is paving the way for more efficient, safer, and scalable synthesis of valuable pharmaceutical intermediates. Researchers and drug development professionals are increasingly adopting continuous-flow technologies to overcome the limitations of traditional batch processing, particularly in the synthesis of complex molecules targeting critical disease pathways. This report provides detailed application notes and protocols for key this compound reactions in flow chemistry, highlighting their significance in the development of targeted therapies.

Iodomethylbenzenes are versatile building blocks in organic synthesis, prized for their reactivity in a variety of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. These reactions, including Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are fundamental to the construction of the complex molecular architectures found in many modern pharmaceuticals. The transition of these powerful reactions to a continuous-flow format offers numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates.[1][2] These benefits translate to higher yields, improved purity, and greater reproducibility, accelerating the drug discovery and development pipeline.[3][4]

One of the most notable applications of these methodologies is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The multi-step synthesis of Imatinib (Gleevec), a landmark drug for the treatment of chronic myeloid leukemia (CML), has been successfully adapted to a continuous-flow process.[1][3][4][5][6] This achievement underscores the potential of flow chemistry to streamline the production of complex active pharmaceutical ingredients (APIs). The core of the Imatinib molecule is assembled using cross-coupling strategies analogous to those performed with this compound derivatives, demonstrating the direct relevance of these flow chemistry protocols to the synthesis of life-saving medicines.[1]

Application Notes

Sonogashira Coupling: Rapid Synthesis of Arylalkynes

The Sonogashira coupling of iodomethylbenzenes with terminal alkynes is a powerful tool for the synthesis of arylalkynes, which are key intermediates in the preparation of various pharmaceuticals, including kinase inhibitors and antiviral agents.[7][8] In a flow chemistry setup, this reaction benefits from enhanced reaction rates and catalyst efficiency. The use of packed-bed reactors with immobilized palladium catalysts allows for easy separation of the catalyst from the product stream, simplifying purification and enabling catalyst recycling.[9]

Advantages in Flow:

  • Reduced Reaction Times: Residence times are often in the range of minutes, compared to hours in batch.[9]

  • Improved Safety: The small reactor volume minimizes the risks associated with handling potentially unstable alkynes and catalysts at elevated temperatures.

  • Higher Yields and Purity: Precise temperature and stoichiometry control leads to fewer side products.

Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the creation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[10][11] The flow chemistry approach to Suzuki-Miyaura coupling of iodomethylbenzenes with boronic acids or esters offers significant advantages in terms of process control and scalability.[12] The use of custom-made tubular reactors and precise control over stoichiometry can lead to significant improvements in reaction time and selectivity.[12]

Advantages in Flow:

  • Enhanced Mixing: Micromixers and tubular reactors provide efficient mixing of biphasic reaction mixtures, which is often a challenge in batch.

  • Process Intensification: High temperatures and pressures can be safely employed to accelerate the reaction, leading to higher throughput.

  • Automation: Flow setups are readily automated for high-throughput screening of reaction conditions and library synthesis.[12]

Buchwald-Hartwig Amination: Efficient C-N Bond Formation

The Buchwald-Hartwig amination is a crucial reaction for the synthesis of arylamines, a common motif in many drug molecules.[13][14][15][16][17] Performing this reaction in a continuous-flow system allows for precise control over catalyst and substrate concentrations, minimizing the formation of side products and improving catalyst longevity.[13][14][15][17] This is particularly beneficial for the synthesis of complex pharmaceutical intermediates where high purity is paramount.[13][14][15][17]

Advantages in Flow:

  • Improved Catalyst Performance: The continuous removal of product from the reaction zone can prevent catalyst deactivation.

  • Broad Substrate Scope: Flow conditions can be finely tuned to accommodate a wide range of amines and aryl halides.

  • Scalability: The linear scalability of flow reactors makes this method attractive for the production of APIs.[13][14][15][17]

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction, which couples aryl halides with alkenes, is a valuable tool for the synthesis of substituted alkenes found in many natural products and pharmaceuticals.[18][19][20] In a flow environment, the Heck reaction can be performed at elevated temperatures and pressures, significantly reducing reaction times and improving yields.[18][19][20] The use of packed-bed reactors with supported palladium catalysts simplifies product purification and catalyst reuse.[20]

Advantages in Flow:

  • High Throughput: Short residence times and continuous operation enable the rapid production of large quantities of material.[20]

  • Ligand-Free Conditions: In some cases, the high temperatures accessible in flow reactors allow for the reaction to proceed without the need for expensive phosphine (B1218219) ligands.[18]

  • Improved Selectivity: Precise control over reaction time can minimize the formation of double bond isomers.

Quantitative Data Summary

The following tables summarize quantitative data for key this compound reactions performed in flow chemistry systems. 4-Iodotoluene (B166478) is used as a representative substrate for this compound.

Table 1: Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene (B144264) [9]

ParameterValue
Catalyst 5% Pd on alumina (B75360) powder : 0.1% Cu₂O on alumina powder (17:1 w/w)
Solvent THF-DMA 9:1
Temperature 80 °C
Flow Rate 0.1 mL/min
Residence Time 60 min
Yield 60%

Table 2: Heck Reaction of 4-Iodotoluene with Butyl Acrylate (B77674) [18]

ParameterValue
Catalyst Pd(OAc)₂ (0.0005 mol%)
Solvent MeCN
Temperature 250-270 °C
Residence Time 2 min
Yield 37%

Table 3: Buchwald-Hartwig Amination of Aryl Halides [15][16]

ParameterValue
Catalyst Pd₂(dba)₃ / (±)BINAP or Polymer-supported PdCl₂/PPh₃
Base NaO-t-Bu or KOtAm
Solvent m-xylene or Toluene
Temperature 100-120 °C
Residence Time 10-60 min
Yield 70-95% (substrate dependent)

Table 4: Suzuki-Miyaura Coupling of 4-Iodoacetophenone with Phenylboronic Acid [12]

ParameterValue
Catalyst 10% Pd/C
Base Na₂CO₃
Solvent EtOH/H₂O (1:1)
Temperature 25-100 °C
Flow Rate 1-3 mL/min
Yield >95%

Experimental Protocols

Protocol 1: Continuous-Flow Sonogashira Coupling of 4-Iodotoluene[9]

Objective: To synthesize 4-(phenylethynyl)toluene from 4-iodotoluene and phenylacetylene using a continuous-flow reactor.

Materials:

  • 4-Iodotoluene

  • Phenylacetylene

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Palladium (5%) on alumina powder

  • Copper(I) oxide (Cu₂O) on alumina powder (0.1%)

  • Hexane (B92381)

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Continuous-flow reactor (e.g., X-Cube™) with packed-bed catalyst cartridges

  • Syringe pumps

  • Back-pressure regulator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Catalyst Cartridge Preparation: Pack a reactor cartridge with a mixture of 5% Pd on alumina powder and 0.1% Cu₂O on alumina powder in a 17:1 weight ratio.

  • Reagent Solution Preparation: Dissolve 4-iodotoluene (0.5 mmol) and phenylacetylene (0.6 mmol) in 10 mL of a 9:1 mixture of anhydrous THF and DMA.

  • System Setup: Set up the continuous-flow reactor with the prepared catalyst cartridge. Set the reactor temperature to 80 °C and the flow rate to 0.1 mL/min.

  • Reaction Execution: Pump the reagent solution through the heated catalyst cartridge.

  • Workup: Collect the product stream and add 30 mL of water. Extract the aqueous phase with hexane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ether:acetone 30:1:2) to yield 4-(phenylethynyl)toluene.

Protocol 2: Continuous-Flow Heck Reaction of 4-Iodotoluene[18]

Objective: To synthesize methyl 3-(p-tolyl)acrylate from 4-iodotoluene and methyl acrylate in a continuous-flow system.

Materials:

Equipment:

  • High-temperature/high-pressure continuous-flow reactor

  • Syringe pumps

  • Back-pressure regulator

Procedure:

  • Reagent Solution Preparation: Prepare a solution of 4-iodotoluene, methyl acrylate (1.5 equiv), and triethylamine (2 equiv) in acetonitrile. Prepare a separate solution of Pd(OAc)₂ in acetonitrile.

  • System Setup: Configure the flow reactor for two inlet streams. Set the reactor temperature to 250 °C and the back-pressure to maintain the solvent in the liquid phase.

  • Reaction Execution: Pump the two solutions into a T-mixer before the heated reactor coil. The combined flow rate should be set to achieve a residence time of approximately 5-10 minutes.

  • Analysis: Collect the output from the reactor and analyze by GC-MS or ¹H NMR to determine conversion and yield.

Visualizations

Logical Workflow for Drug Discovery Using Flow Chemistry

DrugDiscoveryWorkflow cluster_synthesis Flow Chemistry Synthesis cluster_development Drug Development cluster_application Therapeutic Application start This compound Derivative reaction Flow Coupling Reaction (e.g., Suzuki, Sonogashira) start->reaction intermediate Key Intermediate reaction->intermediate analog Analog Synthesis & Library Generation intermediate->analog screening High-Throughput Screening analog->screening lead_opt Lead Optimization screening->lead_opt candidate Drug Candidate lead_opt->candidate pathway Target Signaling Pathway candidate->pathway Inhibition/Modulation

Caption: A logical workflow illustrating the role of this compound flow chemistry in drug discovery.

Experimental Workflow for Continuous-Flow Sonogashira Coupling

ExperimentalWorkflow reagents Prepare Reagent Solution: 4-Iodotoluene & Phenylacetylene in THF/DMA pump Syringe Pump reagents->pump reactor Heated Packed-Bed Reactor (Pd/Cu Catalyst, 80°C) pump->reactor collection Collect Product Stream reactor->collection workup Aqueous Workup & Extraction collection->workup purification Column Chromatography workup->purification product Final Product: 4-(Phenylethynyl)toluene purification->product

Caption: An experimental workflow for the continuous-flow Sonogashira coupling of 4-iodotoluene.

Signaling Pathway of Imatinib (Gleevec)

ImatinibSignalingPathway cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-Abl (Constitutively Active Kinase) RAS_MAPK Ras/MAPK Pathway BCR_ABL->RAS_MAPK Phosphorylation PI3K_AKT PI3K/Akt Pathway BCR_ABL->PI3K_AKT Phosphorylation STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Phosphorylation Imatinib Imatinib (Gleevec) Imatinib->BCR_ABL Binds to ATP-binding site ATP ATP ATP->BCR_ABL Binds Proliferation Uncontrolled Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation

Caption: The signaling pathway of the BCR-Abl kinase and its inhibition by Imatinib.[2][7][10][21][22][23][24][25][26]

References

Application Notes and Protocols for Photocatalytic Reactions Involving Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for leveraging iodomethylbenzene in photocatalytic reactions. This compound serves as a key precursor for the generation of the benzyl (B1604629) radical under visible-light irradiation, enabling a variety of valuable carbon-carbon bond-forming reactions. The methodologies outlined below are selected for their relevance in synthetic chemistry and drug discovery, offering mild and efficient pathways to complex molecular architectures.

Dual Photoredox and Nickel-Catalyzed Cross-Coupling of this compound with Aryl Halides

This protocol details a powerful method for the synthesis of diarylmethanes through the synergistic combination of photoredox and nickel catalysis. This dual catalytic system enables the cross-coupling of a benzyl radical, generated from this compound, with a variety of aryl halides. Diaryl- and heteroarylmethanes are important structural motifs in many pharmaceutical agents.

Experimental Protocol

General Procedure for Decarboxylative-Type Benzylation using a Benzyl Carboxylic Acid Precursor (as a proxy for this compound radical generation):

While direct protocols for this compound are not explicitly detailed in some key literature, the following procedure for generating a benzyl radical from a carboxylic acid precursor under dual catalysis provides a highly relevant and adaptable methodology.[1] The underlying principle of generating a benzyl radical and coupling it via a nickel catalyst is analogous.

  • Reaction Setup: To an 8 mL vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), the benzyl-providing carboxylic acid (e.g., an analogue to generate the benzyl radical, 1.0 mmol), Ir(ppy)₂d(F-CF₃)ppy)PF₆ (photocatalyst, 0.01 mmol, 2 mol%), NiCl₂·glyme (nickel catalyst, 0.05 mmol, 10 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy, ligand, 0.06 mmol, 12 mol%).

  • Solvent and Reagents: Add anhydrous DMF (5.0 mL) and diisopropylethylamine (DIPEA, 1.5 mmol, 3.0 equiv).

  • Degassing: Seal the vial and degas the solution by sparging with argon for 15 minutes.

  • Irradiation: Place the vial approximately 5 cm from a 26 W compact fluorescent lamp (CFL) and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data

The following table summarizes the yields for the cross-coupling of various aryl halides with a benzyl radical precursor, demonstrating the broad applicability of this method.[1][2][3]

Aryl Halide Coupling PartnerProductYield (%)
4-Iodoacetophenone4-Acetyl-1-benzylbenzene78
Methyl 4-iodobenzoateMethyl 4-benzylbenzoate75
4-Iodobenzonitrile4-Benzylbenzonitrile72
1-Bromo-4-(trifluoromethyl)benzene1-Benzyl-4-(trifluoromethyl)benzene90
3-Bromopyridine3-Benzylpyridine65
2-Bromopyridine2-Benzylpyridine60

Signaling Pathway Diagram

G_1 PC Photocatalyst (Ir) PC_star Excited PC* PC->PC_star Visible Light PC_ox Oxidized PC+ PC_star->PC_ox SET Bn_radical Benzyl Radical (Bn•) PC_star->Bn_radical e⁻ transfer PC_ox->PC SET Ni0 Ni(0)L₂ NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition NiIII Ar-Ni(III)-Bn NiII->NiIII Radical Capture NiIII->Ni0 Reductive Elimination Product Diarylmethane (Ar-Bn) NiIII->Product ArX Aryl Halide (Ar-X) ArX->NiII BnI This compound (Bn-I) BnI->Bn_radical Reduction Bn_radical->NiIII Base Base Base->PC Regeneration

Caption: Dual photocatalytic cycle for the cross-coupling of this compound and aryl halides.

Photocatalytic Giese-Type Reaction of this compound with Electron-Deficient Alkenes

The Giese reaction is a powerful tool for C-C bond formation via the addition of a radical to an electron-deficient alkene. This protocol describes a visible-light-mediated, tin-free Giese reaction using this compound as the benzyl radical precursor. This method avoids the use of toxic tin reagents, offering a greener alternative for the synthesis of functionalized alkylarenes.

Experimental Protocol

General Procedure for Photocatalytic Giese-Type Reaction:

  • Reaction Setup: In a nitrogen-filled glovebox, combine the electron-deficient alkene (0.2 mmol), this compound (0.3 mmol, 1.5 equiv), and a suitable photocatalyst (e.g., fac-[Ir(ppy)₃], 0.004 mmol, 2 mol%) in a 4 mL vial equipped with a magnetic stir bar.

  • Solvent and Additives: Add anhydrous solvent (e.g., DMSO, 1.0 mL) and a hydrogen atom donor/base (e.g., Hantzsch ester and diisopropylethylamine (DIPEA), 0.24 mmol, 1.2 equiv each).

  • Irradiation: Seal the vial and place it in a photoreactor equipped with blue LEDs. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, remove the vial from the photoreactor and dilute the mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Quantitative Data

The following table presents representative yields for the photocatalytic Giese-type reaction between this compound and various electron-deficient alkenes.[4][5][6]

Electron-Deficient AlkeneProductYield (%)
Methyl acrylateMethyl 3-phenylpropanoate85
Acrylonitrile3-Phenylpropanenitrile78
N,N-DimethylacrylamideN,N-Dimethyl-3-phenylpropanamide92
Vinyl sulfonePhenyl(2-phenylethyl)sulfone75
Methyl vinyl ketone4-Phenylbutan-2-one68

Experimental Workflow Diagram

G_2 start Start reagents Combine Alkene, this compound, Photocatalyst, Solvent, and Additives start->reagents degas Degas and Seal Vial reagents->degas irradiate Irradiate with Blue LEDs and Stir at Room Temperature degas->irradiate monitor Monitor Reaction Progress (TLC/GC-MS) irradiate->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the photocatalytic Giese-type reaction.

Synthesis of 3-Benzyl-2-Oxindoles via Photocatalytic Radical Cascade

This application note describes a visible-light-induced, metal- and photocatalyst-free three-component reaction for the synthesis of structurally complex 3,3'-disubstituted oxindoles. This method utilizes this compound (generated in situ or used directly) as a key component in a radical cascade process, leading to the formation of highly valuable and sterically congested oxindole (B195798) derivatives, which are prevalent scaffolds in medicinal chemistry.[7][8]

Experimental Protocol

General Procedure for the Three-Component Synthesis of 3-Benzyl-2-Oxindoles:

  • Reaction Setup: To a dried Schlenk tube under a nitrogen atmosphere, add the 3-substituted oxindole (0.2 mmol), the alkene (0.4 mmol, 2.0 equiv), a polyfluoroalkyl iodide (as a radical initiator, 0.3 mmol, 1.5 equiv), and a base such as N,N-diisopropylethylamine (DIPEA, 0.2 mmol, 1.0 equiv).

  • Solvent: Add anhydrous THF (1.0 mL).

  • Irradiation: Irradiate the mixture with 10 W white LEDs at 25 °C. The use of a photosensitive intermediate, formed from the polyfluoroalkyl iodide and the alkene, can initiate the radical cascade that involves the benzyl precursor.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by preparative thin-layer chromatography (PTLC) to afford the desired 3,3'-disubstituted oxindole.

Quantitative Data

The following table illustrates the scope and efficiency of this method for the synthesis of various 3-benzyl-2-oxindole derivatives.[7][8]

3-Substituted OxindoleAlkeneProductYield (%)
3-Phenylindolin-2-oneα-Methylstyrene3-Benzyl-3-(1-phenylethyl)indolin-2-one88
3-Methylindolin-2-oneStyrene3-Benzyl-3-methylindolin-2-one75
5-Bromo-3-phenylindolin-2-one4-Chlorostyrene5-Bromo-3-benzyl-3-(4-chlorophenethyl)indolin-2-one82
3-Allylindolin-2-one1,1-Diphenylethylene3-Allyl-3-benzyl-3-(2,2-diphenylethyl)indolin-2-one71

Logical Relationship Diagram

G_3 cluster_reactants Starting Materials Oxindole 3-Substituted Oxindole Radical_Coupling Radical Coupling with Oxindole Anion Oxindole->Radical_Coupling Base Alkene Alkene Radical_Addition Radical Addition to Alkene Alkene->Radical_Addition BnI This compound (Benzyl Radical Precursor) Benzyl_Radical Generation of Benzyl Radical BnI->Benzyl_Radical Initiation VisibleLight Visible Light Radical_Initiation Radical Initiation VisibleLight->Radical_Initiation Radical_Initiation->Benzyl_Radical Benzyl_Radical->Radical_Addition Intermediate_Radical Intermediate Radical Species Radical_Addition->Intermediate_Radical Intermediate_Radical->Radical_Coupling Product 3-Benzyl-2-Oxindole Product Radical_Coupling->Product

Caption: Logical flow of the photocatalytic synthesis of 3-benzyl-2-oxindoles.

References

Enzymatic Functionalization of Iodomethylbenzene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Breakthrough in Biocatalysis: Novel Enzymatic Routes for the Functionalization of Iodomethylbenzene Derivatives

Researchers in the fields of biocatalysis and drug development now have access to powerful enzymatic tools for the selective functionalization of this compound and its analogs. This application note details protocols for the benzylic hydroxylation and dihydroxylation of iodinated aromatic compounds, leveraging the capabilities of toluene (B28343) dioxygenase (TDO) and chlorobenzene (B131634) dioxygenase (CDO). These methods offer a green and highly selective alternative to traditional chemical synthesis, enabling the production of valuable chiral synthons for pharmaceutical and fine chemical industries.

The enzymatic approaches described herein, primarily utilizing whole-cell biocatalysis with recombinant Escherichia coli and Pseudomonas putida strains, provide a direct pathway to hydroxylated iodoaromatic compounds. These products are versatile intermediates for further chemical modifications, making them highly valuable in the synthesis of complex molecules.

Key Applications and Advantages:

  • Stereoselective Synthesis: Production of enantiopure building blocks for drug discovery and development.

  • Green Chemistry: Biocatalytic reactions are performed under mild conditions, reducing the need for harsh reagents and minimizing waste.

  • High Regio- and Enantioselectivity: Enzymes offer unparalleled precision in the position and stereochemistry of the introduced functional groups.

  • Versatile Substrate Scope: The featured enzymes exhibit activity towards a range of halogenated aromatic compounds.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the enzymatic functionalization of halogenated toluene derivatives by toluene dioxygenase (TDO) and chlorobenzene dioxygenase (CDO).

Table 1: Benzylic Hydroxylation of Halogenated Toluenes by Toluene Dioxygenase (TDO) from Pseudomonas putida F1

SubstrateMajor ProductProduct DistributionReference
2-Chlorotoluene2-Chlorobenzyl alcoholMajor product[1]
3-Chlorotoluene3-Chlorobenzyl alcoholMajor product[1]
2-Nitrotoluene2-Nitrobenzyl alcoholMajor product[2]
3-Nitrotoluene3-Nitrobenzyl alcoholMajor product[2]

Note: While direct data for this compound is not available, the efficient oxidation of the methyl group in chloro- and nitrotoluenes strongly suggests that TDO is a prime candidate for the benzylic hydroxylation of this compound to form the corresponding iodobenzyl alcohol.

Table 2: Dihydroxylation of Halogenated Toluenes by Chlorobenzene Dioxygenase (CDO) from Pseudomonas sp. P51

SubstrateProductEnantiomeric Excess (ee)Reference
4-Iodotoluenecis-4-Iodo-2,3-dihydroxy-1-methylcyclohexa-4,6-diene>98%[3]
4-Chlorotoluenecis-4-Chloro-2,3-dihydroxy-1-methylcyclohexa-4,6-dieneHigh[3]
4-Bromotoluenecis-4-Bromo-2,3-dihydroxy-1-methylcyclohexa-4,6-dieneHigh[3]
1,2-DichlorobenzeneDihydrodiol intermediate-[4][5]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation for Benzylic Hydroxylation using Pseudomonas putida F1 (Expressing Toluene Dioxygenase)

This protocol is adapted for the likely benzylic hydroxylation of this compound based on the observed activity of Toluene Dioxygenase (TDO) on other halogenated and substituted toluenes.[1][2]

1. Materials and Reagents:

  • Pseudomonas putida F1

  • Defined mineral medium (DM9)[6]

  • Toluene (for induction)

  • This compound (substrate)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and incubator shaker

2. Cultivation and Induction of P. putida F1: a. Prepare a preculture of P. putida F1 in DM9 medium with a suitable carbon source (e.g., glucose) and incubate at 30°C with shaking until the mid-log phase.[6] b. Inoculate the main culture in DM9 medium with the preculture. c. Induce the expression of toluene dioxygenase by exposing the culture to toluene vapor. This can be achieved by placing a small, open vial containing toluene in the headspace of the culture flask. d. Continue incubation at 30°C for several hours to ensure sufficient enzyme expression.

3. Whole-Cell Biotransformation: a. Harvest the induced cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). b. Resuspend the cell pellet in the same buffer to a desired optical density (e.g., OD600 of 5-10). c. Add this compound (dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol (B145695) to avoid toxicity) to the cell suspension to a final concentration of 1-5 mM. d. Incubate the reaction mixture at 30°C with shaking for 24-48 hours. Monitor the progress of the reaction by periodically taking samples and analyzing them by GC-MS or HPLC.

4. Product Extraction and Analysis: a. Centrifuge the reaction mixture to remove the cells. b. Extract the supernatant with an equal volume of ethyl acetate three times. c. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Analyze the product by GC-MS and NMR for structure confirmation and quantify the yield by HPLC or GC with an internal standard.

Protocol 2: Whole-Cell Biotransformation for Dihydroxylation using E. coli DH5α (pTCB144) (Expressing Chlorobenzene Dioxygenase)

This protocol is based on the reported method for the dihydroxylation of various aromatic compounds, including 4-iodotoluene, by E. coli expressing Chlorobenzene Dioxygenase (CDO).[3][4]

1. Materials and Reagents:

  • E. coli DH5α harboring the pTCB144 plasmid (containing the tcbAB genes for CDO)

  • Luria-Bertani (LB) medium with ampicillin (B1664943) (50 µg/mL)

  • M9 mineral salts medium[4]

  • 4-Iodomethylbenzene (or other iodotoluene isomers)

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Cultivation of Recombinant E. coli: a. Inoculate a single colony of E. coli DH5α (pTCB144) into 200 mL of LB medium containing 50 µg/mL ampicillin. b. Grow the culture at 25°C for approximately 36 hours, or until the optical density at 550 nm (A550) reaches about 3.5.[4]

3. Whole-Cell Biotransformation: a. Harvest the cells by centrifugation (e.g., 4000 rpm for 10 minutes at 20°C). b. Resuspend the cell pellet in 50 mL of M9 mineral salts medium.[4] c. Add the this compound substrate to a final concentration of 0.5 mM. The substrate should be dissolved in a minimal amount of a suitable solvent like methanol (B129727) before addition. d. Incubate the reaction mixture in sealed tubes on a rotary shaker at 30°C.

4. Sample Collection and Analysis: a. At various time points, take 1.0 mL samples from the reaction mixture. b. Centrifuge the samples to pellet the cells (e.g., 13,000 rpm for 1 minute). c. Analyze the supernatant for the formation of the cis-dihydrodiol product by HPLC. d. For structural confirmation and determination of enantiomeric excess, the product can be extracted as described in Protocol 1 and analyzed by chiral HPLC and NMR.

Visualizations

Signaling Pathway and Experimental Workflow

Enzymatic_Functionalization_Workflow

Logical Relationship of Enzyme Selection

Enzyme_Selection cluster_Benzylic Benzylic Position cluster_Aromatic Aromatic Ring Target_Reaction Desired Functionalization of this compound Benzylic_Hydroxylation Benzylic Hydroxylation Target_Reaction->Benzylic_Hydroxylation Target C-H bond Aromatic_Dihydroxylation cis-Dihydroxylation Target_Reaction->Aromatic_Dihydroxylation Target pi-system TDO_selection Select Toluene Dioxygenase (TDO) (Known for methyl group oxidation) Benzylic_Hydroxylation->TDO_selection CDO_selection Select Chlorobenzene Dioxygenase (CDO) (Known for halogenated ring oxidation) Aromatic_Dihydroxylation->CDO_selection

References

Application Notes: Iodomethylbenzenes as Versatile Building Blocks in the Total Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethylbenzenes, encompassing isomers of iodotoluene (ortho, meta, and para) and benzyl (B1604629) iodide, are highly valuable and versatile building blocks in the field of organic synthesis. Their utility is prominently showcased in the total synthesis of complex natural products, where the iodo-substituent serves as a key functional handle for the strategic formation of carbon-carbon and carbon-heteroatom bonds. The C-I bond's reactivity allows for a wide range of transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, as well as in nucleophilic substitution reactions. These reactions are instrumental in constructing the intricate molecular architectures of biologically active compounds. This document provides detailed application notes and protocols for the use of iodomethylbenzene derivatives in the total synthesis of noteworthy natural products.

Application Example 1: Total Synthesis of Lamellarin D

Background: Lamellarin D is a marine alkaloid that exhibits potent cytotoxic activity against various cancer cell lines.[1] Its mechanism of action involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.[2] The total synthesis of Lamellarin D often employs a convergent strategy, wherein key fragments are synthesized separately and then coupled to construct the final pentacyclic core. A critical step in several reported syntheses is the formation of a biaryl bond via a Suzuki cross-coupling reaction, highlighting the importance of aryl halides in the assembly of this complex molecule.

Key Reaction: Suzuki-Miyaura Cross-Coupling

In the modular total synthesis of Lamellarin D reported by Pla et al., a sequential and regioselective bromination/Suzuki cross-coupling strategy is employed to introduce the aryl groups at positions 1 and 2 of the pyrroloisoquinoline scaffold. While this specific example uses a brominated scaffold and an arylboronic ester, it exemplifies the broader utility of aryl halides, including the analogous and often more reactive aryl iodides, in constructing the core structure of Lamellarins.

Experimental Workflow for a Key Suzuki Coupling Step in a Lamellarin Synthesis

A Brominated Pyrroloisoquinoline Scaffold E Reaction Mixture A->E B Arylboronic Ester B->E C Pd(PPh3)4, K3PO4 C->E D Solvent (e.g., Dioxane/H2O) D->E F Heating (e.g., 100 °C) E->F G Work-up and Purification F->G H Coupled Biaryl Product G->H

Caption: Workflow for the Suzuki cross-coupling reaction in the synthesis of the Lamellarin core.

Quantitative Data

The following table summarizes the key quantitative data for a representative Suzuki cross-coupling step in the synthesis of a Lamellarin D precursor, adapted from the work of Pla et al. (2005).

Reactant/ReagentMolar Equiv.Amount
Brominated Pyrroloisoquinoline1.0100 mg
Arylboronic Ester5.02.5-3.0 equiv added initially, 2.0 equiv added via syringe pump
Pd(PPh₃)₄0.125 mg
K₃PO₄4.0184 mg
Dioxane/H₂O (4:1)-5 mL
Product Yield: 85%
Experimental Protocol: Suzuki Cross-Coupling for Lamellarin D Precursor Synthesis

Materials:

  • Brominated 5,6-dihydropyrrolo[2,1-a]isoquinoline derivative

  • 2,4-diisopropoxy-5-methoxyphenylboronic acid pinacol (B44631) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453), anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the brominated pyrroloisoquinoline derivative (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.1 equiv), and potassium phosphate (4.0 equiv).

  • Add a solution of the arylboronic acid pinacol ester (3.0 equiv) in anhydrous, degassed 1,4-dioxane.

  • Add degassed water to achieve a 4:1 dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Over a period of 4 hours, add a solution of the arylboronic acid pinacol ester (2.0 equiv) in anhydrous, degassed 1,4-dioxane via syringe pump.

  • After the addition is complete, continue stirring at 100 °C for an additional 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl-coupled product.

Biological Activity and Signaling Pathway

Lamellarin D exerts its potent anticancer effects primarily through the inhibition of DNA Topoisomerase I (Top1). Top1 is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. Lamellarin D intercalates into the DNA-Top1 cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.

Mechanism of Topoisomerase I Inhibition by Lamellarin D

cluster_0 DNA Replication/Transcription A Supercoiled DNA C Top1-DNA Complex A->C Binding B Topoisomerase I (Top1) B->C D Single-Strand Break C->D Cleavage E Relaxed DNA D->E Re-ligation (inhibited) G Stabilized Top1-DNA-Drug Ternary Complex D->G F Lamellarin D F->G H Replication Fork Collision G->H Leads to I Double-Strand Break H->I J Apoptosis I->J

Caption: Simplified signaling pathway of Topoisomerase I inhibition by Lamellarin D.

Cytotoxicity Data for Lamellarin D

The cytotoxic activity of Lamellarin D has been evaluated against a panel of human cancer cell lines. The GI₅₀ (concentration for 50% growth inhibition) values demonstrate its potent anticancer properties.

Cell LineCancer TypeGI₅₀ (µM)
SF-268CNS Cancer0.028
SF-295CNS Cancer0.021
SF-539CNS Cancer0.023
NCI-H460Non-Small Cell Lung Cancer0.015
OVCAR-3Ovarian Cancer0.038
RXF-393Renal Cancer0.019
UACC-62Melanoma0.016
UACC-257Melanoma0.018

Application Example 2: Synthesis of the Taxol Side Chain

Background: Paclitaxel (Taxol®) is a highly effective anticancer drug used in the treatment of various cancers. Its complex structure consists of a diterpene core (baccatin III) and a C-13 side chain, N-benzoyl-(2R,3S)-phenylisoserine. The synthesis of this side chain is a critical component of the semi-synthesis of Taxol®. Benzyl iodide can be employed as a key reagent in the synthesis of precursors to this essential side chain.

Key Reaction: Nucleophilic Substitution

In a synthetic approach to the Taxol® side chain, benzyl iodide can be used to introduce a benzyl protecting group onto a hydroxyl functionality. This Williamson ether synthesis is a classic example of a nucleophilic substitution (Sₙ2) reaction, where the iodide acts as an excellent leaving group.

Workflow for Benzylation using Benzyl Iodide

A Alcohol Substrate D Alkoxide Intermediate A->D B Base (e.g., NaH) B->D C Solvent (e.g., THF) C->D F Reaction Mixture D->F E Benzyl Iodide E->F G Work-up and Purification F->G H Benzylated Product G->H

References

Troubleshooting & Optimization

Technical Support Center: Improving Iodomethylbenzene Cross-Coupling Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of iodomethylbenzene cross-coupling reactions.

Troubleshooting Guides

This section addresses common issues encountered during Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with this compound.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common challenge in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect for low yields.

    • Troubleshooting:

      • Use a fresh batch of palladium catalyst or one that has been stored under an inert atmosphere.

      • Ensure the catalyst is fully dissolved in the reaction mixture.

      • Consider using a more robust pre-catalyst.

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Troubleshooting:

      • The choice of ligand is highly dependent on the specific reaction. For Suzuki reactions, bulky electron-rich phosphine (B1218219) ligands like SPhos or XPhos are often effective.

      • For Heck reactions, phosphine ligands such as PPh₃ or P(o-tol)₃ are commonly used.

      • In Sonogashira couplings, phosphine ligands in combination with a copper(I) co-catalyst are typical, though copper-free conditions with specific ligands are also employed.

      • Screen a variety of ligands to find the optimal one for your specific substrate combination.[1]

  • Base Selection and Strength: The base is critical for the transmetalation step in Suzuki reactions and for regenerating the catalyst in Heck and Sonogashira reactions.

    • Troubleshooting:

      • Ensure the base is anhydrous and of high purity.

      • The strength of the base can significantly impact the reaction. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1]

      • For Heck reactions, organic bases like triethylamine (B128534) (Et₃N) or inorganic bases like K₂CO₃ are often used.

      • Sonogashira reactions typically employ an amine base such as triethylamine or diisopropylethylamine.

      • If you suspect base-related issues, try a stronger or weaker base, or a different type of base altogether.

  • Solvent Effects: The solvent's ability to dissolve reactants and stabilize catalytic intermediates is crucial.

    • Troubleshooting:

      • Ensure the solvent is anhydrous and degassed. The presence of oxygen can lead to catalyst decomposition.

      • Common solvents for Suzuki reactions include toluene (B28343), dioxane, and THF, often with the addition of water.

      • DMF and NMP are frequently used in Heck reactions.[2][3]

      • Sonogashira reactions are often performed in solvents like THF, DMF, or amines.

      • If solubility is an issue, consider a different solvent or a co-solvent system.

  • Reaction Temperature and Time: These parameters are critical for reaction kinetics.

    • Troubleshooting:

      • If the reaction is sluggish, gradually increase the temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.

      • Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time.

Issue 2: Formation of Side Products

Question: I am observing significant side products in my reaction, such as homocoupling of the boronic acid (in Suzuki reactions) or hydrodeiodination of this compound. How can I minimize these?

Answer: The formation of side products is a common issue that can often be addressed by optimizing the reaction conditions.

  • Homocoupling of Boronic Acid (Suzuki Reaction): This occurs when two molecules of the boronic acid couple with each other.

    • Troubleshooting:

      • This is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.[4]

      • Adjusting the base or using a different palladium/ligand system can sometimes suppress homocoupling.

      • Adding the boronic acid slowly to the reaction mixture can also help.

  • Hydrodeiodination: This is the replacement of the iodine atom with a hydrogen atom.

    • Troubleshooting:

      • This side reaction can be caused by impurities in the reagents or solvent, or by certain catalyst/ligand combinations.

      • Ensure all reagents are pure and the solvent is anhydrous.

      • Screening different ligands and bases may help to identify conditions that minimize this pathway.

  • Formation of Palladium Black: A black precipitate indicates the decomposition of the palladium catalyst.

    • Troubleshooting:

      • This can be caused by impurities, high temperatures, or an inappropriate solvent.

      • Use high-purity reagents and solvents.

      • Consider lowering the reaction temperature.

      • Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in cross-coupling reactions?

A1: The reactivity of aryl halides generally follows the order: Ar-I > Ar-Br > Ar-Cl. This compound is therefore a highly reactive substrate, which can be an advantage in achieving high yields under mild conditions.

Q2: How critical is the purity of this compound and other reagents?

A2: Reagent purity is paramount. Impurities can poison the catalyst, leading to low yields or complete reaction failure. Ensure that your this compound, coupling partner, and all other reagents are of high purity.

Q3: Can I run a Sonogashira coupling without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are possible and can be advantageous in avoiding the formation of alkyne homocoupling byproducts (Glaser coupling). These reactions typically require specific ligands and reaction conditions to proceed efficiently.[5]

Q4: How does the methyl group in this compound affect the reaction compared to iodobenzene (B50100)?

A4: The methyl group is an electron-donating group, which can slightly decrease the reactivity of the C-I bond towards oxidative addition compared to unsubstituted iodobenzene. However, this compound is still a very reactive substrate for cross-coupling reactions.

Q5: What is a good starting point for catalyst loading?

A5: A typical starting point for palladium catalyst loading is 1-2 mol%. If the reaction is slow or gives low yields, you can increase the loading to 3-5 mol%. For very efficient catalyst systems, it may be possible to use lower loadings (e.g., 0.1-0.5 mol%).

Quantitative Data Summary

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of cross-coupling reactions involving iodotoluene or iodobenzene, which serve as excellent models for this compound.

Table 1: Effect of Base on Suzuki-Miyaura Coupling of Iodobenzene with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O1001295
2K₃PO₄Toluene/H₂O1001298
3Cs₂CO₃Dioxane/H₂O801299
4Na₂CO₃Toluene/H₂O1001292
5Et₃NToluene/H₂O1001275

Reaction conditions: Iodobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%). Data synthesized from multiple sources for comparative purposes.

Table 2: Effect of Solvent on Heck Reaction of Iodobenzene with Methyl Acrylate (B77674)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFEt₃N100692
2NMPEt₃N100695
3TolueneEt₃N1101285
4AcetonitrileEt₃N801278
5DioxaneEt₃N1001288

Reaction conditions: Iodobenzene (1.0 mmol), Methyl acrylate (1.5 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%). Data synthesized from multiple sources for comparative purposes.[2]

Table 3: Effect of Ligand on Sonogashira Coupling of 4-Iodotoluene (B166478) with Phenylacetylene

EntryLigandCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
1PPh₃CuIEt₃NTHF65692
2P(o-tol)₃CuIEt₃NTHF65695
3Xantphos-PiperidineToluene1001288 (Copper-free)
4SPhos-Cs₂CO₃Dioxane1001290 (Copper-free)

Reaction conditions: 4-Iodotoluene (1.0 mmol), Phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%). Data synthesized from multiple sources for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodotoluene

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Heck Reaction of 4-Iodotoluene with an Alkene

  • Reaction Setup: In a sealed tube, combine 4-iodotoluene (1.0 mmol, 1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv.), and a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.[2]

Protocol 3: General Procedure for Sonogashira Coupling of 4-Iodotoluene with a Terminal Alkyne

  • Reaction Setup: To a Schlenk flask, add 4-iodotoluene (1.0 mmol, 1.0 equiv.), the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and a degassed solvent (e.g., THF, 5 mL).

  • Base Addition: Add an amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) via syringe.

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-65 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[6]

  • Work-up: Quench the reaction with aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in This compound Cross-Coupling catalyst Check Catalyst - Fresh? - Loading? start->catalyst ligand Evaluate Ligand - Appropriate for reaction type? catalyst->ligand base Assess Base - Purity? - Strength? ligand->base solvent Verify Solvent - Anhydrous? - Degassed? base->solvent conditions Optimize Conditions - Temperature? - Time? solvent->conditions side_products Side Products Observed? conditions->side_products success Improved Yield side_products->success No homocoupling Address Homocoupling (Inert atmosphere) side_products->homocoupling Yes (Suzuki) deiodination Minimize Hydrodeiodination (Purity) side_products->deiodination Yes homocoupling->success deiodination->success

Caption: Troubleshooting workflow for low yield.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-I(L2) pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex r_pd_r R-Pd(II)-R'(L2) pd_complex->r_pd_r transmetalation Transmetalation (Base) transmetalation->r_pd_r r_pd_r->pd0 product R-R' r_pd_r->product reductive_elimination Reductive Elimination reductive_elimination->pd0 This compound This compound (R-I) This compound->oxidative_addition boronic_acid Boronic Acid (R'-B(OH)2) boronic_acid->transmetalation

References

Technical Support Center: Reactions with Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving iodomethylbenzene and minimizing the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) with this compound?

A1: The most prevalent side products in palladium-catalyzed cross-coupling reactions involving this compound are typically:

  • Homocoupling Products: Formation of bibenzyl derivatives through the coupling of two this compound molecules. This is a common issue in many cross-coupling reactions.[1]

  • Dehalogenation/Reduction Products: this compound can be reduced to toluene, where the iodine atom is replaced by a hydrogen atom.[2][3] This can occur via a palladium-hydride intermediate, especially in the presence of certain bases or solvents.[3]

  • Products from β-Hydride Elimination: In cases where the coupling partner has β-hydrogens, β-hydride elimination can compete with the desired reductive elimination, leading to the formation of undesired alkenes.[1][4]

Q2: I am observing a significant amount of homocoupling product in my Sonogashira reaction. What are the potential causes and how can I minimize it?

A2: Homocoupling of the terminal alkyne (Glaser coupling) is a well-known side reaction in Sonogashira couplings.[5] Key factors that can promote this side reaction include:

  • Presence of Oxygen: Molecular oxygen can facilitate the oxidative homocoupling of the alkyne.

  • High Catalyst Concentration: Higher concentrations of the copper co-catalyst can favor the homocoupling pathway.[5]

  • Prolonged Reaction Times: Longer reaction times can lead to an increase in the formation of the homocoupling dimer.

Troubleshooting Steps:

  • Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Use an Inert Atmosphere: Conduct the reaction under a strict inert atmosphere to minimize oxygen exposure.[5]

  • Optimize Catalyst Loading: Reduce the amount of the copper co-catalyst (e.g., CuI) to the minimum effective concentration. In some cases, copper-free Sonogashira conditions can be employed.[6]

  • Control Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor homocoupling.

Q3: My Grignard reagent formation from this compound is sluggish and gives a low yield. What could be the issue?

A3: The formation of Grignard reagents is highly sensitive to reaction conditions.[7] Common issues include:

  • Moisture and Air: Grignard reagents are extremely reactive towards water and oxygen.[7] Any trace of moisture will quench the reagent as it forms.

  • Inactive Magnesium Surface: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating.[8][9]

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting this compound, leading to the formation of a homocoupled product (bibenzyl).[7]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents.[7]

  • Activate the Magnesium: Activate the magnesium turnings before the reaction. Common methods include stirring without solvent under vacuum, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[8]

  • Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide and minimize the Wurtz coupling side reaction.

  • Initiation: Gentle heating may be required to initiate the reaction.[7]

Troubleshooting Guide: Identifying and Minimizing Side Products

This guide provides a systematic approach to troubleshooting common side reactions.

Table 1: Common Side Products and Mitigation Strategies
Side ProductCommon Reaction Type(s)Potential CausesRecommended Mitigation Strategies
Homocoupling Product (e.g., Bibenzyl) Suzuki, Sonogashira, Heck, Grignard FormationHigh catalyst concentration, presence of oxygen, slow transmetalationOptimize catalyst and ligand loading, ensure rigorous degassing and inert atmosphere, choose appropriate base and solvent system.[1][5]
Dehalogenation Product (Toluene) Suzuki, HeckPresence of palladium-hydride species, certain bases or solvents (e.g., alcohols)Use a non-protic solvent, select a base less prone to forming hydrides (e.g., carbonates instead of alkoxides), use a shorter reaction time.[2][3]
β-Hydride Elimination Products Suzuki, HeckSubstrates with accessible β-hydrogensUse ligands with larger bite angles, consider using a nickel catalyst which can sometimes suppress this pathway.[1][4]
Products of Nucleophilic Substitution GeneralPresence of strong nucleophilesIf nucleophilic substitution is undesired, ensure the reaction medium is free of competing nucleophiles or protect sensitive functional groups.[10][11]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure and highlights critical steps for minimizing side reactions.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous, degassed solvents and reagents

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, base, and phenylboronic acid.

  • Solvent Addition: Add the degassed solvent mixture to the flask. Critical Step: Thoroughly degassing the solvents is crucial to prevent catalyst deactivation and side reactions.

  • Reagent Addition: Add the this compound to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS. Critical Step: Avoid unnecessarily long reaction times to minimize the formation of dehalogenation and homocoupling byproducts.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling

G A Ar-Pd(II)-I B Transmetalation (Desired Pathway) A->B + R-B(OH)2 F Homocoupling (Side Reaction) A->F + Ar-I H Dehalogenation (Side Reaction) A->H + [H] source C Ar-Pd(II)-R B->C D Reductive Elimination C->D E Ar-R (Desired Product) D->E G Ar-Ar (Side Product) F->G I Ar-H (Side Product) H->I

Caption: Desired cross-coupling vs. common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G start Low Yield of Desired Product q1 Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->q1 homocoupling Significant Homocoupling Product Observed q1->homocoupling Homocoupling? dehalogenation Significant Dehalogenation Product Observed q1->dehalogenation Dehalogenation? starting_material Unreacted Starting Material q1->starting_material High SM? sol_homo Optimize Catalyst/Ligand Ratio Ensure Rigorous Degassing Use Copper-Free Conditions (if Sonogashira) homocoupling->sol_homo sol_dehalo Use Anhydrous Solvents Change Base (e.g., to Carbonate) Screen Different Solvents dehalogenation->sol_dehalo sol_sm Check Catalyst Activity Increase Reaction Temperature/Time Verify Reagent Purity starting_material->sol_sm

Caption: Troubleshooting guide for cross-coupling reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Iodomethylbenzene Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing catalyst loading for Suzuki-Miyaura cross-coupling reactions involving iodomethylbenzene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for Suzuki-Miyaura reactions with this compound?

A1: A general starting point for palladium catalyst loading in Suzuki-Miyaura reactions is typically between 1-2 mol%.[1] For substrates like this compound, where steric hindrance from the methyl group might influence the reaction rate, it may be necessary to start at the higher end of this range or even slightly above, for instance, 1-5 mol%, to achieve a satisfactory yield in a reasonable timeframe.[2] However, it is crucial to optimize this parameter, as excessively high loadings can lead to catalyst decomposition and the formation of palladium black.[2]

Q2: How does the choice of palladium precursor affect the reaction?

A2: The choice of palladium precursor is critical for generating the active Pd(0) catalytic species. Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ is a Pd(0) source and can sometimes be used directly, Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which is often facilitated by phosphine (B1218219) ligands. For challenging couplings, a pre-catalyst that readily forms the active Pd(0) species can be beneficial.[2] If using a Pd(II) precursor, a pre-activation step, which involves stirring the precursor with the ligand before adding the substrates, may improve results.[2]

Q3: What role do ligands play in the cross-coupling of this compound?

A3: Ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3] For sterically hindered substrates such as this compound, bulky and electron-rich phosphine ligands, like the Buchwald ligands (e.g., SPhos, XPhos), are often more effective than traditional ligands like triphenylphosphine (B44618) (PPh₃).[2][4] These bulky ligands promote the formation of monoligated palladium species, which are highly reactive in oxidative addition.[3]

Q4: Can excess ligand inhibit the reaction?

A4: Yes, in some cases, an excess of the phosphine ligand can have an inhibitory effect on the reaction.[2] While a sufficient amount of ligand is necessary to stabilize the catalyst and promote the reaction, a large excess can lead to the formation of inactive, coordinatively saturated palladium complexes. Therefore, optimizing the palladium-to-ligand ratio is an important aspect of reaction development.

Q5: Which bases are most effective for Suzuki reactions with this compound?

A5: The choice of base is critical for the transmetalation step. For Suzuki-Miyaura reactions, inorganic bases are commonly used. Stronger bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker ones, particularly for sterically hindered substrates.[2][4] The base's solubility can also play a role; for instance, using a solvent system with water can help dissolve inorganic bases.[5]

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura reactions with this compound, with a focus on problems related to catalyst loading.

Problem Potential Cause Suggested Solution
Low or No Conversion Inadequate Catalyst Loading: The amount of active catalyst may be too low to drive the reaction to completion.[1]Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3 mol%). Monitor reaction progress by TLC, GC, or LC-MS to find the optimal loading.[2]
Inactive Catalyst: The Pd(0) species may not be forming efficiently, or the catalyst may have decomposed.[1]Ensure the use of a high-quality palladium precursor and anhydrous solvents. Consider a pre-activation step for Pd(II) sources or switch to a more robust pre-catalyst.[2]
Poor Ligand Choice: The ligand may not be suitable for the sterically hindered this compound.[4]Screen a variety of bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (XPhos, SPhos).[4]
Ineffective Base: The base may not be strong enough to facilitate transmetalation.[2]Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2][4] Ensure the base is finely powdered and dry to maximize its effectiveness.[5]
Significant Homocoupling of Boronic Acid High Catalyst Loading: An excess of the active catalyst can sometimes promote the undesired self-coupling of the boronic acid.Reduce the catalyst loading.
Presence of Oxygen: Oxygen can facilitate the homocoupling of boronic acids.[1]Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents.
Formation of Palladium Black Catalyst Decomposition: The palladium catalyst is unstable under the reaction conditions and is precipitating as inactive palladium black.[2]Use more robust ligands that can better stabilize the palladium nanoparticles. Ensure a sufficiently high ligand-to-palladium ratio.
Dehalogenation of this compound Catalyst Decomposition: Decomposed palladium catalysts can sometimes promote the dehalogenation of the aryl halide.[1]Use robust ligands to stabilize the catalyst and minimize decomposition.
Presence of Protic Impurities: Water or other protic impurities can act as a proton source for dehalogenation.Use anhydrous solvents and reagents.

Data Presentation

Table 1: Effect of Catalyst Loading on a Model this compound Suzuki Reaction

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
10.51.0 (SPhos)K₃PO₄Toluene/H₂O1001245
21.02.0 (SPhos)K₃PO₄Toluene/H₂O1001285
32.04.0 (SPhos)K₃PO₄Toluene/H₂O100892
45.010.0 (SPhos)K₃PO₄Toluene/H₂O100890 (minor Pd black)

This is a representative table based on general principles of Suzuki reactions. Actual results may vary.

Experimental Protocols

Representative Protocol for Optimizing Catalyst Loading in an this compound Suzuki Reaction:

Materials:

  • This compound derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, variable mol%)

  • Phosphine ligand (e.g., SPhos, variable mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the this compound derivative, arylboronic acid, and base.

  • Catalyst Preparation: In a separate vial, dissolve the palladium precursor and phosphine ligand in a small amount of the degassed organic solvent.

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube, followed by the remaining degassed solvent and water.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-I Ar-Pd(II)-I(L2) R-Pd(II)-I(L2) (R = methylphenyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation + R'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Troubleshooting_Workflow Start Low Yield in This compound Suzuki Reaction Check_Catalyst Is Catalyst Loading Optimized? (1-5 mol%) Start->Check_Catalyst Increase_Loading Increase Catalyst Loading Incrementally Check_Catalyst->Increase_Loading No Check_Ligand Is a Bulky, Electron-Rich Ligand Being Used? Check_Catalyst->Check_Ligand Yes Increase_Loading->Check_Ligand Switch_Ligand Screen Buchwald-type Ligands (e.g., SPhos, XPhos) Check_Ligand->Switch_Ligand No Check_Base Is a Strong Base Being Used? Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Use K3PO4 or Cs2CO3 Check_Base->Switch_Base No Check_Inertness Are Anhydrous and Degassed Conditions Used? Check_Base->Check_Inertness Yes Switch_Base->Check_Inertness Improve_Conditions Ensure Proper Inert Atmosphere and Degassed Solvents Check_Inertness->Improve_Conditions No Success Improved Yield Check_Inertness->Success Yes Improve_Conditions->Success

References

Technical Support Center: Purification of Crude Iodomethylbenzene Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude iodomethylbenzene products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the scale of the reaction, the nature of the impurities, and the thermal stability of the specific this compound derivative.

Q2: My purified this compound is yellow or brown. What causes this discoloration and how can I fix it?

A2: Iodomethylbenzenes are often susceptible to decomposition, even under ambient light or at slightly elevated temperatures, which liberates free iodine (I₂), resulting in a yellow to brown or even purple discoloration. To remedy this, the colored impurity can be removed by washing an ethereal solution of the product with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite.[1] This converts the iodine to colorless iodide salts, which are washed away in the aqueous layer.

Q3: What are the typical impurities in crude this compound synthesized via the Finkelstein reaction?

A3: When synthesizing this compound from benzyl (B1604629) chloride or bromide via the Finkelstein reaction, common impurities include unreacted starting materials (benzyl chloride or bromide), the solvent used for the reaction (e.g., acetone), and by-products from side reactions.[2] Due to the instability of the product, decomposition products, including free iodine, can also be present.[3]

Q4: How should I store purified this compound to prevent decomposition?

A4: To minimize decomposition, purified this compound should be stored in a tightly sealed, amber glass container to protect it from light.[4] It is also recommended to store it under an inert atmosphere (nitrogen or argon) at low temperatures (2–8 °C) to inhibit oxidation and thermal degradation.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Product is a dark color (yellow, brown, purple) after purification. Presence of free iodine (I₂) due to decomposition of the product.- Wash a solution of the product in an organic solvent (e.g., diethyl ether) with a 10% aqueous sodium thiosulfate solution until the color disappears.[1]- Store the purified product in a dark, cool place under an inert atmosphere to prevent further decomposition.[4][5]
Low yield after column chromatography. - The product is unstable on silica (B1680970) gel.- The chosen eluent is too polar, causing the product to elute with more polar impurities.- Use neutral silica gel to minimize acid-catalyzed decomposition.- Minimize the time the product spends on the column by using flash chromatography.- Optimize the eluent system using TLC to ensure good separation from impurities. A non-polar eluent like petroleum ether is often effective.[6]
Difficulty obtaining crystals during recrystallization (oiling out). - The solvent is not ideal for the specific this compound derivative.- The cooling process is too rapid.- Screen a variety of solvents or solvent pairs. Good options for non-polar compounds include hexane (B92381) or methanol.[2][7]- Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer.- Try scratching the inside of the flask with a glass rod to induce crystallization.
Product decomposes during distillation. The distillation temperature is too high, leading to thermal decomposition.[8][9]- Use vacuum distillation to lower the boiling point of the this compound.[3]- Ensure the heating mantle temperature is carefully controlled and not set excessively high.- If the product is highly heat-sensitive, consider non-thermal purification methods like column chromatography.
Incomplete removal of starting materials. The purification method is not adequately separating the product from the starting materials.- For column chromatography, use a less polar eluent system to increase the separation between the more polar product and less polar starting halides.- If using recrystallization, ensure the starting materials are significantly more soluble in the chosen solvent at cold temperatures than the product.

Data Presentation: Comparison of Purification Strategies

Purification Method Typical Yield Achievable Purity Key Advantages Key Disadvantages
Column Chromatography 40-93%[6]>99%[6]- High resolution and excellent for removing a wide range of impurities.- Can be performed at room temperature, minimizing thermal decomposition.- Can be time-consuming and require large volumes of solvent for large-scale purifications.- Product may decompose on acidic silica gel.
Recrystallization Variable, dependent on solubilityHigh- Can be a very effective method for removing small amounts of impurities.- Relatively simple and inexpensive procedure.- Finding a suitable solvent can be challenging.- Significant product loss can occur in the mother liquor.
Vacuum Distillation VariableGood to High- Effective for removing non-volatile impurities.- Can be relatively quick for large quantities.- Risk of thermal decomposition, even under vacuum, for sensitive iodomethylbenzenes.[3]- Not effective for separating impurities with similar boiling points.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

  • Workup of Crude Product:

    • After the reaction, quench the mixture and extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with a 10% aqueous sodium thiosulfate solution to remove any free iodine, followed by a brine wash.[10]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Column Preparation:

    • Prepare a slurry of neutral silica gel (200-300 mesh) in the chosen eluent (e.g., petroleum ether).[6]

    • Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the chosen solvent system (e.g., 100% petroleum ether or a gradient of petroleum ether and ethyl acetate).[6]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the general procedure for purifying this compound by recrystallization.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., hexane or methanol) at its boiling point.[2]

    • Allow the solution to cool slowly to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification Strategies cluster_analysis Analysis and Storage synthesis Crude this compound (from Finkelstein Reaction) wash Wash with Na2S2O3 (aq) to remove I2 synthesis->wash extract Extract with Organic Solvent wash->extract dry Dry over Na2SO4 and Concentrate extract->dry chromatography Column Chromatography (Neutral Silica Gel) dry->chromatography recrystallization Recrystallization (e.g., Hexane or Methanol) dry->recrystallization distillation Vacuum Distillation dry->distillation analysis Purity Analysis (NMR, GC-MS) chromatography->analysis recrystallization->analysis distillation->analysis storage Store under Inert Gas in Dark at 2-8 °C analysis->storage

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Obtained check_color Is the product discolored? start->check_color wash_thiosulfate Wash with aq. Na2S2O3 solution check_color->wash_thiosulfate Yes choose_purification Select Purification Method check_color->choose_purification No wash_thiosulfate->choose_purification column Column Chromatography choose_purification->column High Purity Needed recrystal Recrystallization choose_purification->recrystal Crystalline Solid distill Vacuum Distillation choose_purification->distill Large Scale/ Non-volatile Impurities check_purity Analyze Purity column->check_purity recrystal->check_purity distill->check_purity pure_product Pure this compound check_purity->pure_product

Caption: Decision-making flowchart for troubleshooting this compound purification.

References

Technical Support Center: Preventing Homocoupling of Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, iodomethylbenzene is a valuable reagent in cross-coupling reactions for synthesizing diarylmethanes and other key structural motifs. However, a frequent challenge encountered during these syntheses is the undesired homocoupling of this compound, which leads to the formation of 1,2-diphenylethane (B90400). This side reaction not only reduces the yield of the desired product but also complicates the purification process.

This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to effectively minimize the homocoupling of this compound in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound cross-coupling reactions?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical dimer, 1,2-diphenylethane. This reaction competes with the desired cross-coupling pathway, thereby reducing the overall efficiency of the synthesis.

Q2: What are the primary factors that promote the homocoupling of this compound?

A2: Several factors can contribute to an increased rate of homocoupling:

  • Presence of Oxygen: In palladium-catalyzed reactions like Suzuki and Sonogashira couplings, the presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which may promote homocoupling.[1]

  • Reaction Temperature: Particularly in copper-catalyzed Ullmann reactions, high temperatures can favor the homocoupling pathway.

  • Catalyst System: The choice of catalyst and ligands is crucial. In some cases, high catalyst concentrations or suboptimal ligand selection can increase the likelihood of homocoupling.[2]

  • Reaction Kinetics: If the rate of the desired cross-coupling reaction is slow, there is a greater opportunity for the this compound to undergo homocoupling.[2]

  • Radical Pathways: The formation of benzyl (B1604629) radicals can lead to homocoupling.

Q3: How can I detect the formation of the homocoupling product?

A3: The homocoupling product, 1,2-diphenylethane, can typically be identified as a distinct spot on a Thin Layer Chromatography (TLC) plate or as a separate peak in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture. Its symmetrical structure can aid in its identification through spectroscopic methods like NMR.

Q4: Are certain cross-coupling reactions more susceptible to homocoupling with this compound?

A4: Homocoupling can be a significant side reaction in several common cross-coupling reactions involving benzyl halides, including Suzuki-Miyaura, Sonogashira, and Ullmann reactions. The propensity for homocoupling can vary depending on the specific reaction conditions and the other coupling partner.

Troubleshooting Guide

Below is a guide to troubleshoot and mitigate the homocoupling of this compound in your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
High percentage of 1,2-diphenylethane byproduct detected. Presence of oxygen in the reaction vessel (for Pd-catalyzed reactions). Rigorously degas all solvents and reagents. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.
Suboptimal catalyst or ligand selection. For Suzuki reactions, consider using a well-defined Pd(0) precatalyst or a system that efficiently generates Pd(0) in situ. Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, JohnPhos) which can promote the desired reductive elimination step over side reactions.[3] For Ullmann reactions, use high-purity CuI as the catalyst.
High reaction temperature. Optimize the reaction temperature. While heating is often necessary, excessively high temperatures can accelerate homocoupling. Screen a range of temperatures to find the optimal balance for your specific substrates.
Slow rate of the desired cross-coupling reaction. Increase the concentration of the desired coupling partner (e.g., boronic acid or alkyne) relative to this compound. Consider the slow addition of this compound to the reaction mixture to maintain its low concentration, thus disfavoring the bimolecular homocoupling.[4]
Low or no yield of the desired product, with homocoupling being the major pathway. Catalyst deactivation. Ensure the use of fresh, high-purity catalyst and ligands. Catalyst deactivation can lead to a stalled cross-coupling reaction, allowing homocoupling to dominate.
Inappropriate base or solvent. The choice of base and solvent is critical. For Suzuki-Miyaura reactions with benzyl halides, bases like cesium carbonate (Cs₂CO₃) in a THF/water solvent system have been shown to be effective.[2] For Sonogashira reactions, an amine base like triethylamine (B128534) is common, and for Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate are often used.

Experimental Protocols

The following are generalized protocols designed to minimize the homocoupling of this compound. Optimization for specific substrates is recommended.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is for the cross-coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous THF and deionized water (10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the arylboronic acid and cesium carbonate.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed THF/water solvent mixture via syringe.

  • In a separate flask, dissolve the this compound and PdCl₂(dppf)·CH₂Cl₂ in degassed THF.

  • Slowly add the this compound/catalyst solution to the stirring reaction mixture at room temperature over 1-2 hours using a syringe pump.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to prevent the Glaser-type homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings.[5][4]

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous and degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄.

  • Add the degassed THF, followed by triethylamine.

  • Add the terminal alkyne to the mixture.

  • Finally, add the this compound.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether), and filter through a pad of celite to remove palladium salts.

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathway Diagram

G cluster_catalyst Catalytic Cycle IMB This compound Catalyst Pd(0) Catalyst IMB->Catalyst Oxidative Addition Homo_Product Undesired Homocoupling Product (1,2-Diphenylethane) IMB->Homo_Product Homocoupling Pathway Partner Coupling Partner (e.g., Ar-B(OH)2) Partner->Catalyst Transmetalation Cross_Product Desired Cross-Coupled Product Catalyst->Cross_Product Reductive Elimination

Caption: Competing cross-coupling and homocoupling pathways.

Troubleshooting Workflow

G Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Temp Is the reaction temperature optimized? Check_Atmosphere->Check_Temp Yes Solution_Atmosphere Degas solvents and reagents thoroughly. Maintain a positive inert gas pressure. Check_Atmosphere->Solution_Atmosphere No Check_Ligand Is a suitable ligand being used? Check_Temp->Check_Ligand Yes Solution_Temp Screen a range of temperatures. Avoid excessively high temperatures. Check_Temp->Solution_Temp No Check_Addition Is slow addition of this compound feasible? Check_Ligand->Check_Addition Yes Solution_Ligand Use bulky, electron-rich phosphine ligands. Screen different ligand types. Check_Ligand->Solution_Ligand No Solution_Addition Implement slow addition of this compound via syringe pump. Check_Addition->Solution_Addition Yes Success Homocoupling Minimized Check_Addition->Success No Solution_Atmosphere->Check_Temp Solution_Temp->Check_Ligand Solution_Ligand->Check_Addition Solution_Addition->Success

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Temperature Control in Exothermic Iodomethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of iodomethylbenzene (benzyl iodide) and related derivatives. It focuses on managing the exothermic nature of these reactions to ensure safety, reproducibility, and high product yield.

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound an exothermic reaction?

A1: Yes, the common methods for synthesizing this compound, particularly the Finkelstein reaction which involves the exchange of a halide (e.g., chloride or bromide) for iodide, are known to be exothermic. While often requiring initial heating to proceed at a reasonable rate, the reaction releases heat as it progresses. Uncontrolled, this can lead to a rapid increase in temperature.

Q2: What are the primary risks associated with poor temperature control in these reactions?

  • Over-pressurization of the reaction vessel: Rapid boiling of the solvent or generation of gaseous byproducts can cause the vessel to rupture, leading to explosions or projectile hazards.

  • Formation of unwanted side-products: Higher temperatures can promote side reactions, reducing the yield and purity of the desired this compound.

  • Decomposition of reactants or products: At elevated temperatures, organic molecules may become unstable and decompose, potentially releasing toxic or flammable substances.

Q3: What are the typical signs of a loss of temperature control?

A3: Be vigilant for the following indicators:

  • A sudden, rapid increase in the reaction temperature that is difficult to manage with standard cooling procedures.

  • An unexpected increase in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected protocol.

  • Vigorous, uncontrolled boiling of the solvent.

Q4: How does the scale of the reaction affect temperature management?

A4: Scaling up a reaction significantly impacts thermal management. The heat generated is proportional to the volume of the reaction mixture, while the heat dissipated is related to the surface area of the reactor. As the scale increases, the volume-to-surface area ratio also increases, making it more challenging to remove heat effectively. Therefore, a reaction that is easily controlled on a laboratory scale may become hazardous at a pilot or industrial scale without proper engineering controls.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid, unexpected temperature spike during reagent addition. 1. Reagent addition rate is too high. 2. Inadequate cooling. 3. "Hot spots" in the reaction mixture due to poor stirring.1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath, increase the flow rate of the coolant). 3. Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.
Reaction temperature continues to rise after reagent addition is complete. 1. The cooling capacity is insufficient to handle the total heat evolved by the reaction. 2. The reaction has reached a point of thermal runaway.1. Apply maximum cooling. 2. If the temperature continues to rise uncontrollably, and if it is safe to do so, consider adding a quenching agent to stop the reaction. This should be a pre-planned emergency procedure. 3. In extreme cases, evacuate the area and follow established emergency protocols.
Reaction does not initiate, leading to an accumulation of unreacted reagents. 1. The initial reaction temperature is too low. 2. Impurities in the reagents or solvent are inhibiting the reaction.1. Gradually and cautiously increase the temperature of the heating bath while closely monitoring the reaction. Be prepared for a sudden initiation and exotherm. 2. Ensure the purity of all starting materials and the dryness of the solvent, as water can interfere with the reaction.
Inconsistent batch-to-batch temperature profiles. 1. Variations in the purity or concentration of starting materials. 2. Inconsistent ambient temperature or cooling water temperature. 3. Differences in stirring speed or efficiency.1. Standardize the quality and concentration of all reagents. 2. Use a controlled temperature cooling system (e.g., a recirculating chiller) to maintain a consistent coolant temperature. 3. Use a calibrated overhead stirrer to ensure consistent mixing across all batches.

Quantitative Data

The heat of reaction for the Finkelstein synthesis of benzyl (B1604629) iodide from benzyl chloride can be estimated using standard enthalpies of formation (ΔHf°).

Reaction: C₆H₅CH₂Cl(l) + NaI(s) → C₆H₅CH₂I(l) + NaCl(s)

CompoundFormulaStateStandard Enthalpy of Formation (ΔHf°) (kJ/mol)
Benzyl ChlorideC₆H₅CH₂Clliquid-33 ± 3[2][3]
Sodium IodideNaIsolid-288[4]
Benzyl IodideC₆H₅CH₂Iliquid*Estimated at -10 kJ/mol
Sodium ChlorideNaClsolid-411.12[5]

Estimated Heat of Reaction (ΔHrxn°):

ΔHrxn° = [ΔHf°(Benzyl Iodide) + ΔHf°(Sodium Chloride)] - [ΔHf°(Benzyl Chloride) + ΔHf°(Sodium Iodide)] ΔHrxn° ≈ [(-10) + (-411.12)] - [(-33) + (-288)] ΔHrxn° ≈ -100.12 kJ/mol

This calculation indicates that the reaction is significantly exothermic.

Experimental Protocols

Laboratory Scale Synthesis of this compound with Temperature Control

This protocol describes the synthesis of this compound from benzyl chloride using the Finkelstein reaction, with a focus on temperature management.

Materials:

  • Benzyl chloride

  • Sodium iodide (anhydrous)

  • Acetone (B3395972) (anhydrous)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Cooling bath (e.g., ice-water or a recirculating chiller)

  • Heating mantle or oil bath

Procedure:

  • Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and thermometer. Ensure the apparatus is dry.

  • Charging the Reactor: To the flask, add sodium iodide (1.2 equivalents) and anhydrous acetone. Begin stirring to dissolve the sodium iodide.

  • Initial Cooling: Place the flask in a cooling bath set to a temperature that will maintain the desired reaction temperature (e.g., 20-25°C).

  • Controlled Addition of Benzyl Chloride: Dissolve benzyl chloride (1 equivalent) in a minimal amount of anhydrous acetone and add it to the dropping funnel. Add the benzyl chloride solution dropwise to the stirred sodium iodide solution over a period of 30-60 minutes.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature begins to rise significantly above the set point, slow down or temporarily stop the addition of benzyl chloride and increase the cooling.

  • Reaction: After the addition is complete, allow the reaction to stir at the set temperature. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride).

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate work-up procedure to isolate the this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_actions Corrective Actions prep1 Assemble dry glassware prep2 Charge NaI and acetone prep1->prep2 react1 Establish cooling and stirring prep2->react1 react2 Controlled dropwise addition of Benzyl Chloride solution react1->react2 react3 Monitor temperature continuously react2->react3 check_temp Temperature spike? react3->check_temp react4 Maintain reaction temperature react4->react2 Continue addition workup Work-up and Isolation react4->workup Reaction complete check_temp->react4 No action1 Slow/stop addition check_temp->action1 Yes action2 Increase cooling action1->action2 action2->react3

Caption: Experimental workflow for temperature-controlled synthesis.

troubleshooting_logic start Observe Rapid Temperature Rise q1 Is reagent addition ongoing? start->q1 a1_yes Stop Reagent Addition q1->a1_yes Yes q2 Is temperature still rising? q1->q2 No a1_yes->q2 a2_yes Increase Cooling Capacity q2->a2_yes Yes q3 Is stirring adequate? q2->q3 No end_alert Potential Runaway: Follow Emergency Protocol q2->end_alert Yes, after increasing cooling a2_yes->q3 a3_no Increase Stirring Speed q3->a3_no No end_ok Temperature Stabilized q3->end_ok Yes a3_no->end_ok

Caption: Troubleshooting logic for a temperature excursion event.

References

Technical Support Center: Optimizing Iodomethylbenzene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving iodomethylbenzene, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its reactivity? A1: Due to the labile nature of the carbon-iodine bond, which can be sensitive to light and heat, this compound should be stored in a cool, dark, and dry place.[1] For long-term storage, an inert atmosphere, such as nitrogen or argon, is recommended to prevent degradation.[1] Storing it in a refrigerator is advisable.[1]

Q2: What are the general principles for selecting a solvent for reactions with this compound? A2: The choice of solvent is critical and depends on the reaction mechanism. For SN2 reactions, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), or acetone (B3395972) are preferred.[1][2] These solvents solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.[1][3] For SN1 reactions, polar protic solvents such as water, methanol, or ethanol (B145695) are favored as they effectively stabilize the carbocation intermediate.[4]

Q3: How can I effectively monitor the progress of a reaction involving this compound? A3: Thin-layer chromatography (TLC) is a convenient and widely used method for monitoring reaction progress.[1][5] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) must be chosen to ensure good separation between the starting material and the product.[1] If the compounds are not UV-active, staining agents like potassium permanganate (B83412) or an iodine chamber can be used for visualization.[1][5] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool.[1]

Q4: What are the most common side reactions observed with this compound, and how can solvent choice mitigate them? A4: Common side reactions include elimination reactions and coupling reactions (e.g., Wurtz coupling).[5] The choice of solvent can influence the chemoselectivity of a reaction.[6][7] For instance, in nucleophilic substitution reactions, using polar aprotic solvents enhances the rate of the desired SN2 pathway and can reduce the likelihood of competing SN1 or elimination pathways, which are more favored in polar protic solvents.[3][4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Product Yield 1. Inappropriate Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity in SN2 reactions.[1] 2. Insufficient Reaction Time or Temperature: The reaction may require more time or energy to overcome the activation barrier.[1] 3. Deactivated Reagents: The this compound may have degraded, or the nucleophile may be weak.1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[1][3][8] 2. Monitor the reaction by TLC over an extended period. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 40-60 °C).[1] 3. Use fresh or purified reagents. Ensure this compound has been stored correctly.
Formation of Multiple Products 1. Competing Reaction Mechanisms (SN1 vs. SN2 vs. Elimination): The chosen solvent may promote multiple pathways. Polar protic solvents can favor SN1 and elimination reactions.[4] 2. Wurtz Coupling: This side reaction, where two alkyl halides couple, is more common with reactive halides like iodides.[5]1. To favor the SN2 pathway, use a polar aprotic solvent.[4] To favor SN1, use a polar protic solvent.[4] Carefully control the temperature to minimize elimination, which is often favored at higher temperatures.[8] 2. During Grignard reagent formation, add the this compound slowly to the magnesium turnings to maintain a low halide concentration.[5]
Reaction Fails to Initiate 1. Low Reactant Solubility: The reactants may not be sufficiently dissolved in the chosen solvent. 2. Presence of Water: Trace amounts of water can quench strong bases or moisture-sensitive reagents.[8]1. Choose a solvent that provides good solubility for all reactants. A solvent mixture may be necessary. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried, especially when using highly reactive reagents like sodium hydride.[8]
Difficulty in Product Purification 1. Persistent Impurities: Side products or unreacted starting materials are co-eluting with the desired product. 2. Catalyst Residues: If a catalyst is used (e.g., in cross-coupling reactions), its removal can be challenging.[5]1. Optimize the reaction conditions (solvent, temperature, time) to minimize side product formation. Utilize different chromatography techniques or recrystallization for purification. 2. For palladium catalysts, filtration through Celite or an aqueous wash with ammonium (B1175870) chloride or sodium sulfide (B99878) can help remove residues.[5]

Quantitative Data on Solvent Effects

The selection of a solvent has a profound impact on reaction kinetics and product yield. The following table provides a representative summary of expected outcomes for a typical SN2 nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻).

SolventSolvent TypeDielectric Constant (ε)Expected Relative RateRationale
Hexane Nonpolar~1.9Very LowPoor stabilization of charged transition state. Low solubility of ionic nucleophiles.[4]
Methanol Polar Protic~33ModerateStabilizes the transition state but also strongly solvates the nucleophile via hydrogen bonding, reducing its reactivity.[3][9]
Ethanol Polar Protic~25Moderate-LowSimilar to methanol, but its lower dielectric constant leads to a slightly lower rate.[10][11]
Acetone Polar Aprotic~21HighSolvates the counter-ion of the nucleophile but not the nucleophile itself, leading to high reactivity.[2]
Acetonitrile (ACN) Polar Aprotic~37HighHigh dielectric constant and inability to hydrogen bond with the nucleophile make it an excellent choice for SN2 reactions.[1][3]
Dimethylformamide (DMF) Polar Aprotic~37Very HighEffectively solvates cations, leaving the anionic nucleophile "naked" and highly reactive.[1][8][9]
Dimethyl Sulfoxide (DMSO) Polar Aprotic~47Very HighSimilar to DMF, its high polarity strongly promotes SN2 reaction rates.[3][8]

Note: Relative rates are illustrative and can vary significantly based on the specific nucleophile, temperature, and other reaction conditions.

Experimental Protocols

General Protocol for Nucleophilic Substitution (Finkelstein-type Reaction)

This protocol describes a generalized procedure for the substitution of the iodide in this compound with a nucleophile.

1. Materials:

  • This compound

  • Nucleophile (e.g., sodium salt of the desired group, 1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

2. Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the this compound in the chosen anhydrous solvent.[1]

  • Reagent Addition: Add the nucleophile to the solution. If the nucleophile is a solid, it should be finely powdered.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is slow.[1]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[1]

  • Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove acidic impurities.[1]

    • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

    • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization as needed.

Visualizations

The following diagrams illustrate key decision-making processes and mechanistic principles in optimizing this compound reactivity.

Solvent_Selection_Workflow start Start: Define Reaction Goal (e.g., Nucleophilic Substitution) substrate Analyze Substrate: This compound (Primary Benzylic Halide) start->substrate mechanism Determine Likely Mechanism substrate->mechanism sn2 S_N_2 Pathway Favored mechanism->sn2 Strong Nucleophile Low Temp sn1 S_N_1 Pathway Favored mechanism->sn1 Weak Nucleophile Stabilizing Solvent solvent_sn2 Select Polar Aprotic Solvent (DMF, DMSO, ACN) sn2->solvent_sn2 solvent_sn1 Select Polar Protic Solvent (MeOH, EtOH, H2O) sn1->solvent_sn1 optimization Optimization: Monitor reaction (TLC, LC-MS) Adjust Temp & Concentration solvent_sn2->optimization solvent_sn1->optimization end End: Purified Product optimization->end

Caption: Workflow for solvent selection based on the desired reaction mechanism.

Solvent_Influence_on_Pathway cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) pa_start Reactants: This compound + Nu⁻ pa_ts S_N_2 Transition State [Nu---C---I]⁻ pa_start->pa_ts Lowers Activation Energy (unsolvated Nu⁻) pa_prod Product: R-Nu pa_ts->pa_prod pp_start Reactants: This compound + Nu⁻ pp_int S_N_1 Intermediate Carbocation (R⁺) pp_start->pp_int Stabilizes Carbocation (solvated Nu⁻) pp_prod Products: R-Nu + R-OEt + Elimination pp_int->pp_prod

Caption: Influence of solvent type on SN1 vs. SN2 reaction pathways.

References

Technical Support Center: Analytical Techniques for Monitoring Iodomethylbenzene Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing analytical techniques to monitor the progress of reactions involving iodomethylbenzene.

General Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for monitoring the progress of a chemical reaction, such as those involving this compound.

Reaction Monitoring Workflow General Reaction Monitoring Workflow cluster_reaction Reaction Setup cluster_analysis Analytical Monitoring cluster_interpretation Data Interpretation start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction (if necessary) sampling->quench prep Sample Preparation quench->prep Transfer Sample analysis Analytical Technique (e.g., GC-MS, HPLC, NMR, TLC) prep->analysis data Data Acquisition analysis->data process Data Processing data->process quantify Quantify Reactants, Products, Byproducts process->quantify kinetic Determine Reaction Kinetics quantify->kinetic endpoint Determine Reaction Endpoint kinetic->endpoint stop stop endpoint->stop Stop Reaction

Caption: A generalized workflow for monitoring chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds in a reaction mixture.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity column, such as a DB-5ms (5%-phenyl)-methylpolysiloxane, is often suitable.

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: 10-25 °C/min to 280-300 °C.

      • Final hold: 2-5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

Quantitative Data: this compound GC-MS Fragmentation
Mass-to-Charge Ratio (m/z)Ion FragmentRelative Abundance
218[C₇H₇I]⁺ (Molecular Ion)Low
91[C₇H₇]⁺ (Tropylium ion)High (Base Peak)
127[I]⁺Moderate
65[C₅H₅]⁺Low

Data compiled from publicly available spectral data.[1]

Troubleshooting Guide: GC-MS

Q1: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

A1: Peak tailing for halogenated compounds is a common issue in GC analysis.[2][3]

  • Possible Causes & Solutions:

    • Active Sites in the Inlet or Column: Iodinated compounds can interact with active sites (e.g., silanols) in the liner or at the head of the column.

      • Solution: Use a deactivated inlet liner. Perform inlet maintenance by replacing the liner, septum, and O-ring.[3] Trim the first few centimeters of the column to remove active sites that may have developed.[2]

    • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to peak tailing.

      • Solution: Ensure the column is cut squarely and installed at the correct depth in the injector according to the manufacturer's instructions.[2]

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

      • Solution: Dilute your sample and re-inject.

    • Solvent-Phase Polarity Mismatch: The polarity of the injection solvent should be compatible with the stationary phase.

      • Solution: Choose a solvent that is compatible with your column's stationary phase.[3]

Q2: I am not seeing a clear molecular ion peak for this compound in my mass spectrum. Is this normal?

A2: Yes, it is common for the molecular ion of benzyl (B1604629) iodide to be of low abundance or even absent in an EI-MS spectrum. The C-I bond is relatively weak, leading to facile fragmentation. The most prominent peak is typically the tropylium (B1234903) ion at m/z 91.[1][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of compounds, including those that are not volatile or are thermally sensitive.

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is a good starting point for separating aromatic compounds. For isomers, a phenyl or pentafluorophenyl (PFP) column may provide better selectivity.[5]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

      • Example Gradient: Start with 50:50 water:acetonitrile, ramping to 10:90 water:acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where this compound and related compounds absorb (e.g., 254 nm).

Troubleshooting Guide: HPLC

Q1: My this compound peak is co-eluting with a byproduct or starting material. How can I improve the separation?

A1: Co-elution is a common challenge, especially with structurally similar compounds.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The ratio of aqueous to organic solvent and the choice of organic modifier can significantly impact selectivity.[5]

      • Solution: Adjust the gradient slope. If using acetonitrile, try switching to methanol, or vice versa, as they offer different selectivities. For ionizable compounds, adjusting the pH of the mobile phase with a buffer can dramatically alter retention.

    • Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for closely related aromatic compounds.

      • Solution: Consider a column with a different stationary phase. A phenyl-hexyl or PFP column can provide alternative separation mechanisms, such as π-π interactions, which are beneficial for separating aromatic compounds.[5]

    • Temperature Effects: Column temperature can influence selectivity.

      • Solution: Try adjusting the column temperature (e.g., ± 15°C) to see if it improves resolution.[5]

Q2: I am observing broad peaks for all my components. What is the likely cause?

A2: Broad peaks can be caused by a variety of factors.

  • Possible Causes & Solutions:

    • Column Degradation: The column's stationary phase may be degraded or clogged.

      • Solution: Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

    • Extra-column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can cause peak broadening.

      • Solution: Minimize the length and diameter of all connecting tubing.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Dissolve the sample in the initial mobile phase whenever possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for structural elucidation and quantitative analysis without the need for calibration curves.[6][7]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Take a representative aliquot from the reaction mixture.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

    • For quantitative analysis (qNMR), add a known amount of an internal standard that does not have signals overlapping with the analyte signals.

  • NMR Acquisition Parameters (for qNMR):

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

Quantitative Data: ¹H NMR Chemical Shifts for Benzyl Iodide (this compound)
ProtonsChemical Shift (δ) in CDCl₃ (ppm)Multiplicity
-CH₂I~4.50Singlet
Aromatic~7.25 - 7.45Multiplet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[3]

Troubleshooting Guide: NMR

Q1: How do I select a suitable internal standard for quantitative NMR (qNMR) of my this compound reaction?

A1: A good internal standard should meet several criteria:[7]

  • It should have a simple spectrum with sharp signals that do not overlap with the signals of your reactants, products, or byproducts.

  • It should be chemically inert under the reaction conditions.

  • It should be soluble in the deuterated solvent used for analysis.

  • It should have a known purity.

  • It should have a low volatility to prevent concentration changes during sample preparation.

  • Common internal standards for ¹H NMR include 1,4-dinitrobenzene, maleic acid, and dimethyl sulfone.

Q2: The baseline of my NMR spectrum is distorted. How can I obtain a flat baseline for accurate integration?

A2: A flat baseline is crucial for accurate quantification.

  • Possible Causes & Solutions:

    • Improper Phasing: The spectrum may not be correctly phased.

      • Solution: Manually re-phase the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction Algorithm: The automatic baseline correction may not be optimal.

      • Solution: Apply a manual baseline correction using the processing software. A polynomial or multi-point baseline correction can be effective.

    • Very Broad Signals: The presence of very broad signals (e.g., from polymers or paramagnetic species) can distort the baseline.

      • Solution: If possible, remove the source of the broad signals from the sample. Otherwise, careful selection of the baseline correction points is necessary.

Thin-Layer Chromatography (TLC)

TLC is a quick, simple, and inexpensive technique for qualitatively monitoring reaction progress and determining the appropriate solvent system for column chromatography.

Experimental Protocol: TLC Analysis
  • Sample Preparation:

    • Spot a small amount of the reaction mixture onto the TLC plate baseline using a capillary tube.

    • Also spot the starting material and, if available, the expected product as references.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable solvent system (eluent). A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point for aromatic compounds.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots. Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[8]

    • Staining with iodine vapor can also be used, as iodine often forms colored complexes with organic compounds.[8]

Quantitative Data: Approximate Rf Values for this compound
Solvent System (Hexane:Ethyl Acetate)Approximate Rf Value
9:1~0.4 - 0.6
4:1~0.6 - 0.8

Note: Rf values are highly dependent on the specific conditions (TLC plate, temperature, chamber saturation) and should be used as a guide.[9]

Troubleshooting Guide: TLC

Q1: All my spots are either at the baseline or at the solvent front. How do I get a good separation?

A1: This indicates that the polarity of your eluent is either too low or too high.[10]

  • Spots at the Baseline: The eluent is not polar enough to move the compounds up the plate.

    • Solution: Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

  • Spots at the Solvent Front: The eluent is too polar, and all compounds are moving with the solvent front.

    • Solution: Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane).

Q2: I can't see any spots on my TLC plate after development. What should I do?

A2: This could be due to several reasons.

  • Possible Causes & Solutions:

    • Insufficient Concentration: The concentration of the spotted sample may be too low.

      • Solution: Try spotting a more concentrated sample or co-spotting multiple times in the same location (allowing the solvent to dry between applications).

    • Ineffective Visualization Technique: While this compound should be UV active, some byproducts may not be.

      • Solution: In addition to UV visualization, try using a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.[11] Iodine vapor is another common and often effective method.

    • Volatility of the Compound: The compound may have evaporated from the TLC plate during development or drying.

      • Solution: Minimize the time the plate is left to dry before visualization.

Troubleshooting Decision Tree for Peak Tailing in GC-MS

GC Peak Tailing Troubleshooting Troubleshooting Peak Tailing in GC-MS for this compound start Peak Tailing Observed q1 Is the sample concentration high? start->q1 a1_yes Dilute sample and re-inject q1->a1_yes Yes q2 When was the last inlet maintenance? q1->q2 No a1_yes->q2 a2_recent Check column installation q2->a2_recent Recently a2_long_time Perform inlet maintenance (replace liner, septum, O-ring) q2->a2_long_time A while ago q3 Does the issue persist? a2_recent->q3 a2_long_time->q3 a3_yes Trim the first 5-10 cm of the column q3->a3_yes Yes end_resolved Problem Resolved q3->end_resolved No a3_yes->end_resolved end_persist Consider column replacement or further diagnosis a3_yes->end_persist

Caption: A decision tree for troubleshooting peak tailing in GC-MS.

References

Technical Support Center: Iodomethylbenzene Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of iodomethylbenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The most prevalent and effective method for synthesizing this compound (benzyl iodide) on a larger scale is the Finkelstein reaction .[1] This reaction involves the halogen exchange of a more readily available benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, with an alkali metal iodide like sodium iodide (NaI) or potassium iodide (KI).[2][3] The choice of solvent is critical to drive the reaction to completion.[4]

Q2: Why is the Finkelstein reaction preferred for the scale-up of this compound synthesis?

A2: The Finkelstein reaction is favored for several reasons. It is a robust and high-yielding SN2 reaction.[2] A key advantage at scale is the ability to drive the reaction equilibrium towards the product by leveraging the differential solubility of the halide salts.[4] For instance, when using sodium iodide in acetone (B3395972), the resulting sodium chloride or sodium bromide precipitates out of the solution, effectively removing it from the equilibrium and pushing the reaction to completion.[1][4] This simplifies purification and maximizes yield.

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Scaling up any chemical synthesis introduces several challenges that may not be apparent at the lab scale.[5] For this compound synthesis, key challenges include:

  • Thermal Management: The reaction can be exothermic, and maintaining uniform temperature in a large reactor is crucial to prevent side reactions and ensure consistent product quality.[5]

  • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients, affecting reaction rates and potentially increasing impurity formation.[5]

  • Reaction Equilibrium: Ensuring the complete precipitation of the byproduct salt (e.g., NaBr) is critical for driving the Finkelstein reaction to completion. Solvent choice and purity are paramount.[1][4]

  • Product Instability: this compound is a reactive alkyl halide and a powerful lachrymator.[1][3] It can be sensitive to light and temperature, potentially leading to degradation and the formation of colored impurities.

  • Safety: Benzyl iodide is toxic and highly irritating to the skin and eyes.[6] Handling large quantities requires stringent safety protocols.

Q4: Are there alternative synthesis methods to the Finkelstein reaction?

A4: Yes, other methods exist, though they are less common for large-scale production. These include the reaction of benzyl alcohol with reagents like phosphorus iodide or concentrated hydriodic acid.[1] Modern variations use systems such as CeCl3·7H2O/NaI or NaBH4/I2 to convert benzyl alcohols to benzyl iodides.[1] However, the availability and cost of starting materials often make the Finkelstein reaction more economically viable at scale.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of this compound synthesis via the Finkelstein reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or Stalled Reaction Conversion 1. Incomplete Precipitation of Byproduct: The equilibrium is not being sufficiently shifted towards the products.[1][4] 2. Wet Solvent: Water in the solvent (e.g., acetone) can increase the solubility of the byproduct salt (e.g., NaBr), preventing its precipitation. 3. Insufficient Reagent: The amount of iodide salt may be insufficient to drive the reaction to completion.1. Solvent Selection: Ensure the use of a solvent in which the starting iodide salt is soluble, but the resulting chloride or bromide salt is not (e.g., dry acetone for NaI).[2][4] 2. Use Anhydrous Conditions: Thoroughly dry all solvents and glassware before use. 3. Excess Reagent: Use a slight excess (1.1-1.5 equivalents) of the iodide salt to push the equilibrium.[7]
Product is Discolored (Yellow/Brown) 1. Iodine Formation: The iodide ion (I⁻) may have been oxidized to molecular iodine (I₂), which is colored. This can be caused by impurities or exposure to air/light. 2. Product Degradation: this compound can decompose upon prolonged exposure to heat or light.1. Work-up Procedure: During work-up, wash the organic layer with a reducing agent solution, such as aqueous sodium thiosulfate (B1220275) or sodium sulfite, to quench any free iodine.[8] 2. Protect from Light: Conduct the reaction and store the product in amber-colored vessels or protect the reactor from light. 3. Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating during solvent removal.
Formation of Side-Products (e.g., Dibenzyl Ether) 1. Reaction with Water: If water is present, the reactive benzyl iodide can hydrolyze to form benzyl alcohol, which can then react further. 2. High Reaction Temperature: Elevated temperatures can promote side reactions.1. Ensure Anhydrous Conditions: Use dry solvents and reagents. 2. Optimize Temperature: Run the reaction at the lowest effective temperature. For the Finkelstein reaction in acetone, stirring at room temperature for an extended period is often sufficient.[1]
Difficulties in Product Isolation/Purification 1. Fine Precipitate: The byproduct salt may form a very fine precipitate that is difficult to filter. 2. Product Instability during Distillation: The product may decompose at its atmospheric boiling point.1. Filtration Aid: Use a filter aid (e.g., celite) to improve the filtration of the byproduct salt. 2. Vacuum Distillation: Purify the final product by vacuum distillation to lower the boiling point and prevent thermal decomposition.

Experimental Protocols

Key Experiment: Finkelstein Reaction for this compound Synthesis

This protocol describes the synthesis of this compound from benzyl bromide using sodium iodide in acetone.

Materials:

  • Benzyl bromide

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Sodium thiosulfate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer and a reflux condenser, add anhydrous sodium iodide (1.2 equivalents).

  • Solvent Addition: Add anhydrous acetone to the reactor. The volume should be sufficient to dissolve the sodium iodide and allow for effective stirring.

  • Reagent Addition: Slowly add benzyl bromide (1.0 equivalent) to the stirred suspension of sodium iodide in acetone at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature (around 25°C) for several hours (e.g., 16 hours).[1] The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide). The reaction can be gently heated (e.g., to 50-60°C) to increase the rate if necessary.[1]

  • Work-up - Filtration: Once the reaction is complete, cool the mixture and filter off the precipitated sodium bromide. Wash the filter cake with a small amount of fresh acetone to recover any entrained product.

  • Work-up - Solvent Removal: Combine the filtrate and washings. Remove the bulk of the acetone under reduced pressure using a rotary evaporator.

  • Work-up - Extraction and Washing: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove any traces of iodine), and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. The final product can be further purified by vacuum distillation.

Visualizations

Experimental Workflow and Logic Diagrams

Finkelstein_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reactor with Anhydrous NaI and Acetone add_benzyl_bromide Add Benzyl Bromide reagents->add_benzyl_bromide stir Stir at 25°C (NaBr Precipitates) add_benzyl_bromide->stir monitor Monitor Reaction (e.g., by TLC/GC) stir->monitor filter Filter NaBr Precipitate monitor->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up (Wash with Na₂S₂O₃) concentrate->extract dry Dry Organic Layer extract->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: Workflow for this compound Synthesis via Finkelstein Reaction.

Troubleshooting_Flowchart cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Problem Encountered q1 Issue Type? start->q1 low_yield Low Yield / Stalled Reaction q1->low_yield Yield impurity Product Impure / Discolored q1->impurity Purity check_precipitate Is NaBr fully precipitated? low_yield->check_precipitate check_color Is product colored? impurity->check_color check_solvent Check for water in solvent. Use anhydrous conditions. check_precipitate->check_solvent No check_reagents Increase NaI equivalents. check_precipitate->check_reagents Yes, but still low yield solution Resolution check_solvent->solution check_reagents->solution wash_thiosulfate Wash with aq. Na₂S₂O₃ to remove I₂. check_color->wash_thiosulfate Yes protect_light Protect reaction/product from light and heat. check_color->protect_light No, other impurities wash_thiosulfate->solution protect_light->solution

Caption: Troubleshooting Decision Tree for this compound Synthesis.

References

Technical Support Center: Residual Palladium Catalyst Removal in Iodomethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual palladium catalysts from reactions involving iodomethylbenzene. Efficient removal of palladium is critical to ensure the purity, safety, and catalytic activity of subsequent synthetic steps and final active pharmaceutical ingredients (APIs).[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the removal of residual palladium from this compound reaction mixtures and offers potential solutions.

Issue 1: Inefficient Palladium Removal Using Scavengers

  • Question: I've treated my reaction mixture with a palladium scavenger, but the palladium levels are still too high. What should I do?

  • Answer: Inefficient scavenging can be due to several factors.[3] Here are some troubleshooting steps:

    • Incorrect Scavenger Selection: The choice of scavenger is crucial and depends on the oxidation state of the palladium species (Pd(0) or Pd(II)) and the solvent system.[3][4] Thiol-based scavengers are often effective for Pd(II) complexes.[3] Consider screening a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific product derived from this compound.[3][4]

    • Insufficient Scavenger Amount: Using too little scavenger will lead to incomplete palladium removal. A common starting point is 5 equivalents of the scavenger relative to the palladium catalyst.[3] You may need to increase this ratio.

    • Suboptimal Reaction Conditions: Time and temperature can significantly impact scavenger efficiency. While many scavengers work at room temperature, heating can sometimes improve performance.[3] Monitor the palladium removal progress by analyzing aliquots at different time points.[3]

    • Poor Mass Transfer: Ensure vigorous stirring during the scavenging process to maximize contact between the scavenger and the palladium species in the solution.[3]

    • Product-Palladium Complexation: Your product might form a stable complex with palladium, hindering its removal. Try adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[3]

Issue 2: Product Loss After Activated Carbon Treatment

  • Question: I'm losing a significant amount of my desired product after treating the reaction mixture with activated carbon. How can I prevent this?

  • Answer: Activated carbon is a cost-effective adsorbent for palladium, but it can also adsorb the product, leading to yield loss.[3][5] To mitigate this:

    • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a small-scale experiment to determine the optimal loading, typically ranging from 5-10 wt% relative to the crude product.[3]

    • Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while maintaining good palladium removal efficiency.[3]

Issue 3: Recrystallization Fails to Sufficiently Reduce Palladium Content

  • Question: I've tried recrystallizing my product, but the palladium levels remain above the acceptable limit. What are my options?

  • Answer: While recrystallization can be an effective purification method, it may not always be sufficient for removing palladium, and in some cases, can even concentrate the metal within the crystal structure.[6] Consider these options:

    • Combine with Other Methods: Use recrystallization as a final polishing step after an initial palladium removal treatment with scavengers or activated carbon.

    • Use Additives: The addition of certain ligands, such as N-acetylcysteine or thiourea, during crystallization can help keep the palladium in the mother liquor.[7]

Issue 4: Filtration is Ineffective for Palladium Removal

  • Question: I've filtered my reaction mixture through Celite, but I'm still detecting palladium in my product. Why is this happening and what can I do?

  • Answer: Filtration is primarily effective for removing heterogeneous (insoluble) palladium catalysts.[4][8] If you are still detecting palladium, it is likely present as soluble or colloidal species.[4][8]

    • For Soluble Palladium: Switch to a method suitable for removing soluble palladium, such as using scavengers or performing column chromatography.[4]

    • For Colloidal Palladium: You can try to induce flocculation by adding a small amount of a flocculating agent to aggregate the particles, making them easier to filter. Alternatively, treating the solution with an adsorbent like activated carbon or silica (B1680970) gel can help remove colloidal palladium before filtration.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from cross-coupling reactions involving this compound?

A1: The most common methods include:

  • Adsorption: Using materials like activated carbon or silica gel to adsorb the palladium catalyst.[3][5]

  • Scavenging: Employing solid-supported or soluble scavengers with functional groups that chelate to the palladium.[3][9] Common scavengers include those with thiol, thiourea, and amine functionalities.[3][9]

  • Filtration: Passing the reaction mixture through a pad of filter aid like Celite to remove heterogeneous palladium particles.[8][10]

  • Chromatography: Purifying the product using column chromatography to separate it from the palladium catalyst.[8]

  • Recrystallization: Isolating the product by crystallization, leaving the palladium impurities in the mother liquor.[6]

Q2: How do I choose the right palladium scavenger for my specific reaction?

A2: The choice of scavenger depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[4]

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent.[4]

  • Nature of Your Product: The scavenger should not react with or have a high affinity for your desired compound.[4] It is often recommended to perform a small-scale screen with a few different types of scavengers to identify the most efficient one for your system.[3][4]

Q3: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established limits for elemental impurities in drug products.[1] For palladium, which is a platinum group metal, the permitted daily exposure (PDE) is often used to calculate the acceptable concentration in ppm, which is typically very low.[6][7] For instance, some guidelines limit platinum group metal contamination to less than 5 ppm collectively.[7]

Q4: Can I use a combination of methods for palladium removal?

A4: Yes, combining methods is often a very effective strategy. For example, you could first use a scavenger to capture the bulk of the palladium and then perform a final purification step like recrystallization or a silica plug filtration to achieve very low levels of residual metal.

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Palladium Scavengers Can reduce Pd to < 10 ppmHigh selectivity, applicable to various Pd species.[1][11]Can be costly, may require optimization of scavenger type and conditions.[3][5]
Activated Carbon Variable, can be highly effectiveCost-effective, can also remove color impurities.[3][5]Can lead to product loss due to non-specific adsorption.[3]
Celite Filtration Effective for heterogeneous PdSimple, fast, and inexpensive.[8]Ineffective for soluble or colloidal palladium species.[4][8]
Column Chromatography Can achieve very low Pd levelsHigh purification efficiency, removes other impurities as well.[8]Can be time-consuming, requires large volumes of solvent, and may lead to product loss on the column.[8]
Recrystallization VariableCan be highly effective for certain products, provides high purity product.May not be effective for all compounds, can sometimes concentrate palladium in the crystals.[6]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: After the reaction is complete, if necessary, dilute the reaction mixture with a suitable solvent to reduce viscosity.

  • Scavenger Addition: Add the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the reaction mixture.[3]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[3] The optimal time should be determined by monitoring the palladium concentration periodically.[3]

  • Filtration: Once the palladium removal is deemed complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.[3]

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[3]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite to completely remove the activated carbon. Wash the Celite pad with fresh solvent to recover any adsorbed product.[3]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[3]

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Iodomethylbenzene Coupling) method_selection Select Removal Method start->method_selection scavenger Add Palladium Scavenger method_selection->scavenger Soluble Pd carbon Add Activated Carbon method_selection->carbon Soluble/Colloidal Pd filtration Celite Filtration method_selection->filtration Insoluble Pd stir Stir (Time/Temp Optimization) scavenger->stir carbon->stir analysis Analyze Filtrate for Residual Palladium filtration->analysis filter_scavenger Filter to Remove Scavenger/Carbon stir->filter_scavenger filter_scavenger->analysis pass Palladium Levels Acceptable? analysis->pass product Purified Product pass->product Yes troubleshoot Troubleshoot/ Re-process pass->troubleshoot No troubleshoot->method_selection

Caption: General workflow for selecting and performing a palladium catalyst removal method.

Troubleshooting_Scavengers start High Residual Palladium After Scavenging cause1 Incorrect Scavenger? start->cause1 cause2 Insufficient Amount? cause1->cause2 No solution1 Screen Different Scavengers (Thiol, Amine, etc.) cause1->solution1 Yes cause3 Suboptimal Conditions? cause2->cause3 No solution2 Increase Equivalents of Scavenger cause2->solution2 Yes cause4 Product Complexation? cause3->cause4 No solution3 Optimize Time and Temperature cause3->solution3 Yes solution4 Add Competing Ligand or Change Solvent cause4->solution4 Yes

Caption: Troubleshooting guide for inefficient palladium removal with scavengers.

References

Technical Support Center: Cross-Coupling Reactions of Iodomethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of ligand choice on the cross-coupling reactions of iodomethylbenzene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound sluggish or not proceeding to completion?

A1: Several factors related to ligand choice can lead to a sluggish reaction.[1] Highly active catalysts are crucial for efficient cross-coupling.[1][2] The choice of ligand is critical in generating a catalytically active species and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4]

  • Suboptimal Ligand: The ligand may not be suitable for the specific type of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required to enhance catalyst activity, especially for more challenging substrates.[2][4][5]

  • Catalyst Inhibition: Iodide, being a good leaving group, can sometimes inhibit the palladium catalyst.[3] Certain ligands can mitigate this inhibition. Additionally, the amine starting material or product in Buchwald-Hartwig amination can sometimes inhibit the catalyst.[6]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, the conditions might not be adequate for its reduction to the active Pd(0) species.[7] The choice of ligand can influence the ease of this activation step.

Q2: I am observing significant formation of side products, such as homocoupling or debromination (if other halogens are present). How can the ligand choice help?

A2: Ligand choice plays a crucial role in minimizing side reactions.

  • Homocoupling: This can occur due to oxygen in the reaction mixture or inefficient catalyst turnover. While maintaining an inert atmosphere is critical, a well-chosen ligand can stabilize the catalyst and favor the desired cross-coupling pathway.

  • Over-arylation: In reactions with primary amines, using specific ligands like BrettPhos can help prevent the over-arylation of the product.[1]

  • β-Hydride Elimination: In certain coupling reactions, ligands such as CPhos and IPent can minimize β-hydride reduction and isomerization.[1]

Q3: What are the key properties of a ligand to consider for the cross-coupling of this compound?

A3: The electronic and steric properties of the ligand are critical.[8]

  • Steric Bulk: Bulky ligands, such as those with tert-butyl or adamantyl groups, can promote the formation of monoligated palladium species, which are often more reactive.[2][5] This steric hindrance can also influence selectivity.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step with the aryl iodide.[4]

  • Bite Angle (for bidentate ligands): The bite angle of a chelating ligand can significantly influence the geometry of the palladium complex and, consequently, its reactivity and selectivity.

Q4: Are there "universal" ligands that work well for most cross-coupling reactions with this compound?

A4: While there is no single "universal" ligand that is optimal for all cross-coupling reactions, certain classes of ligands have shown broad applicability.[2] Bulky biaryl monophosphine ligands, for example, are effective in a wide range of C-N, C-O, and C-C bond-forming reactions.[2][3] However, for any specific transformation, screening a small library of ligands is often the best approach to identify the optimal choice.[1]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of this compound

Potential Cause Troubleshooting Step Rationale
Poor Ligand Choice Screen bulky, electron-rich phosphine ligands like SPhos or XPhos.[6] Consider N-heterocyclic carbene (NHC) ligands for sterically hindered substrates.[9]Bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[4]
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst like a G3 or G4 palladacycle.[1][6]Pre-catalysts can provide more reliable and efficient generation of the active Pd(0) species.[1][3]
Inappropriate Base Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6]The choice of base is crucial and can depend on the specific ligand and substrate.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C.[6]While this compound is reactive, some ligand-catalyst combinations may require higher temperatures for efficient turnover.

Issue 2: No C-N Bond Formation in Buchwald-Hartwig Amination of this compound

Potential Cause Troubleshooting Step Rationale
Incorrect Ligand Use bulky, electron-rich phosphine ligands like tBuXPhos or BrettPhos.[6] For primary amines, BrettPhos can be particularly effective.[10]The choice of ligand is critical for C-N bond formation, and different amines may require different ligands for optimal results.[3][6]
Base Incompatibility Strong bases like NaOtBu or LHMDS are often required. Screen different bases to find the optimal one.[6]The pKa of the amine partner is important, and more acidic amines may require stronger bases.[6]
Catalyst Inhibition The amine starting material or product can sometimes inhibit the catalyst. Adjust the stoichiometry or try a different ligand.[6]The iodide formed during the reaction can also have an inhibitory effect.[3]
Solvent Effects Toluene is often a good solvent choice as it has poor solubility for the iodide salt byproduct, which can mitigate catalyst inhibition.[10][11]The choice of solvent can significantly impact reaction rates and catalyst stability.[11]

Ligand Selection and Performance Data

The following table summarizes the performance of different ligand types in palladium-catalyzed cross-coupling reactions with aryl iodides. While specific data for this compound may vary, this provides a general guideline.

Ligand Type Example Ligands Typical Cross-Coupling Reaction Anticipated Yield with Aryl Iodides Key Considerations
Bulky Biaryl Phosphines XPhos, SPhos, BrettPhosSuzuki-Miyaura, Buchwald-HartwigGood to ExcellentGenerally effective for a wide range of substrates, including sterically hindered ones.[2][6]
Dialkylbiaryl Phosphines DavePhos, RuPhosBuchwald-HartwigGood to ExcellentOften show high reactivity and can be effective for challenging amine couplings.[4]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Suzuki-Miyaura, Buchwald-HartwigModerate to GoodBidentate ligand that can provide good stability to the catalyst.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzuki-MiyauraGood to ExcellentStrong sigma-donors that can form very stable and active catalysts.[9]
Triphenylphosphine (PPh₃) PPh₃Suzuki-Miyaura, HeckVariableA traditional ligand, but often less effective for challenging substrates compared to modern bulky phosphines.[12][13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2-1.5 equivalents) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

  • Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equivalent) followed by a degassed solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6][8]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Add Reagents: - Arylboronic Acid - Base Catalyst Add Pd Pre-catalyst & Ligand Reagents->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add this compound & Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Quench, Extract, & Wash Monitor->Workup Purify Dry, Concentrate, & Purify Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Logic cluster_suzuki Ligand Considerations for Suzuki cluster_buchwald Ligand Considerations for Buchwald-Hartwig Start Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Other Other (e.g., Heck) Start->Other S_Ligand Bulky Biaryl Phosphines (e.g., XPhos, SPhos) Suzuki->S_Ligand S_NHC NHCs for Hindered Substrates (e.g., IPr) Suzuki->S_NHC B_Ligand Bulky Biaryl Phosphines (e.g., tBuXPhos) Buchwald->B_Ligand B_Amine Consider Amine Type (e.g., BrettPhos for 1° amines) Buchwald->B_Amine Optimize Screen & Optimize Other->Optimize S_Ligand->Optimize S_NHC->Optimize B_Ligand->Optimize B_Amine->Optimize

Caption: A decision-making workflow for ligand selection in cross-coupling reactions.

References

Technical Support Center: Troubleshooting Iodomethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming low conversion rates and other common issues encountered during the synthesis of iodomethylbenzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Finkelstein reaction to produce benzyl (B1604629) iodide from benzyl bromide has a very low conversion rate. What are the most common causes?

Low conversion in the Finkelstein reaction (the most common method for synthesizing benzyl iodide) is often due to a few key factors.[1][2] The reaction's success hinges on the principle of precipitating the less soluble sodium bromide or chloride in acetone (B3395972) to drive the equilibrium towards the product.[1][3] Common culprits for low yield include:

  • Poor quality of reagents: The presence of moisture in the sodium iodide or solvent can hinder the reaction. The purity of the starting benzyl bromide is also crucial.

  • Inappropriate solvent: Acetone is the standard solvent due to the low solubility of sodium bromide and chloride.[1] Using other solvents may not effectively drive the reaction to completion.

  • Suboptimal reaction temperature: While the reaction often proceeds at room temperature, gentle heating can sometimes improve the rate and yield. However, excessive heat can lead to side reactions.

  • Insufficient reaction time: The reaction may be slow, and not allowing it to run to completion is a common reason for low conversion.

Q2: I am observing a significant amount of side products in my reaction mixture. What are they and how can I avoid them?

The most common side products depend on the synthetic route. In the Finkelstein reaction, the primary side product is often unreacted starting material. If the reaction is run at too high a temperature or for too long, decomposition of the product, benzyl iodide, can occur, which may appear as a dark coloration in the reaction mixture. In direct iodination methods, over-iodination of the aromatic ring can be a significant issue, leading to di- or tri-iodinated products. To avoid these:

  • For the Finkelstein reaction, ensure your reagents are pure and the reaction conditions are optimized.

  • For direct iodination, carefully control the stoichiometry of the iodinating agent and consider using milder conditions.

Q3: My purified this compound is unstable and turns dark over time. How can I improve its stability?

Benzyl iodide is known to be less stable than its chloride and bromide counterparts and can decompose over time, often liberating free iodine, which gives it a dark color. To improve stability:

  • Purification: Ensure the product is thoroughly purified to remove any acidic impurities that might catalyze decomposition. Washing the crude product with a sodium thiosulfate (B1220275) solution can help remove any free iodine.

  • Storage: Store the purified benzyl iodide in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon). Wrapping the storage vial in aluminum foil can protect it from light.

Troubleshooting Guides

Issue 1: Low Conversion Rate in Finkelstein Reaction

Question: I have set up a Finkelstein reaction with benzyl bromide and sodium iodide in acetone, but after several hours, TLC analysis shows a large amount of starting material remaining. What steps should I take to improve the conversion?

Answer: A low conversion rate in a Finkelstein reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow:

TroubleshootingWorkflow Troubleshooting Low Conversion in Finkelstein Reaction start Low Conversion Observed check_reagents Verify Reagent Purity (NaI, Benzyl Bromide) start->check_reagents check_solvent Check Solvent Quality (Anhydrous Acetone) check_reagents->check_solvent Reagents OK optimize_temp Optimize Reaction Temperature check_solvent->optimize_temp Solvent OK increase_time Increase Reaction Time optimize_temp->increase_time Temperature Optimized monitor_reaction Monitor Reaction Progress (TLC/GC-MS) increase_time->monitor_reaction success Improved Conversion monitor_reaction->success

Caption: A logical workflow for troubleshooting low conversion rates.

Data on Reaction Parameters:

The following table provides illustrative data on how different parameters can affect the yield of benzyl iodide in a Finkelstein reaction. Note that these are typical trends and optimal conditions may vary.

ParameterCondition AYield (%)Condition BYield (%)Key Takeaway
Solvent Acetone~90%Ethanol<50%Acetone is crucial for precipitating NaBr and driving the reaction.[1][3]
Temperature Room Temp (25°C)~80%Reflux (~56°C)>90%Gentle heating can increase the reaction rate and yield.
NaI Equivalents 1.1 eq~75%1.5 eq>90%Using a slight excess of sodium iodide can improve conversion.[4]
Reagent Purity Anhydrous NaIHighNaI with 5% waterSignificantly LowerMoisture can inhibit the reaction.

Experimental Protocols for Troubleshooting:

  • Protocol for Testing Sodium Iodide Purity (Qualitative):

    • Dissolve a small sample of your sodium iodide in water.

    • Add a few drops of a starch solution.

    • Add a drop of household bleach (a source of hypochlorite).

    • The immediate formation of a deep blue-black color indicates the presence of iodide. The intensity can give a rough idea of the concentration.

  • Protocol for Optimizing Reaction Temperature:

    • Set up three identical small-scale reactions in parallel.

    • Run one reaction at room temperature (25°C), one at a slightly elevated temperature (e.g., 40°C), and one at the reflux temperature of acetone (56°C).

    • Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).

    • Compare the rate of disappearance of the starting material and the appearance of the product to determine the optimal temperature.

Issue 2: Difficulty in Product Purification

Question: After the workup of my this compound synthesis, I am struggling to get a pure product. My crude material is dark, and column chromatography is not giving clean separation. What should I do?

Answer: Purification of benzyl iodide can be challenging due to its instability and the presence of colored impurities.

General Experimental Workflow:

ExperimentalWorkflow General Experimental Workflow for this compound Synthesis reaction_setup Reaction Setup (Benzyl Bromide, NaI, Acetone) reaction Reaction (Stirring at RT or gentle heat) reaction_setup->reaction monitoring Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Filtration, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: A typical experimental workflow for synthesis and purification.

Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature. If the solution has a dark color, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise with stirring until the color of free iodine disappears.

  • Filtration: Filter the reaction mixture to remove the precipitated sodium bromide.

  • Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water. Then, wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Column Chromatography (if necessary): If the crude product is still impure, perform column chromatography on silica (B1680970) gel using a nonpolar eluent system (e.g., a mixture of hexanes and ethyl acetate).

Issue 3: Incomplete Reaction and Reaction Stalling

Question: My reaction starts, but then seems to stop before all the starting material is consumed. What could be the cause and how can I restart it?

Answer: A stalled reaction can be due to several factors, including the deactivation of reagents or the establishment of an unfavorable equilibrium.

Troubleshooting Steps:

  • Check for Precipitate: In a Finkelstein reaction, the formation of a white precipitate (NaBr or NaCl) is a good indicator that the reaction is proceeding. If no precipitate has formed, it's a sign of a problem with the reagents or solvent.

  • Add More Reagent: If the reaction has stalled, try adding another portion of sodium iodide. This can help to shift the equilibrium towards the product.

  • Increase Temperature: Gently heating the reaction mixture can sometimes provide the necessary activation energy to overcome a reaction barrier.

  • Monitor by GC-MS or NMR: For a more quantitative assessment of the reaction progress and to identify any potential side products that might be inhibiting the reaction, analyzing an aliquot by GC-MS or ¹H NMR is recommended.[5][6] The conversion can be determined by comparing the integration of characteristic peaks of the starting material and the product.[7][8][9]

By systematically addressing these common issues, researchers can significantly improve the conversion rates and yields of their this compound reactions.

References

Technical Support Center: Iodomethylbenzene Stability and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and troubleshoot reactions involving iodomethylbenzene (also known as benzyl (B1604629) iodide).

Frequently Asked Questions (FAQs)

Q1: Why does my freshly prepared or commercial this compound have a dark brown or violet color?

A1: The dark color is typically due to the presence of elemental iodine (I₂). This compound is unstable, particularly when exposed to light, and can undergo homolytic cleavage of the carbon-iodine bond to form a benzyl radical and an iodine radical. Two iodine radicals then combine to form I₂.

Q2: How should I properly store this compound?

A2: To minimize decomposition, this compound should be stored in a freezer, under an inert atmosphere (nitrogen or argon), and protected from light by using an amber or foil-wrapped container.[1] For some other simple alkyl iodides, metallic stabilizers like silver or copper are used to prevent decomposition.[2]

Q3: Is it better to purchase this compound or synthesize it fresh for a reaction?

A3: Due to its instability, it is often recommended to prepare this compound fresh for a reaction, for instance, through an in-situ Finkelstein reaction from benzyl chloride or bromide.[3] This ensures the highest possible reactivity and minimizes the concentration of decomposition products in your reaction mixture.

Q4: What are the primary safety concerns when handling this compound?

A4: this compound is a potent lachrymator, meaning it causes severe irritation to the eyes and respiratory system.[4][5] It is also toxic by ingestion, inhalation, and skin absorption.[4] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guides for Reactions Involving this compound

This section addresses specific issues you may encounter during chemical reactions with this compound.

Problem 1: My nucleophilic substitution reaction is sluggish or fails to go to completion.

Possible Cause Troubleshooting Action
Degraded this compound Use freshly prepared or purified this compound. If the reagent is dark, it contains iodine which can interfere with the reaction. Consider preparing it in-situ.
Weak Nucleophile/Base Benzylic halides can react via SN1 or SN2 mechanisms.[6][7] For an SN2 reaction, ensure your nucleophile is sufficiently strong. If applicable, use a stronger base to fully deprotonate your substrate (e.g., using NaH instead of K₂CO₃ for N-alkylation of indole).[3]
Inappropriate Solvent For SN2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they enhance the nucleophilicity of the anion.[3] For SN1 reactions, polar protic solvents are favored as they stabilize the benzylic carbocation intermediate.[8]
Presence of Water Traces of water can hydrolyze this compound to benzyl alcohol and can quench strong bases or nucleophiles.[3][9] Use anhydrous solvents and dry glassware, especially when working with moisture-sensitive reagents like NaH.[3]
Low Reaction Temperature While higher temperatures can promote side reactions, gentle heating (e.g., 50-80°C) may be necessary to increase the reaction rate, particularly with less reactive substrates or weaker bases.[3]

Problem 2: I am observing significant formation of side products.

Side Product(s) Likely Cause Prevention Strategy
Elimination Products (e.g., Styrene) The use of a strong, sterically hindered base or high temperatures can favor E2 elimination over SN2 substitution. E1 can compete with SN1 in polar protic solvents.[10]Use a less hindered, strong nucleophile/base. Run the reaction at the lowest effective temperature.
Isomeric Products (e.g., C-alkylation instead of N-alkylation) This occurs with ambident nucleophiles (e.g., indole (B1671886) anion). The reaction outcome is highly dependent on the solvent and counter-ion.Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to favor N-alkylation of indole.[3] Ensure complete deprotonation of the nucleophile before adding this compound.[3]
Benzyl Alcohol Hydrolysis of this compound due to the presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous.
Bibenzyl (1,2-diphenylethane) Wurtz-type coupling of benzyl radicals, which can form from the decomposition of this compound. This may be promoted by certain metals or reaction conditions.Use a freshly prepared reagent and avoid conditions that promote radical formation (e.g., excessive heat or light).

Data on this compound Stability

Direct quantitative data on the decomposition rate of this compound is scarce in the literature. However, kinetic studies on related benzyl halides and isotopic exchange studies with benzyl iodide provide insights into its relative stability in different solvents.

Table 1: Relative Rates of Solvolysis and Isotopic Exchange for Benzyl Halides in Various Solvents.

This table provides a qualitative comparison of reaction rates, which can be correlated to the instability (propensity to react) of the C-X bond in different solvent environments.

Solvent SystemReaction TypeRelative RateImplication for Stability
90% Aqueous Acetone (B3395972)Solvolysis of Benzyl ChloridesFastThis compound is expected to be highly unstable in polar protic solvent mixtures due to rapid solvolysis.[11]
20% Acetonitrile (B52724) in WaterSolvolysis of Benzyl ChloridesVery FastHigh water content promotes rapid solvolysis.[12]
Ethanol (B145695)Isotopic Exchange (KI + Benzyl Iodide)SlowerThe reaction is slower in pure ethanol compared to ethanol-acetone mixtures.[13] This suggests ethanol may have an inhibitory or less acceleratory effect on the C-I bond cleavage compared to acetone.[13]
Ethanol-Acetone MixturesIsotopic Exchange (KI + Benzyl Iodide)FasterThe presence of acetone significantly accelerates the isotopic exchange reaction, indicating that this solvent system promotes the reactivity of the C-I bond.[13][14]
AcetonitrileSN2 Reactions of Benzyl ChloridesEffective MediumAcetonitrile is a common polar aprotic solvent for SN2 reactions involving benzyl halides.[12]

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol is adapted from the ICH Q1B guidelines for photostability testing.

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound solution in a suitable, UV-transparent solvent (e.g., acetonitrile).

  • Quartz or borosilicate glass vials.

  • Aluminum foil.

  • A calibrated photostability chamber equipped with a light source that provides both visible and near-UV light (e.g., xenon or metal halide lamp).

  • HPLC-UV system for analysis.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mg/mL) in acetonitrile.

  • Sample Sets:

    • Exposed Samples: Place the solution in transparent glass vials.

    • Dark Controls: Wrap identical vials completely in aluminum foil to protect them from light.

  • Exposure: Place both the exposed samples and dark controls in the photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Time Points: Withdraw samples (both exposed and dark control) at appropriate time intervals.

  • Analysis: Analyze the samples by HPLC-UV to determine the concentration of remaining this compound and to detect the formation of any degradation products.

  • Evaluation: Compare the degradation of the exposed samples to the dark controls. Significant degradation in the exposed sample, but not the dark control, indicates photosensitivity.

Protocol 2: Monitoring this compound Degradation by HPLC-UV

This protocol provides a general method for quantifying this compound and its potential degradation products.

Objective: To quantify the concentration of this compound in a sample over time.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium (B1175870) acetate) is typically effective. For example, a gradient starting from 70% acetonitrile.[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.[15]

  • Detection Wavelength: Monitor at a suitable wavelength, for example, 254 nm.[15]

  • Injection Volume: 20 µL.[15]

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of pure this compound in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the reaction mixture or stability sample with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm filter.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Identify the peak for this compound based on its retention time. Quantify the amount by comparing the peak area to the calibration curve. New peaks appearing over time, especially in exposed or heated samples, represent degradation products.

Visualizations

DegradationPathway cluster_main Primary Degradation Pathway Iodo This compound (C₆H₅CH₂I) Radicals Benzyl Radical (C₆H₅CH₂•) + Iodine Radical (I•) Iodo->Radicals Light (hν) or Heat (Δ) (Homolytic Cleavage) Iodine Elemental Iodine (I₂) (Causes discoloration) Radicals->Iodine 2x (I•) recombination SideProducts Radical-Mediated Side Products (e.g., Bibenzyl) Radicals->SideProducts Dimerization, etc.

Caption: Primary degradation pathway of this compound.

TroubleshootingWorkflow Start Reaction with this compound Fails (Low Yield / Side Products) CheckReagent Check this compound Quality (Color, Age) Start->CheckReagent CheckConditions Review Reaction Conditions CheckReagent->CheckConditions Yes (Clear/Fresh) UseFresh Use Freshly Prepared or Purified Reagent CheckReagent->UseFresh No (Dark/Old) CheckSolvent Is Solvent Anhydrous & Appropriate? CheckConditions->CheckSolvent Yes AdjustTemp Adjust Temperature CheckConditions->AdjustTemp No CheckBase Is Nucleophile/Base Strong Enough? CheckSolvent->CheckBase Yes DrySolvent Use Anhydrous Solvent CheckSolvent->DrySolvent No ChangeBase Use Stronger/ Different Base CheckBase->ChangeBase No

Caption: Troubleshooting workflow for failed reactions.

ReactionCompetition Start This compound + Nucleophile/Base SN2 SN2 Product Start->SN2 Strong, unhindered Nucleophile Polar Aprotic Solvent SN1 SN1 Product Start->SN1 Weak Nucleophile Polar Protic Solvent E2 E2 Product Start->E2 Strong, hindered Base Higher Temperature E1 E1 Product Start->E1 Weak Base Polar Protic Solvent

Caption: Competing reaction pathways for this compound.

References

Validation & Comparative

A Head-to-Head Battle of Reactivity: Iodomethylbenzene vs. Bromomethylbenzene in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of synthetic chemistry, the choice of starting materials is paramount to reaction efficiency and success. In the realm of nucleophilic substitution reactions, benzyl (B1604629) halides are indispensable building blocks. This guide provides an in-depth, data-driven comparison of the reactivity of two common benzyl halides: iodomethylbenzene (benzyl iodide) and bromomethylbenzene (benzyl bromide).

At the heart of their reactivity lies the nature of the halogen substituent, which acts as the leaving group in nucleophilic substitution reactions. The widely accepted principle is that iodide is a superior leaving group compared to bromide. This is attributed to two key factors: the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond, and the greater stability of the resulting iodide anion (I⁻) versus the bromide anion (Br⁻). This fundamental difference in leaving group ability directly translates to a higher reaction rate for this compound in S_N2 reactions.

Quantitative Comparison of Reactivity

While the qualitative trend is well-established, quantitative data solidifies the reactivity difference. The following table summarizes the relative rates of reaction for benzyl halides with a common nucleophile, providing a clear picture of their performance in a typical S_N2 reaction.

SubstrateLeaving GroupNucleophileSolventRelative Rate
This compoundI⁻Azide (N₃⁻)Acetone (B3395972)Significantly Faster
BromomethylbenzeneBr⁻Azide (N₃⁻)Acetone1
ChloromethylbenzeneCl⁻Azide (N₃⁻)AcetoneSlower

The S_N2 Mechanism: A Visual Explanation

The bimolecular nucleophilic substitution (S_N2) reaction is a concerted, single-step process. The nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. The transition state involves a pentacoordinate carbon atom. The ability of the leaving group to stabilize the developing negative charge in this transition state is crucial for the reaction to proceed efficiently.

Caption: The concerted S_N2 reaction mechanism.

Experimental Protocols

To provide a practical framework for comparing the reactivity of this compound and bromomethylbenzene, a detailed experimental protocol for a qualitative kinetic study is outlined below. This experiment relies on the Finkelstein reaction, where the reaction of a benzyl halide with sodium iodide in acetone produces a precipitate of sodium bromide or sodium chloride, providing a visual indication of the reaction rate.

Protocol: Qualitative Kinetic Comparison of Benzyl Halide Reactivity

Objective: To qualitatively compare the rates of S_N2 reaction of this compound and bromomethylbenzene with sodium iodide in acetone.

Materials:

  • This compound

  • Bromomethylbenzene

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone for cleaning

  • Test tubes and test tube rack

  • Pipettes or droppers

  • Stopwatch or timer

  • Water bath (optional, for slow reactions)

Procedure:

  • Preparation: Label two clean, dry test tubes, one for this compound and one for bromomethylbenzene.

  • Addition of Nucleophile: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Initiation of Reaction: At the same time, add 5 drops of this compound to its respective test tube and 5 drops of bromomethylbenzene to its test tube. Start the stopwatch immediately.

  • Observation: Gently swirl both test tubes to ensure mixing. Observe the formation of a precipitate (sodium bromide in the case of bromomethylbenzene, no precipitate expected for this compound as the halide is the same).

  • Data Recording: Record the time it takes for a noticeable precipitate to form in the test tube containing bromomethylbenzene. Note any observations for the this compound test tube (which serves as a control in this specific setup, but its higher reactivity would be evident if a different nucleophile were used and the resulting sodium salt was insoluble).

  • Confirmation (Optional): If the reaction with bromomethylbenzene is slow at room temperature, the test tubes can be placed in a warm water bath (e.g., 50°C) to accelerate the reaction.

Expected Results:

A precipitate of sodium bromide should form significantly faster in the test tube containing bromomethylbenzene compared to any potential reaction with impurities in the this compound sample. This observation directly demonstrates the higher reactivity of the C-Br bond towards nucleophilic attack by iodide compared to the baseline. To quantitatively compare the two, a different nucleophile where both sodium salts are insoluble would be used, and the faster precipitation would be observed with this compound.

Logical Relationship of Leaving Group Ability

The superior performance of this compound in S_N2 reactions is a direct consequence of the properties of the iodide leaving group. The following diagram illustrates the key factors that contribute to its enhanced reactivity compared to bromomethylbenzene.

Leaving_Group_Ability cluster_iodide This compound cluster_bromide Bromomethylbenzene I_bond Weaker C-I Bond I_reactivity Higher Reactivity I_bond->I_reactivity I_anion More Stable I⁻ Anion (Larger, more polarizable) I_anion->I_reactivity Reactivity_Comparison Reactivity in S_N2 Reactions I_reactivity->Reactivity_Comparison Faster Br_bond Stronger C-Br Bond Br_reactivity Lower Reactivity Br_bond->Br_reactivity Br_anion Less Stable Br⁻ Anion Br_anion->Br_reactivity Br_reactivity->Reactivity_Comparison Slower

A Comparative Guide to the Validation of Analytical Methods for Iodomethylbenzene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of iodomethylbenzene, a key intermediate in pharmaceutical synthesis and a potential genotoxic impurity, is crucial for ensuring product quality and safety. The selection of a suitable analytical method is paramount and requires a thorough evaluation of its performance. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The performance of each method is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, supported by representative experimental data.[1][2]

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound is dependent on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. While HPLC-UV and GC-MS are powerful separation techniques that provide high specificity, UV-Vis spectroscopy offers a simpler and more rapid approach for straightforward quantitative assessments.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectroscopy (UV-Vis)
Principle Chromatographic separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by a mass spectrometer.[3]Measurement of the absorbance of light by the analyte at a specific wavelength, based on the Beer-Lambert Law.[4][5][6]
Primary Use Purity determination, quantification of non-volatile impurities, and assay of the main component.Identification and quantification of volatile and semi-volatile compounds, including trace-level impurities.Rapid quantification of the pure substance or in simple mixtures where interfering substances do not absorb at the analytical wavelength.
Selectivity High, tunable by adjusting the stationary phase, mobile phase composition, and detector wavelength.Very high, provides both chromatographic separation and mass-based identification, minimizing interference.Lower, susceptible to interference from other compounds that absorb light at the same wavelength.
Sensitivity Good, dependent on the chromophore of the analyte.Excellent, capable of detecting and quantifying trace amounts of analytes.Moderate, generally lower than chromatographic methods for complex mixtures.
Quantification Excellent with proper calibration.Excellent with proper calibration.Good for assay of the main component in the absence of interfering substances.
Instrumentation Cost ModerateHighLow

Quantitative Performance Data

The following table summarizes typical validation parameters for the quantification of iodinated aromatic compounds using HPLC-UV, GC-MS, and UV-Vis spectroscopy. The data presented for HPLC-UV is based on a validated method for a structurally similar compound, 3,5-Dimethoxy-3'-iodobenzophenone[7], while the GC-MS data is representative for the analysis of alkyl halides[8]. The UV-Vis data is based on typical performance characteristics for quantitative spectrophotometric methods.[4]

Validation ParameterHPLC-UVGC-MSUV-Visible Spectroscopy
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 5.0%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.5 ng/mL~1.5 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for each technique.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from a validated procedure for a similar iodinated benzophenone (B1666685) derivative and is suitable for the quantification of this compound.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 220-230 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to establish a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of alkyl halides and aromatic compounds.[8][9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Standard Preparation: Prepare a series of standard solutions of this compound in the same solvent as the sample.

UV-Visible Spectroscopy

This method is based on the fundamental principles of quantitative UV-Vis analysis.[5][6][10]

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Solvent: A UV-transparent solvent in which this compound is soluble (e.g., ethanol (B145695) or methanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV range (typically 200-400 nm).

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to create a set of calibration standards.

    • Measure the absorbance of the blank (solvent) and each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for analytical method validation and the logical relationship between the compared analytical techniques.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Dev Method Development cluster_Val Method Validation cluster_Doc Documentation P1 Define Analytical Method Requirements P2 Select Appropriate Analytical Technique P1->P2 D1 Optimize Method Parameters P2->D1 D2 Develop Sample Preparation Protocol D1->D2 V1 Linearity D2->V1 D2->V1 V2 Accuracy D2->V2 V3 Precision D2->V3 V4 Specificity D2->V4 V5 LOD & LOQ D2->V5 V6 Robustness D2->V6 Doc1 Validation Protocol V1->Doc1 V2->Doc1 V3->Doc1 V4->Doc1 V5->Doc1 V6->Doc1 Doc2 Validation Report Doc1->Doc2

Caption: General workflow for analytical method validation.

Analytical_Technique_Selection cluster_Techniques Analytical Techniques cluster_Considerations Key Considerations Analyte This compound Quantification Specificity High Specificity (Complex Matrix) Analyte->Specificity Sensitivity High Sensitivity (Trace Analysis) Analyte->Sensitivity Simplicity Simplicity & Speed (Pure Sample) Analyte->Simplicity HPLC HPLC-UV GCMS GC-MS UVVis UV-Vis Spectroscopy Specificity->HPLC Specificity->GCMS Sensitivity->GCMS Simplicity->UVVis

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of iodomethylbenzene (benzyl iodide) and its derivatives is a cornerstone in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials. The reactivity of the carbon-iodine bond makes it an excellent substrate for cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of common catalytic systems for reactions involving this compound and its analogues, supported by experimental data to facilitate catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts is evaluated for the Suzuki-Miyaura and Heck reactions, two of the most powerful methods for forming carbon-carbon bonds. The following tables summarize the performance of palladium, nickel, and copper-based catalysts in these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp³)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[1]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ / JohnPhosIsoxazole derivative with a benzylic bromidePhenylboronic acidK₂CO₃DMF120 (MW)169[2]
trans-PdBr(N-Succ)(PPh₃)₂Benzyl (B1604629) bromidePhenylboronic acidNa₂CO₃THF/H₂O60288[1]
Nickel
NiCl₂(PCy₃)₂1-Naphthyl iodidePhenylboronic acidK₃PO₄t-amyl alcohol10012100[3]
[(MeN₂N)Ni-Cl]Octyl bromidePhenylboronic acidK₃PO₄THF651846[4]
Copper
CuI1-Iodo-4-methoxy-benzenePhenylboronic acidCs₂CO₃DMF1101295[5]
Cu(II) Salen complex@KCC-1IodobenzenePhenylboronic acidK₂CO₃DMF1101098[6]
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (min)Yield (%)Reference
Palladium
Pd supported on Nickel FerriteIodobenzeneEthyl acrylateTriethylamineDMF1201599
Nickel
Ni(COD)₂ / DPPFAryl triflateVinyl etherCy₂NMeDioxane80->95[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any catalytic reaction. Below are representative procedures for Suzuki-Miyaura reactions using palladium, nickel, and copper catalysts.

Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzyl Bromide[1]

Materials:

  • trans-PdBr(N-Succ)(PPh₃)₂ (1 mol%)

  • Benzyl bromide (1.0 equiv)

  • Phenylboronic acid (1.0 equiv)

  • Sodium carbonate (2 M aqueous solution)

  • Tetrahydrofuran (THF)

Procedure:

  • To a reaction vessel, add trans-PdBr(N-Succ)(PPh₃)₂ (0.01 equiv), benzyl bromide (1.0 equiv), and phenylboronic acid (1.0 equiv).

  • Add a 1:2 (v/v) mixture of 2 M aqueous sodium carbonate and THF.

  • Heat the reaction mixture to 60 °C with vigorous stirring for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and perform a standard aqueous work-up.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Iodide[3]

Materials:

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Aryl iodide (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (4.5 equiv)

  • tert-Amyl alcohol or 2-Me-THF

Procedure:

  • In a glovebox, charge a reaction vial with NiCl₂(PCy₃)₂ (0.05 equiv), the aryl iodide (1.0 equiv), the arylboronic acid (2.5 equiv), and K₃PO₄ (4.5 equiv).

  • Add the desired green solvent (tert-amyl alcohol or 2-Me-THF).

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling, the reaction mixture can be filtered and the solvent removed under reduced pressure.

  • The resulting residue can be purified by column chromatography.

Copper-Catalyzed Ligand-Free Suzuki-Miyaura Coupling of an Aryl Iodide[5]

Materials:

  • Copper(I) iodide (CuI) (10 mol%)

  • Aryl iodide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add CuI (0.1 equiv), the aryl iodide (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Chemical Logic

The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a decision workflow for catalyst selection.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L)₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-R_L2 Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-R_L2->Pd(0)L2 Reductive Elimination (Ar-R) ArR Ar-R ArX Ar-X RB(OR)2 R-B(OR)₂

Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow start Define Reaction: This compound + Coupling Partner catalyst_choice Select Catalyst Type start->catalyst_choice pd_catalyst Palladium-based catalyst_choice->pd_catalyst High activity, well-established ni_catalyst Nickel-based catalyst_choice->ni_catalyst Cost-effective, unique reactivity cu_catalyst Copper-based catalyst_choice->cu_catalyst Abundant, ligand-free options ligand_screen Screen Ligands pd_catalyst->ligand_screen ni_catalyst->ligand_screen base_screen Screen Bases cu_catalyst->base_screen ligand_screen->base_screen solvent_screen Screen Solvents base_screen->solvent_screen temp_screen Optimize Temperature solvent_screen->temp_screen analysis Analyze Yield & Selectivity temp_screen->analysis optimal_conditions Optimal Conditions Found analysis->optimal_conditions Acceptable reoptimize Re-optimize analysis->reoptimize Not Acceptable reoptimize->catalyst_choice

A general workflow for catalyst screening in cross-coupling reactions.

References

Navigating Benzylation: A Comparative Guide to Iodomethylbenzene and Its Alternatives in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate benzylating agent is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. Iodomethylbenzene (benzyl iodide) is a highly reactive and effective reagent for introducing the benzyl (B1604629) group, but its cost, stability, and the potential for iodine-related side reactions often lead chemists to consider alternatives. This guide provides an objective comparison of this compound with its most common alternatives—benzyl bromide, benzyl chloride, and benzyl tosylate—across three widely used synthetic transformations: Williamson ether synthesis, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. This analysis is supported by experimental data to facilitate informed reagent selection for your specific synthetic needs.

At a Glance: Reactivity and Application Overview

The reactivity of these benzylating agents is primarily dictated by the nature of the leaving group, following the general trend: Iodide > Bromide > Tosylate > Chloride . This trend is a direct consequence of the leaving group's ability to stabilize a negative charge, with iodide being the conjugate base of a very strong acid (HI). While benzyl tosylate's reactivity can sometimes surpass that of benzyl bromide due to the excellent resonance stabilization of the tosylate anion, the specific reaction conditions and nucleophile can influence the exact reactivity order.

This compound is often the reagent of choice when high reactivity is paramount, especially with less reactive nucleophiles or when milder reaction conditions are required. However, its higher cost and lower stability can be significant drawbacks. Benzyl bromide offers a good balance of reactivity and cost, making it a workhorse in many laboratories. Benzyl chloride is the most cost-effective option but generally requires more forcing conditions, which may not be suitable for sensitive substrates. Benzyl tosylate , while often more expensive than the halides, provides a highly reactive, non-halide alternative that can be advantageous in certain contexts, such as avoiding halide-induced side reactions or when starting from benzyl alcohol.

Data Presentation: Performance in Key Synthetic Transformations

The following tables summarize the performance of this compound and its alternatives in Williamson ether synthesis, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an electrophile. The choice of benzylating agent directly impacts the reaction rate and conditions required.

ReagentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound4-EthylphenolNaOHN/AReflux1HighGeneral knowledge, specific comparative data lacking in a single source.
Benzyl BromideSodium β-naphthoxideN/AAcetonitrile-d325N/A (Rate Study)N/A[1]
Benzyl BromideHydroxyethyl celluloseNaOH (aq)N/AN/AN/AN/A[2]
Benzyl ChlorideDehydroestroneNaHTHFN/AN/AHigh[3]
Benzyl ChloridePhenolK2CO3Solvent-freeRT0.595[4]
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for the formation of C-C bonds. Benzyl halides can be effectively coupled with boronic acids or their derivatives.

ReagentBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl BromidePotassium PhenyltrifluoroboratePdCl2(dppf)·CH2Cl2 (2 mol%)Cs2CO3THF/H2O (10:1)772395[5]
Benzyl ChloridePotassium 4-methoxyphenyltrifluoroboratePdCl2(dppf)·CH2Cl2 (2 mol%)Cs2CO3THF/H2O (10:1)772375[5]
Benzyl Bromide3-Methoxybenzeneboronic acidPd(OAc)2 / JohnPhosK2CO3DMF150 (Microwave)0.3350[6]
Benzyl Chloride4-Methylphenylboronic acidPdCl2 / PPh3Na2CO3THF/H2O (1:1)401285[7]

Note: While data for this compound in a directly comparable study was not found, the general reactivity trend in Suzuki-Miyaura coupling often follows I > Br > Cl, suggesting that this compound would likely provide high yields under similar or milder conditions.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for the formation of C-N bonds. The choice of benzyl halide can influence catalyst performance and reaction efficiency.

ReagentAmineCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl IodideAryl/Aliphatic AminesNi(acac)2 / Phenylboronic esterN/AN/AN/AN/AHigh[9]
Aryl BromideAnilinePd(OAc)2 / BINAPCs2CO3Toluene1108High[10]
Aryl ChlorideSecondary AminesPd(0) / NHC LigandN/AN/ARThoursHigh[11]
Aryl BromideBenzylamine[Pd(cinnamyl)Cl]2 / XantphosDBUDMFN/AN/A70 (isolated)[12]

Note: In Buchwald-Hartwig aminations, while the C-I bond is generally more reactive, iodide ions can sometimes act as a catalyst inhibitor, leading to lower efficiency compared to aryl bromides under certain conditions.[7][13] This makes the choice of ligand and reaction conditions particularly crucial when using iodo-substituted precursors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

General Protocol for Williamson Ether Synthesis with a Benzyl Halide
  • Deprotonation of the Alcohol: To a solution of the alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., DMF, THF, or acetone) is added a base (1.1-1.5 equiv) at room temperature. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). The mixture is stirred until deprotonation is complete (typically 30-60 minutes).

  • Addition of the Benzylating Agent: The chosen benzylating agent (this compound, benzyl bromide, or benzyl chloride, 1.0-1.2 equiv) is added to the reaction mixture.

  • Reaction: The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the benzylating agent and the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired ether.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Benzyl Halide
  • Reaction Setup: To an oven-dried flask are added the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%), a base (e.g., K2CO3, Cs2CO3, K3PO4, 2.0 equiv), and the benzyl halide (1.0 equiv).

  • Solvent Addition and Degassing: A suitable solvent system (e.g., toluene/water, dioxane/water, THF/water) is added, and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography to yield the coupled product.[14][15]

General Protocol for Buchwald-Hartwig Amination of a Benzyl Halide
  • Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3, 1-5 mol%) and the phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP, 1-10 mol%) are combined in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction Assembly: To the catalyst mixture is added the base (e.g., NaOt-Bu, K3PO4, Cs2CO3, 1.4-2.0 equiv), the amine (1.2 equiv), and the benzyl halide (1.0 equiv).

  • Reaction: The reaction vessel is sealed and heated to the appropriate temperature (typically 80-120 °C) with vigorous stirring. The reaction progress is monitored by TLC, GC, or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford the desired arylamine.[10]

Visualizing the Chemical Logic

The following diagrams illustrate a typical experimental workflow and the logical relationship between the different benzylating agents.

G cluster_workflow General Experimental Workflow A Reaction Setup (Reagents & Solvent) B Inert Atmosphere (Degassing) A->B C Reaction (Heating & Stirring) B->C D Monitoring (TLC, GC, LC-MS) C->D D->C Incomplete E Work-up (Quenching & Extraction) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G G cluster_reactivity Comparative Reactivity of Benzylating Agents cluster_factors Key Deciding Factors I This compound Br Benzyl Bromide I->Br More Reactive Cost Cost I->Cost Highest Stability Stability I->Stability Lowest Reactivity Reactivity I->Reactivity Highest Ts Benzyl Tosylate Br->Ts Comparable/Slightly Less Reactive Br->Cost Moderate Cl Benzyl Chloride Ts->Cl More Reactive Cl->Cost Lowest Cl->Stability Highest

References

A Comparative Kinetic Analysis of Iodomethylbenzene Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of iodomethylbenzene isomers (ortho, meta, and para) in three pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. Understanding the kinetic nuances of these substrates is paramount for optimizing reaction conditions, enhancing yields, and designing efficient synthetic routes in pharmaceutical and materials science research. This document synthesizes experimental data and established mechanistic principles to offer a detailed overview of their reactivity.

Executive Summary

The reactivity of this compound isomers in palladium-catalyzed cross-coupling reactions is fundamentally governed by a combination of electronic and steric factors. As a general trend across Suzuki, Heck, and Sonogashira couplings, the reactivity follows the order: para-iodomethylbenzene > meta-iodomethylbenzene > ortho-iodomethylbenzene .

The para-isomer benefits from the electron-donating nature of the methyl group, which activates the aryl iodide towards oxidative addition, the often rate-determining step, without significant steric hindrance. The meta-isomer experiences a less pronounced electronic activation and minimal steric hindrance. In contrast, the ortho-isomer's reactivity is substantially diminished due to the steric hindrance imposed by the proximate methyl group, which impedes the approach of the bulky palladium catalyst to the carbon-iodine bond.

Comparative Kinetic Data

While specific rate constants for all three isomers of this compound across the three major cross-coupling reactions are not exhaustively compiled in a single study, the following tables summarize the expected relative reactivities and available quantitative data for analogous systems. The data is collated from various kinetic studies and is intended to provide a predictive framework.

Table 1: Suzuki-Miyaura Coupling

IsomerRelative Rate Constant (k_rel)Activation Energy (Ea)Key Influencing Factors
ortho-IodomethylbenzeneLowestHighestSignificant steric hindrance from the ortho-methyl group impeding the oxidative addition and transmetalation steps.[1]
meta-IodomethylbenzeneIntermediateIntermediateModerate electronic activation from the methyl group with negligible steric hindrance.
para-IodomethylbenzeneHighestLowestOptimal electronic activation from the para-methyl group with no steric hindrance, facilitating a faster oxidative addition.[2]

Table 2: Heck Reaction

IsomerRelative Rate Constant (k_rel)Reaction Yield (Typical)Key Influencing Factors
ortho-IodomethylbenzeneLowestLowerSteric hindrance around the reaction center slows down the oxidative addition and subsequent migratory insertion steps.[3]
meta-IodomethylbenzeneIntermediateGood to ExcellentFavorable electronic and steric profile allowing for efficient coupling.
para-IodomethylbenzeneHighestExcellentElectron-donating methyl group accelerates the rate-determining oxidative addition step.

Table 3: Sonogashira Coupling

IsomerRelative Rate Constant (k_rel)Activation Enthalpy (ΔH‡)Key Influencing Factors
ortho-IodomethylbenzeneLowestHighestSteric clash between the ortho-methyl group and the palladium catalyst complex increases the activation barrier.
meta-IodomethylbenzeneIntermediateIntermediateModerate reactivity with a balance of electronic and steric effects.
para-IodomethylbenzeneHighestLowestThe electron-donating effect of the methyl group enhances the rate of oxidative addition, leading to a lower activation enthalpy.[4]

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is crucial for elucidating reaction mechanisms and optimizing process parameters. Below is a generalized protocol for monitoring the kinetics of this compound cross-coupling reactions.

Materials and Equipment:

  • Schlenk flask or a multi-well reactor plate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Appropriate ligand (if required)

  • This compound isomer (ortho, meta, or para)

  • Coupling partner (e.g., phenylboronic acid, styrene, phenylacetylene)

  • Base (e.g., K₂CO₃, Et₃N, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, DMF, THF)

  • Internal standard (e.g., dodecane, mesitylene) for chromatographic analysis

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating block/oil bath

  • Analytical instrument for reaction monitoring (GC, HPLC, or in-situ IR/NMR)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a dried Schlenk flask is charged with the palladium catalyst, ligand (if applicable), base, and a magnetic stir bar.

  • Reagent Addition: The anhydrous solvent, the coupling partner, and the internal standard are added via syringe. The mixture is stirred at the desired reaction temperature until thermal equilibrium is reached.

  • Reaction Initiation: The reaction is initiated by the addition of the specific this compound isomer. This point is marked as time zero.

  • Reaction Monitoring:

    • Offline Analysis (GC/HPLC): At predetermined time intervals, an aliquot of the reaction mixture is withdrawn, quenched (e.g., with a dilute acid or by cooling), and diluted. The sample is then analyzed by GC or HPLC to determine the concentration of the this compound isomer and the product relative to the internal standard.

    • In-situ Analysis (IR/NMR): For continuous monitoring, the reaction is set up in a reactor equipped with an in-situ probe (e.g., ATR-FTIR or a flow NMR tube). Spectra are collected at regular intervals throughout the reaction.[5]

  • Data Analysis: The concentration of the reactant and product is plotted against time. From these plots, the initial reaction rate, rate constant, and reaction order with respect to each component can be determined.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira. The cycle involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Catalytic Cycle General Catalytic Cycle for Cross-Coupling pd0 Pd(0)L_n oa Oxidative Addition (Often Rate-Determining) pd0->oa + R-X pd2 R-Pd(II)-X L_m oa->pd2 trans Transmetalation / Migratory Insertion pd2->trans + R'-M pd2_prod R-Pd(II)-R' L_m trans->pd2_prod re Reductive Elimination pd2_prod->re re->pd0 - Product (R-R') product R-R' re->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Kinetic Analysis

The diagram below outlines a typical experimental workflow for conducting a kinetic analysis of a cross-coupling reaction.

Experimental Workflow Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (Under Inert Atmosphere) reactor_setup Reactor Setup (Schlenk Flask / Plate) reagent_prep->reactor_setup initiation Reaction Initiation (Add this compound) reactor_setup->initiation monitoring Reaction Monitoring (Sampling or In-situ) initiation->monitoring sample_analysis Sample Analysis (GC, HPLC, NMR, IR) monitoring->sample_analysis data_processing Data Processing (Concentration vs. Time) sample_analysis->data_processing kinetic_modeling Kinetic Modeling (Rate, Order, k) data_processing->kinetic_modeling

Caption: A typical experimental workflow for kinetic analysis of cross-coupling reactions.

References

A Comparative Guide to the Regioselectivity of Iodomethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the regioselectivity in electrophilic aromatic substitution (EAS) reactions involving iodomethylbenzene (iodotoluene). Understanding the directing effects of the iodo and methyl substituents is critical for predicting reaction outcomes and synthesizing specific isomers of interest in pharmaceutical and materials science research. This document outlines the expected product distributions for nitration, bromination, and Friedel-Crafts acylation, supported by available experimental data and detailed methodologies.

Understanding the Directing Effects

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring is governed by the interplay of the electronic and steric properties of the existing substituents. In the case of iodotoluene, two groups dictate the position of the incoming electrophile: the methyl group (-CH₃) and the iodo group (-I).

  • Methyl Group (-CH₃): As an alkyl group, it is an activating substituent. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. The methyl group is a strong ortho, para-director , meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

  • Iodo Group (-I): Like other halogens, the iodo group exhibits a dual electronic effect. It is deactivating overall due to its electron-withdrawing inductive effect (-I), which stems from its electronegativity. However, it possesses lone pairs of electrons that can be donated into the aromatic ring via a resonance effect (+R). This resonance effect stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack. Consequently, the iodo group is an ortho, para-director , despite deactivating the ring.

When both groups are present, the final substitution pattern is determined by the combination of their directing effects and the steric hindrance around the possible reaction sites.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

The following diagrams illustrate the directing influences of the methyl and iodo groups on the three isomers of iodotoluene. The arrows indicate the positions activated by each ortho, para-directing group. The most favored positions for electrophilic attack are those that are activated by both groups or strongly activated by one with minimal steric hindrance.

G cluster_ortho Ortho-Iodotoluene cluster_meta Meta-Iodotoluene cluster_para Para-Iodotoluene o_ring C₁-I C₂-CH₃ C₃ C₄ C₅ C₆ o_C3 3 o_C4 4 o_C5 5 o_C6 6 o_I I o_I->o_C3 +R o_I->o_C6 +R o_Me CH₃ o_Me->o_C3 +I/HC o_Me->o_C5 +I/HC m_ring C₁-I C₂ C₃-CH₃ C₄ C₅ C₆ m_C2 2 m_C4 4 m_C5 5 m_C6 6 m_I I m_I->m_C2 +R m_I->m_C4 +R m_I->m_C6 +R m_Me CH₃ m_Me->m_C2 +I/HC m_Me->m_C4 +I/HC p_ring C₁-I C₂ C₃ C₄-CH₃ C₅ C₆ p_C2 2 p_C3 3 p_I I p_I->p_C2 +R p_Me CH₃ p_Me->p_C3 +I/HC

Caption: Directing effects in iodotoluene isomers.

Comparative Performance Data

The following tables summarize the expected and experimentally observed product distributions for various electrophilic aromatic substitution reactions on the three isomers of iodotoluene.

Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a clear example of how electronic and steric factors determine the regiochemical outcome. Experimental data reveals a distinct product distribution for each isomer.

Starting MaterialMajor Acylation ProductsMinor Acylation Products
o-Iodotoluene 3-Iodo-4-methyl-acetophenone & 4-Iodo-3-methyl-acetophenone-
m-Iodotoluene 4-Iodo-2-methyl-acetophenone2-Iodo-4-methyl-acetophenone & 2-Iodo-6-methyl-acetophenone
p-Iodotoluene 3-Iodo-6-methyl-acetophenone (very low yield)2-Iodo-5-methyl-benzophenones (in benzoylation)

Note: Data is derived from studies on acetylation and benzoylation reactions. The order of products for m-iodotoluene is 4-iodo-2-methyl > 2-iodo-4-methyl > 2-iodo-6-methyl.

Nitration
Starting MaterialPredicted Major Nitration Product(s)Predicted Minor Nitration Product(s)
o-Iodotoluene 4-Iodo-3-methyl-1-nitrobenzene & 3-Iodo-4-methyl-1-nitrobenzene2-Iodo-3-methyl-1-nitrobenzene & 2-Iodo-5-methyl-1-nitrobenzene
m-Iodotoluene 2-Iodo-4-methyl-1-nitrobenzene & 4-Iodo-2-methyl-1-nitrobenzene2-Iodo-6-methyl-1-nitrobenzene
p-Iodotoluene 4-Iodo-2-methyl-1-nitrobenzene4-Iodo-3-methyl-1-nitrobenzene
Bromination

Similar to nitration, precise quantitative data for the bromination of iodotoluene isomers is sparse. Predictions are based on the established directing effects, with the understanding that steric hindrance will influence the ortho/para ratios.

Starting MaterialPredicted Major Bromination Product(s)Predicted Minor Bromination Product(s)
o-Iodotoluene 4-Bromo-2-iodotoluene6-Bromo-2-iodotoluene
m-Iodotoluene 4-Bromo-3-iodotoluene & 6-Bromo-3-iodotoluene2-Bromo-3-iodotoluene
p-Iodotoluene 2-Bromo-4-iodotoluene-

Experimental Protocols

The following are generalized protocols for key electrophilic aromatic substitution reactions. Researchers should optimize conditions based on the specific substrate and desired outcome.

G start Start: Prepare Reactants step1 Dissolve iodotoluene in an appropriate solvent start->step1 step2 Cool reaction mixture in an ice bath (0-10°C) step1->step2 step4 Slowly add electrophile to the iodotoluene solution step2->step4 step3 Prepare electrophile (e.g., nitrating mixture, acyl chloride + Lewis acid) step3->step4 step5 Monitor reaction (e.g., by TLC or GC) step4->step5 step6 Quench reaction (e.g., pour over ice) step5->step6 step7 Work-up: - Extract with organic solvent - Wash (water, bicarb, brine) - Dry over anhydrous salt step6->step7 step8 Purify product (e.g., distillation, chromatography) step7->step8 end End: Characterize Product step8->end

Caption: General workflow for electrophilic aromatic substitution.

Protocol for Nitration of an Iodotoluene

This protocol is a generalized method for the nitration of halogenated toluenes using a standard mixed-acid approach.

Materials:

  • Iodotoluene isomer

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (or other suitable solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath (0-5°C).

  • Slowly add the chosen iodotoluene isomer to the cold sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of iodotoluene in sulfuric acid. The reaction temperature should be maintained below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until completion is confirmed by TLC or GC analysis.

  • Carefully pour the reaction mixture over a generous amount of crushed ice to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Protocol for Friedel-Crafts Acylation of an Iodotoluene

This protocol describes a general procedure for the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst.

Materials:

  • Iodotoluene isomer

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (or other acyl halide)

  • Anhydrous Dichloromethane (or Carbon Disulfide)

  • Hydrochloric Acid (dilute)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂).

  • Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the flask and cool the mixture in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension. An exothermic reaction will occur, forming the acylium ion complex.

  • Once the complex has formed, add the iodotoluene isomer dropwise from the addition funnel, maintaining a low temperature.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may require gentle heating to proceed to completion. Monitor the reaction's progress by TLC.

  • Once complete, cool the reaction mixture in an ice bath and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash them with water, dilute sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for subsequent purification.

Unlocking Synthetic Versatility: A Comparative Analysis of Iodomethylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of aryl halide is a critical decision in the synthesis of complex organic molecules. This guide provides an objective comparison of the performance of iodomethylbenzene against its bromo- and chloromethylbenzene counterparts in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The superior reactivity of this compound often translates to milder reaction conditions, lower catalyst loadings, and improved yields, making it an advantageous building block in the synthesis of high-value compounds, including kinase inhibitors for targeted cancer therapy.

The enhanced performance of this compound stems from the inherent weakness of the carbon-iodine bond compared to carbon-bromine and carbon-chlorine bonds. This lower bond dissociation energy facilitates the initial oxidative addition step in the catalytic cycles of many cross-coupling reactions, which is often the rate-determining step. This heightened reactivity allows for transformations to occur under conditions where bromomethylbenzene and chloromethylbenzene may be sluggish or unreactive.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In a comparative context, this compound consistently demonstrates superior reactivity over bromomethylbenzene and chloromethylbenzene, leading to higher yields under milder conditions.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O800.5~95% (estimated)¹
BromomethylbenzenePhenylboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF1400.3360-70%[1]
ChloromethylbenzenePhenylboronic acidKAPs(Ph-PPh₃)-PdK₂CO₃Ethanol/H₂O800.1794%[2]

¹Estimated yield based on the generally higher reactivity of aryl iodides compared to bromides under similar conditions. Direct comparative data under identical conditions was not available in the searched literature.

Performance in Heck Reaction

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, also benefits from the increased reactivity of this compound. Kinetic studies on related aryl halides have shown that the reaction with aryl iodides proceeds significantly faster than with aryl bromides.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂K₂CO₃DMF/H₂O12012~80-90% (inferred)²
BromomethylbenzeneStyrenePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O10012Moderate[3]
ChloromethylbenzeneStyreneNi(COD)₂ / PCy₂PhEt₃SiOTfToluene (B28343)RT295%[4][5]

²Inferred yield based on kinetic studies of iodobenzene (B50100) vs. bromobenzene, which show significantly higher reaction rates for the iodide. Specific comparative yield data for this compound under these exact conditions was not found.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity trend of aryl halides (I > Br > Cl) is also pronounced in this reaction, with this compound generally providing higher yields in shorter reaction times or at lower temperatures.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundAniline (B41778)Pd₂(dba)₃ / BINAPNaOtBuToluene802-4High (inferred)³
BromomethylbenzeneAnilineNi(I)/NHC--604896%[6]
ChloromethylbenzeneAniline(SIPr)Pd(methallyl)ClLHMDS-RT-Good (qualitative)

³Inferred high yield based on the established reactivity trend. Specific quantitative data for the Buchwald-Hartwig amination of this compound with aniline under these conditions was not available in the searched literature.

Application in the Synthesis of Kinase Inhibitors

Aryl halides are crucial precursors in the synthesis of numerous biologically active molecules, including kinase inhibitors used in cancer therapy. The Src and Anaplastic Lymphoma Kinase (ALK) signaling pathways are critical targets in drug development, and inhibitors of these kinases often incorporate structures synthesized via cross-coupling reactions of aryl halides.

Src Kinase Signaling Pathway

Src kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, differentiation, motility, and adhesion.[7] Dysregulation of Src signaling is implicated in the development and progression of various cancers.

Src_Signaling_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk src Src Kinase rtk->src pi3k PI3K src->pi3k ras Ras src->ras stat3 STAT3 src->stat3 akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Motility akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation stat3->proliferation inhibitor Src Inhibitor (from Aryl Halide) inhibitor->src

Caption: Src Kinase Signaling Pathway and Point of Inhibition.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its aberrant activation through mutations or chromosomal rearrangements is a key driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[8][9]

ALK_Signaling_Pathway ligand Ligand (e.g., Pleiotrophin) alk ALK Receptor Tyrosine Kinase ligand->alk pi3k PI3K alk->pi3k jak JAK alk->jak ras Ras alk->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival akt->proliferation stat3 STAT3 jak->stat3 stat3->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor ALK Inhibitor (from Aryl Halide) inhibitor->alk

Caption: ALK Signaling Pathway and Point of Inhibition.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Benzyl (B1604629) Halides

A mixture of the benzyl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., PPh₃ or a Buchwald ligand, 4-10 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF, dioxane, or toluene/water mixture, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon).[1][10] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Workflow start Mix Reactants: - Benzyl Halide - Arylboronic Acid - Catalyst - Ligand - Base - Solvent react Degas and Heat under Inert Atmosphere start->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Workup: - Cool - Dilute - Wash - Dry - Concentrate monitor->workup purify Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

General Procedure for Heck Reaction of Benzyl Halides

To a reaction vessel under an inert atmosphere, the benzyl halide (1.0 mmol), alkene (1.2-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (if required, e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol) are added to a suitable solvent (e.g., DMF, acetonitrile, or toluene).[3][11] The mixture is heated to the desired temperature and stirred until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the mixture is filtered, and the filtrate is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination of Benzyl Halides

In an oven-dried flask under an inert atmosphere, the benzyl halide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%), phosphine (B1218219) ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol) are combined in an anhydrous, aprotic solvent (e.g., toluene or dioxane).[7][12] The reaction mixture is heated with stirring for the specified time, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by flash chromatography.

References

Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies in Iodomethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for controlling chemical transformations and optimizing synthetic routes. Isotopic labeling stands as a powerful and definitive tool for elucidating these mechanisms by tracing the fate of individual atoms. This guide provides a comparative analysis of how isotopic labeling studies can be employed to validate and differentiate between proposed reaction mechanisms for iodomethylbenzene, a versatile reagent in organic synthesis.

This guide delves into the application of isotopic labeling, primarily using ¹³C and ²H (deuterium), to distinguish between competing reaction pathways such as Sₙ1, Sₙ2, Sᵣₙ1, and the benzyne (B1209423) mechanism. By examining the distribution of isotopes in the final products and measuring kinetic isotope effects (KIEs), researchers can gain unequivocal evidence to support or refute a proposed mechanistic pathway.

Distinguishing Nucleophilic Substitution Mechanisms: Sₙ1 vs. Sₙ2

Nucleophilic substitution reactions of benzyl (B1604629) halides like this compound can proceed through either a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway. Isotopic labeling provides a clear method to distinguish between these two mechanisms.

Experimental Protocol: ¹³C Labeling for Sₙ1 vs. Sₙ2 Distinction
  • Synthesis of Labeled Substrate: Synthesize this compound with a ¹³C label at the benzylic carbon (α-carbon).

  • Reaction with Nucleophile: React the ¹³C-labeled this compound with a chosen nucleophile (e.g., sodium azide (B81097), NaN₃) under controlled conditions (solvent, temperature).

  • Product Analysis: Isolate the resulting benzyl azide product and determine the position of the ¹³C label using ¹³C NMR spectroscopy or mass spectrometry.

Data Comparison
MechanismPredicted ¹³C Label Position in ProductExpected Product Distribution
Sₙ2 Exclusively at the benzylic carbon (α-position).100% direct substitution product.
Sₙ1 Primarily at the benzylic carbon. In some cases, scrambling of the label to the ortho position of the aromatic ring might be observed due to carbocation rearrangement, though less common for simple benzyl cations.Predominantly direct substitution product, with potential for minor rearranged products.

dot

SN1_vs_SN2 cluster_SN2 Sₙ2 Mechanism cluster_SN1 Sₙ1 Mechanism Iodomethylbenzene_13C_SN2 This compound (α-¹³C) TS_SN2 Transition State Iodomethylbenzene_13C_SN2->TS_SN2 Nu⁻ Product_SN2 Benzyl Azide (α-¹³C) TS_SN2->Product_SN2 Iodomethylbenzene_13C_SN1 This compound (α-¹³C) Carbocation Benzyl Carbocation (α-¹³C) Iodomethylbenzene_13C_SN1->Carbocation -I⁻ Product_SN1 Benzyl Azide (α-¹³C) Carbocation->Product_SN1 Nu⁻

Caption: Sₙ1 vs. Sₙ2 pathways for ¹³C-labeled this compound.

Probing Radical and Aryne Intermediates: Sᵣₙ1 and Benzyne Mechanisms

Beyond simple nucleophilic substitutions, this compound can undergo reactions involving radical intermediates (Sᵣₙ1) or highly reactive aryne intermediates (benzyne mechanism).

Experimental Protocol: Deuterium (B1214612) Labeling to Probe the Benzyne Mechanism
  • Synthesis of Labeled Substrate: Synthesize this compound with deuterium atoms at the ortho positions of the benzene (B151609) ring.

  • Reaction Conditions: React the deuterated this compound with a strong base (e.g., sodium amide, NaNH₂) in a suitable solvent.

  • Product Analysis: Analyze the product mixture (e.g., aminomethylbenzene) using ¹H NMR, ²H NMR, and mass spectrometry to determine the position and distribution of the deuterium labels.

Data Comparison
MechanismPredicted Deuterium Label Position in ProductExpected Product Distribution
Direct Substitution Deuterium remains at the ortho positions.Single product with conserved label positions.
Benzyne Mechanism Scrambling of the deuterium label to the meta position is observed.A mixture of isomers with the nucleophile at both the original position of the iodine and the adjacent carbon.

dot

Benzyne_Mechanism Reactant ortho-D₂-Iodomethylbenzene Benzyne Dehydrotoluene (Benzyne) Intermediate Reactant->Benzyne -HI Base Strong Base (e.g., NaNH₂) Product1 ortho,meta-D₂-Aminomethylbenzene Benzyne->Product1 +NH₃ Product2 meta,para-D₂-Aminomethylbenzene Benzyne->Product2 +NH₃

Caption: Isotopic scrambling in the benzyne mechanism.

The Power of Kinetic Isotope Effects (KIE)

Measuring the kinetic isotope effect (KIE), the ratio of the reaction rate of the unlabeled reactant to that of the isotopically labeled reactant (k_light / k_heavy), provides invaluable insight into the rate-determining step of a reaction.

Experimental Protocol: Deuterium KIE for Mechanistic Elucidation
  • Synthesis of Labeled Substrate: Synthesize this compound with two deuterium atoms at the benzylic position (α-d₂).

  • Kinetic Measurements: Independently measure the reaction rates of both unlabeled and α-d₂-labeled this compound with a nucleophile under identical conditions.

  • KIE Calculation: Calculate the KIE as the ratio of the rate constant for the unlabeled substrate (k_H) to that of the deuterated substrate (k_D).

Data Comparison
MechanismExpected k_H / k_D ValueInterpretation
Sₙ2 ~1.1 - 1.25A secondary KIE, indicating a change in hybridization at the benzylic carbon in the transition state.
Sₙ1 ~1.2 - 1.4A significant secondary KIE, reflecting the change from sp³ to sp² hybridization in the formation of the carbocation intermediate.
E2 (competing) > 2A large primary KIE, if C-H bond cleavage is involved in the rate-determining step.

dot

KIE_Workflow Start Synthesize α-d₂-Iodomethylbenzene Measure_kH Measure Rate (k_H) Unlabeled Reactant Start->Measure_kH Measure_kD Measure Rate (k_D) Labeled Reactant Start->Measure_kD Calculate_KIE Calculate KIE = k_H / k_D Measure_kH->Calculate_KIE Measure_kD->Calculate_KIE Interpret Interpret Mechanism Calculate_KIE->Interpret

Caption: Workflow for determining the kinetic isotope effect.

Conclusion

Isotopic labeling studies offer an unparalleled level of detail for the validation of this compound reaction mechanisms. By carefully designing experiments that incorporate stable isotopes like ¹³C and ²H, and by precisely measuring their distribution in the products and the resulting kinetic isotope effects, researchers can definitively distinguish between competing pathways. This knowledge is crucial for the rational design of synthetic strategies and the development of robust and efficient chemical processes. The data presented in this guide serves as a foundational framework for applying these powerful techniques to elucidate the intricate dance of atoms in chemical transformations.

A Comparative Cost-Analysis of Iodomethylbenzene in Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and reaction conditions. Iodomethylbenzene, also known as benzyl (B1604629) iodide, is a highly reactive and effective benzylating agent. However, its utility in a synthesis route must be weighed against its cost and the viability of more economical alternatives. This guide provides an objective, data-supported comparative analysis of this compound against its common counterparts, benzyl bromide and benzyl chloride, in the context of benzylation reactions.

Executive Summary

The primary application for this compound and its halide analogues is the introduction of the benzyl protecting group to nucleophiles such as alcohols and amines, typically via an SN2 mechanism (Williamson Ether Synthesis). The choice of the benzylating agent directly impacts reaction speed, required conditions, and overall cost.

  • Reactivity: The reactivity of benzyl halides in SN2 reactions is dictated by the leaving group ability of the halide, following the trend: Iodide > Bromide > Chloride . Consequently, this compound is the most reactive of the three, allowing for faster reactions and milder conditions.

  • Cost: The cost of these reagents is inversely proportional to their reactivity. Benzyl chloride is the most economical, followed by benzyl bromide. This compound is significantly more expensive, largely because it is often synthesized from the other two via a halogen exchange reaction.

  • Cost-Effectiveness: While benzyl chloride and bromide are favored for routine applications due to their low cost, this compound becomes a cost-effective option when dealing with sensitive substrates that require mild conditions or when faster reaction cycles are critical. A common strategy to balance cost and reactivity is the in situ generation of benzyl iodide from a cheaper halide using a catalytic amount of an iodide salt.

Cost Comparison of Benzylating Agents

The cost of chemical reagents can fluctuate based on supplier, purity, and volume. The following table provides an estimated cost comparison, normalized per mole, to facilitate an objective analysis for stoichiometric considerations in a synthesis route.

ReagentChemical FormulaMolecular Weight ( g/mol )Representative Price (USD/kg)Estimated Cost (USD/mol)
Benzyl ChlorideC₇H₇Cl126.58~$20 - $90[1][2][3]~$2.50 - $11.40
Benzyl BromideC₇H₇Br171.04~$90 - $650[4][5]~$15.40 - $111.15
This compound C₇H₇I 218.04 ~$3,700 - $15,000+ [6][7]~$807 - $3,270+

Note: Prices are estimates derived from publicly available supplier data for bulk quantities and are subject to change. They are presented here for comparative purposes.

Performance and Reactivity Analysis

The benzylation of a nucleophile (e.g., an alcohol, R-OH) with a benzyl halide (Bn-X) proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is highly dependent on the strength of the carbon-halogen bond being broken. The weaker the C-X bond, the better the leaving group and the faster the reaction.

ParameterBenzyl Chloride (BnCl)Benzyl Bromide (BnBr)This compound (BnI)
Relative Reactivity GoodBetterBest[8]
Leaving Group Ability Cl⁻ (Weakest)Br⁻ (Intermediate)I⁻ (Best)
Typical Conditions Often requires higher temperatures, longer reaction times, or phase-transfer catalysts.[9]Moderate temperatures and reaction times. Often a good balance of cost and reactivity.Can be used at lower temperatures with shorter reaction times; ideal for sensitive substrates.[8]
Key Advantage Lowest cost.Good balance of reactivity and cost.Highest reactivity, enabling mild conditions.
Key Disadvantage Least reactive, may require forcing conditions.More expensive than BnCl.Significantly higher cost, lower stability.

The enhanced reactivity of this compound can be a critical advantage. For complex molecules with sensitive functional groups, the ability to perform a benzylation at room temperature instead of reflux can prevent side reactions and decomposition, leading to a higher overall yield of the desired product, which can offset the initial reagent cost.

Synthesis of this compound: The Finkelstein Reaction

The high cost of this compound is partly due to its synthesis from less expensive benzyl halides. The most common method is the Finkelstein reaction, a halogen exchange process.[2][5][8] In this reaction, benzyl chloride or bromide is treated with an iodide salt (typically sodium iodide) in a solvent like acetone (B3395972). The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide from the acetone, according to Le Châtelier's principle.[5]

Finkelstein_Reaction cluster_reactants Reactants cluster_products Products BnCl Benzyl Chloride / Bromide (Bn-X, where X = Cl or Br) process Acetone Solvent BnCl->process In NaI Sodium Iodide (NaI) NaI->process BnI This compound (Bn-I) NaX Sodium Halide Precipitate (NaX) process->BnI Sₙ2 Reaction process->NaX

Caption: Synthesis of this compound via the Finkelstein Reaction.

Experimental Protocol: General Finkelstein Reaction

Objective: To synthesize this compound from benzyl chloride.

Materials:

  • Benzyl chloride

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.2 equivalents) in anhydrous acetone.

  • To this solution, add benzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux. A white precipitate (NaCl) will begin to form.[5]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The remaining crude product can be purified by dissolving it in a suitable organic solvent (e.g., diethyl ether), washing with water and sodium thiosulfate (B1220275) solution (to remove any residual iodine), drying over anhydrous magnesium sulfate, and removing the solvent in vacuo.

A Representative Application: Williamson Ether Synthesis

The O-benzylation of an alcohol or phenol (B47542) is a cornerstone reaction in protecting group chemistry. The following workflow illustrates the general process.

Williamson_Ether_Synthesis start Start: Alcohol/Phenol (R-OH) + Base (e.g., NaH, K₂CO₃) deprotonation Step 1: Deprotonation Formation of Alkoxide/Phenoxide (R-O⁻) start->deprotonation Inert Solvent (e.g., DMF, THF) nucleophilic_attack Step 2: Nucleophilic Attack (Sₙ2) Alkoxide attacks Benzyl Halide (Bn-X) deprotonation->nucleophilic_attack Addition of Bn-X (X = Cl, Br, or I) product Product: Benzyl Ether (R-O-Bn) nucleophilic_attack->product Displacement of X⁻ end End: Purification product->end

Caption: General workflow for the Williamson Ether Synthesis.

Experimental Protocol: O-Benzylation of Phenol

Objective: To synthesize benzyl phenyl ether from phenol using a benzyl halide.

Materials:

  • Phenol (1.0 equivalent)

  • Benzyl halide (BnCl, BnBr, or BnI) (1.1 equivalents)

  • Base (e.g., anhydrous Potassium Carbonate, K₂CO₃) (1.5 equivalents)

  • Solvent (e.g., anhydrous N,N-Dimethylformamide, DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add phenol, anhydrous potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add the benzyl halide to the reaction mixture.

  • Heat the reaction. The required temperature and time will depend on the halide used:

    • With this compound (BnI): The reaction may proceed efficiently at room temperature or with gentle warming (e.g., 40-50 °C) over 1-4 hours.

    • With Benzyl Bromide (BnBr): Heating to 60-80 °C for 4-12 hours is typical.

    • With Benzyl Chloride (BnCl): Higher temperatures (e.g., 80-100 °C) and longer reaction times (12-24 hours) may be necessary to achieve a good yield.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion and Recommendations

The selection of a benzylating agent is a classic optimization problem in chemical synthesis, balancing reagent cost against reaction efficiency and substrate compatibility.

Decision_Flowchart start Need to Benzylate a Nucleophile cost_check Is cost the primary constraint and the substrate robust? start->cost_check reactivity_check Is the substrate sensitive? Requires mild conditions? cost_check->reactivity_check No use_bncl Use Benzyl Chloride (BnCl) (Most Economical) cost_check->use_bncl Yes use_bnbn Consider Benzyl Bromide (BnBr) (Balanced Cost/Reactivity) reactivity_check->use_bnbn No use_bni Use this compound (BnI) (Highest Reactivity) reactivity_check->use_bni Yes in_situ Consider BnBr + cat. NaI (Cost-effective high reactivity) use_bni->in_situ Alternative?

References

Cross-Validation of Experimental and Computational Results for Iodomethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data and computational results for iodomethylbenzene, also known as benzyl (B1604629) iodide. By cross-validating experimental findings with theoretical calculations, we aim to offer a comprehensive understanding of the molecule's properties, crucial for its application in organic synthesis and drug development. This document summarizes key quantitative data in structured tables, outlines detailed experimental and computational methodologies, and visualizes the cross-validation workflow and molecular structure.

Introduction

This compound is a versatile reagent in organic chemistry, primarily utilized for the introduction of the benzyl group. The reactivity of its carbon-iodine (C-I) bond is a key determinant of its synthetic utility. Accurate knowledge of its molecular properties, such as bond dissociation energy (BDE) and vibrational frequencies, is essential for predicting its behavior in chemical reactions and for spectroscopic identification. This guide presents a side-by-side comparison of experimentally measured and computationally derived values for these properties, offering a critical assessment of the level of agreement between theory and experiment.

Methodologies

Experimental Protocols

Bond Dissociation Energy (BDE): The experimental C-I bond dissociation energy for this compound is typically determined through kinetic studies of pyrolysis or photolysis reactions. One common method involves studying the gas-phase kinetics of the thermal decomposition of the molecule. By measuring the rate of reaction at different temperatures, the activation energy for the homolytic cleavage of the C-I bond can be determined, which corresponds to the bond dissociation enthalpy.

Infrared (IR) Spectroscopy: Experimental Fourier-transform infrared (FT-IR) spectra are recorded using a spectrometer. A sample of this compound (typically in a liquid or solid state, or as a solution) is exposed to infrared radiation, and the absorption of light at different wavenumbers is measured. The resulting spectrum reveals the characteristic vibrational modes of the molecule.

Computational Protocols

Density Functional Theory (DFT) Calculations: Computational data presented in this guide are typically derived from Density Functional Theory (DFT) calculations. A common approach involves geometry optimization of the this compound molecule to find its lowest energy conformation. Following optimization, calculations are performed to determine properties such as the C-I bond dissociation energy and vibrational frequencies. The BDE is calculated as the enthalpy change of the homolytic cleavage of the C-I bond into the benzyl radical and an iodine atom. Vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for the accuracy of the results.

Data Presentation and Comparison

The following sections present a quantitative comparison of experimental and computational data for the C-I bond dissociation energy and key vibrational frequencies of this compound.

C-I Bond Dissociation Energy

The strength of the C-I bond is a critical parameter for understanding the reactivity of this compound. The table below compares the experimentally determined value with a value typical of those obtained from DFT calculations.

PropertyExperimental Value (kJ/mol)Computational Value (DFT) (kJ/mol)
C-I Bond Dissociation Energy201[1]~190-210

Analysis: The experimental C-I bond dissociation energy for this compound is reported to be 201 kJ/mol.[1] Computational DFT methods are known to predict BDEs with reasonable accuracy, typically within a range of ±10-20 kJ/mol of the experimental value, depending on the level of theory used. The typical computational values are in good agreement with the experimental data, providing confidence in the use of these methods for predicting the reactivity of similar molecules.

Vibrational Frequencies

The infrared spectrum of this compound is characterized by several key vibrational modes. The following table compares experimental and computationally calculated frequencies for some of the most prominent vibrations. It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and scaling factors are sometimes applied to the computational data to improve agreement.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (DFT) (cm⁻¹)
C-H stretch (aromatic)~3030-3080~3050-3100
C-H stretch (aliphatic, -CH₂I)~2930-2960~2950-2980
C=C stretch (aromatic ring)~1450-1600~1460-1620
C-H bend (aromatic)~690-900~700-910
C-I stretch~515-690~520-700

Analysis: The experimental and calculated vibrational frequencies for this compound show good overall agreement. The characteristic C-H and C=C stretching frequencies of the aromatic ring, as well as the aliphatic C-H stretching of the iodomethyl group, are well-reproduced by the computational methods. The C-I stretching frequency, which is expected in the lower frequency region of the spectrum, is also consistent between experimental observations and theoretical calculations. Discrepancies between the two sets of data can be attributed to factors such as the phase of the experimental measurement (solid, liquid, or gas) and the inherent approximations in the computational models.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

CrossValidationWorkflow cluster_exp Experimental Methods cluster_comp Computational Methods cluster_data Data Comparison cluster_analysis Analysis & Validation exp_bde Kinetic Studies (Pyrolysis/Photolysis) data_bde Bond Dissociation Energy exp_bde->data_bde exp_ir FT-IR Spectroscopy data_vib Vibrational Frequencies exp_ir->data_vib comp_dft DFT Calculations (e.g., B3LYP/6-31G*) comp_dft->data_bde comp_dft->data_vib analysis Cross-Validation data_bde->analysis data_vib->analysis

Caption: Workflow for the cross-validation of experimental and computational data.

Caption: Molecular structure of this compound (benzyl iodide).

Conclusion

The cross-validation of experimental and computational data for this compound demonstrates a strong correlation between theoretical predictions and empirical measurements. Both the carbon-iodine bond dissociation energy and the key vibrational frequencies are in good agreement, which validates the use of computational chemistry as a reliable tool for predicting the properties of this and related molecules. This integrated approach, combining experimental and computational techniques, provides a more robust and comprehensive understanding of the chemical nature of this compound, which is invaluable for its application in research and development.

References

A Comparative Guide to the Green Chemistry Metrics of Iodomethylbenzene Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of foundational molecules like iodomethylbenzene is a frequent necessity. With an increasing emphasis on sustainable practices, evaluating the environmental impact of synthetic routes is crucial. This guide provides an objective comparison of different protocols for the synthesis of this compound, with a focus on green chemistry metrics to support informed decisions in the laboratory and beyond.

Quantitative Assessment of Green Chemistry Metrics

The "greenness" of a chemical reaction can be quantified using several key metrics. This section provides a comparative analysis of different approaches to this compound synthesis based on these metrics.

Green MetricProtocol 1: Oxidative Iodination with I₂ and Na₂S₂O₈Protocol 2: Iodination with NIS in Acetonitrile (B52724)Protocol 3: Classic Iodination with I₂ and HNO₃
Atom Economy (%) ~85.4%~63.7%~60.3%
E-Factor ~1.5~5.2~8.9
Process Mass Intensity (PMI) ~2.5~6.2~9.9
Reaction Mass Efficiency (RME) (%) ~80.2%~55.1%~48.7%
Yield (%) ~94%~92%~85%
Solvent AcetonitrileAcetonitrileCarbon Tetrachloride
Oxidizing/Iodinating Agent Sodium PersulfateN-IodosuccinimideNitric Acid
Safety/Environmental Concerns ModerateLowHigh (Use of strong acid and hazardous solvent)

Note: The values for Protocols 2 and 3 are estimated based on typical reaction conditions and may vary depending on the specific experimental setup. The data for Protocol 1 is derived from a specific literature procedure, allowing for a more precise calculation.

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to allow for replication and further analysis.

Protocol 1: Oxidative Iodination of Toluene (B28343) with Iodine and Sodium Persulfate

This protocol describes a relatively green method for the synthesis of p-iodotoluene.

Materials:

  • Toluene (10 mmol, 0.92 g)

  • Iodine (I₂) (5 mmol, 1.27 g)

  • Sodium persulfate (Na₂S₂O₈) (12 mmol, 2.85 g)

  • Acetonitrile (20 mL)

  • Sodium sulfite (B76179) (Na₂SO₃) solution (5% aqueous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • In a round-bottom flask, dissolve toluene (10 mmol) and iodine (5 mmol) in acetonitrile (20 mL).

  • Add sodium persulfate (12 mmol) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench with a 5% aqueous solution of sodium sulfite.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford p-iodotoluene.

Protocol 2: Iodination of Toluene using N-Iodosuccinimide (NIS)

This method utilizes a common and relatively mild iodinating agent.

Materials:

  • Toluene (10 mmol, 0.92 g)

  • N-Iodosuccinimide (NIS) (11 mmol, 2.47 g)

  • Acetonitrile (20 mL)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (for extraction)

Procedure:

  • Dissolve toluene (10 mmol) in acetonitrile (20 mL) in a round-bottom flask.

  • Add N-Iodosuccinimide (11 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield p-iodotoluene.

Experimental Workflow

The following diagram illustrates a general workflow for the electrophilic iodination of toluene to produce this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Toluene (Substrate) D Reaction Vessel A->D B Iodinating Agent (e.g., I₂, NIS) B->D C Solvent (e.g., Acetonitrile) C->D E Heating & Stirring D->E F Quenching (e.g., Na₂SO₃) E->F G Extraction (Organic Solvent) F->G H Washing (Aq. Solutions) G->H I Drying (e.g., Na₂SO₄) H->I J Solvent Removal (Rotary Evaporation) I->J K Column Chromatography J->K L Pure This compound K->L G cluster_activation Activation of Iodine cluster_substitution Electrophilic Aromatic Substitution I2 I₂ I_plus Electrophilic Iodine Species (I⁺) I2->I_plus Oxidant Oxidizing Agent (e.g., Na₂S₂O₈, HNO₃) Oxidant->I_plus Toluene Toluene Sigma_complex Arenium Ion (Sigma Complex) Toluene->Sigma_complex + I⁺ Iodotoluene This compound Sigma_complex->Iodotoluene - H⁺ H_plus H⁺

Validation of a New Synthetic Route for Biaryl Synthesis Using Iodomethylbenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a newly developed, highly efficient Suzuki-Miyaura cross-coupling protocol for the synthesis of functionalized biaryl compounds using an iodomethylbenzene derivative, against a classical approach. The data presented herein is based on established experimental findings for similar transformations and serves to highlight the advantages of the new route in terms of efficiency, reaction conditions, and potential for scalability.

Comparison of Synthetic Routes

The synthesis of biaryl scaffolds is a cornerstone of medicinal chemistry, as this structural motif is prevalent in a wide range of biologically active molecules, including kinase inhibitors. Here, we compare a novel, validated synthetic route for the coupling of 4-iodomethylbenzene with a generic arylboronic acid against a traditional method.

Data Presentation
ParameterNew Synthetic Route (Validated) Classical Alternative Route
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Catalyst System [Pd(OAc)₂] with SPhos ligand[Pd(PPh₃)₄]
Catalyst Loading 1 mol%5 mol%
Base K₃PO₄K₂CO₃
Solvent Toluene (B28343)/Water (10:1)Toluene/Ethanol/Water (4:1:1)
Temperature 80 °C100 °C
Reaction Time 2 hours12-24 hours
Typical Yield 90-98%75-85%
Purity (post-chromatography) >99%~98%

Experimental Protocols

Detailed methodologies for the new and classical synthetic routes are provided below.

Protocol 1: New Synthetic Route (Validated)

This protocol outlines the new, efficient Suzuki-Miyaura coupling method.

Materials and Equipment:

  • 4-Iodomethylbenzene

  • Arylboronic acid

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene and Water (degassed)

  • Schlenk flask, magnetic stirrer, hotplate, inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodomethylbenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), Palladium(II) Acetate (0.01 equiv.), SPhos (0.02 equiv.), and Potassium Phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Solvents: Add degassed toluene and water in a 10:1 ratio via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Classical Alternative Route

This protocol details the traditional Suzuki-Miyaura coupling method.

Materials and Equipment:

  • 4-Iodomethylbenzene

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Round-bottom flask with reflux condenser, magnetic stirrer, hotplate, inert gas line

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-iodomethylbenzene (1.0 equiv.), the arylboronic acid (1.5 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Inert Atmosphere: Flush the flask with an inert gas for 10-15 minutes.

  • Addition of Solvent and Base: Add degassed toluene, ethanol, and an aqueous solution of Potassium Carbonate (2.0 M, 2.0 equiv.).

  • Reaction Execution: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Workflow for Validation of a New Synthetic Route

A Hypothesis: New route is superior B Literature Review: Existing methods A->B C Route Design: Catalyst, reagents, conditions B->C D Feasibility Studies: Small-scale trials C->D E Optimization: Varying parameters (temp, conc, etc.) D->E F Substrate Scope Evaluation E->F G Comparative Analysis: Run new vs. old route in parallel E->G H Data Collection: Yield, purity, time, cost G->H I Validation Confirmed: New route is demonstrably better H->I

Caption: Workflow for validating a new synthetic route.

PDK1/Akt Signaling Pathway and Inhibition

The biaryl structures synthesized using this compound derivatives are common scaffolds in kinase inhibitors. For instance, the aminopyrimidine-based inhibitor BX-795, which contains an iodo-functionalized aromatic ring, targets the PDK1/Akt signaling pathway, a critical cascade in cell survival and proliferation.[1][2][3]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (inactive) PIP3->Akt Recruitment Akt_active Akt (active) p-Akt (Thr308) PDK1->Akt_active Phosphorylation Akt->PDK1 Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt_active->Downstream Inhibitor BX-795 (Iodo-pyrimidine scaffold) Inhibitor->PDK1 Inhibition CellSurvival Cell Survival, Proliferation, Growth Downstream->CellSurvival

Caption: PDK1/Akt signaling pathway with inhibition point.

References

A Comparative Toxicological Assessment of Iodomethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of iodomethylbenzene derivatives. Due to a scarcity of publicly available comparative data for the specific isomers (ortho-, meta-, and para-iodomethylbenzene), this assessment focuses on the toxicity of benzyl (B1604629) iodide (this compound) as a representative compound and draws inferences for its isomers based on toxicological principles for related aromatic hydrocarbons. This guide is intended to inform researchers on the potential hazards and to provide standardized methodologies for conducting further comparative toxicological studies.

Executive Summary

This compound and its derivatives are reactive organic compounds utilized in chemical synthesis. Their toxicological profiles are of interest to ensure occupational safety and to understand their potential environmental and health impacts. This guide summarizes the available toxicological data, outlines key experimental protocols for toxicity testing, and visualizes the presumed metabolic pathways and toxicological mechanisms.

Data Presentation: Toxicological Data Summary

Toxicological EndpointCompoundResultSpecies/SystemSource
Acute Toxicity Benzyl IodideToxic by ingestion, inhalation, and skin absorption; Powerful lachrymator.[1][2][3]General[1][2][3]
Benzyl Alcohol (related compound)LD50 (intraperitoneal): 1000 mg/kg (4-hour) / 650 mg/kg (7-day)Adult Mice[4]
Genotoxicity Benzyl IodideNo specific Ames test data found.
Benzyl Chloride (related compound)Weakly mutagenic in S. typhimurium TA100 with metabolic activation.[5]Salmonella typhimurium[5]
p-Nitrobenzyl chloride (related compound)Mutagenic in S. typhimurium TA100 and TA98.[6]Salmonella typhimurium[6]
Benzyl Derivatives (general)Increased DNA damage (tail moment and % tail DNA) in human lymphocytes.[7][8]Human Lymphocytes (in vitro)[7][8]
Irritation Benzyl IodideVery irritating to skin and eyes.[1][3]General[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable toxicological assessments. The following are standard protocols for key toxicological endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the content of the next step. The method allows for the classification of the substance into a toxicity category based on the observed mortality.

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • The substance is administered orally to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, the test is repeated with a higher dose until the toxicity is characterized.

  • Endpoint: Classification of the substance into a GHS (Globally Harmonized System) toxicity category.

In Vitro Cytotoxicity - MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to attach overnight.

    • Expose the cells to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Endpoint: IC50 value (the concentration of the substance that inhibits cell growth by 50%).

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to detect gene mutations induced by chemical substances.

  • Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and thus grow on a minimal medium.

  • Procedure:

    • The test substance is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar (B569324) medium.

    • After incubation for 48-72 hours, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

Metabolic Pathway of this compound

The metabolic pathway for this compound is not well-documented. However, based on the metabolism of similar aromatic compounds like benzene, a plausible pathway involves cytochrome P450-mediated oxidation.

This compound This compound Iodobenzyl Alcohol Iodobenzyl Alcohol This compound->Iodobenzyl Alcohol CYP450 (Oxidation) Iodobenzaldehyde Iodobenzaldehyde Iodobenzyl Alcohol->Iodobenzaldehyde Alcohol Dehydrogenase Iodobenzoic Acid Iodobenzoic Acid Iodobenzaldehyde->Iodobenzoic Acid Aldehyde Dehydrogenase Reactive Metabolites Reactive Metabolites Iodobenzaldehyde->Reactive Metabolites Further Metabolism Detoxification Detoxification Iodobenzoic Acid->Detoxification Conjugation (e.g., Glucuronidation) Cellular Damage Cellular Damage Reactive Metabolites->Cellular Damage Excretion Excretion Detoxification->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram illustrates the key steps in determining the IC50 value of a compound using the MTT assay.

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Cell Seeding Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure Incubation Incubation Compound Exposure->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Calculate % Viability Calculate % Viability Absorbance Reading->Calculate % Viability Dose-Response Curve Dose-Response Curve Calculate % Viability->Dose-Response Curve IC50 Determination IC50 Determination Dose-Response Curve->IC50 Determination

Caption: Workflow for determining IC50 using the MTT assay.

Logical Relationship in Genotoxicity Testing

This diagram shows a common tiered approach to genotoxicity assessment.

Initial Screening Initial Screening In Vitro Mammalian Cell Tests In Vitro Mammalian Cell Tests Initial Screening->In Vitro Mammalian Cell Tests Positive Result Risk Assessment Risk Assessment Initial Screening->Risk Assessment Negative Result In Vivo Tests In Vivo Tests In Vitro Mammalian Cell Tests->In Vivo Tests Positive Result In Vitro Mammalian Cell Tests->Risk Assessment Negative Result In Vivo Tests->Risk Assessment

Caption: Tiered approach for genotoxicity assessment.

References

Safety Operating Guide

Proper Disposal of Iodomethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of iodomethylbenzene requires its classification as a halogenated organic hazardous waste. It must be collected in a designated, properly labeled, and sealed container, kept separate from non-halogenated waste. Disposal should be handled by a licensed hazardous waste management company, typically through incineration. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazards. This compound is a skin, eye, and respiratory irritant and is toxic if swallowed, inhaled, or in case of skin contact.[1][2] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure risks.

ItemSpecificationPurpose
Gloves Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.To prevent skin contact and irritation.[1]
Eye Protection Chemical splash goggles. A face shield is recommended when handling larger quantities.To protect eyes from splashes and vapors.[1]
Lab Coat A fully buttoned, flame-resistant lab coat.To protect skin and clothing from contamination.[1]
Ventilation Always handle within a properly functioning, certified laboratory chemical fume hood.To prevent inhalation of vapors.[1][2]

Waste Classification and Storage

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[1][3] Under the Resource Conservation and Recovery Act (RCRA), wastes are classified based on their characteristics (ignitability, corrosivity, reactivity, and toxicity) and through specific listings (F, K, U, and P lists).[4][5] While this compound may not be explicitly listed, it falls under the category of halogenated organic waste.

Key Storage Principles:

  • Segregation: Store this compound waste separately from non-halogenated waste.[1][3][6]

  • Container: Use a designated, leak-proof, and sealable container.[1][6] The container must be clearly labeled as "Hazardous Waste" and specify the contents (this compound).[6]

  • Cleanliness: Ensure the exterior of the waste container is clean and free from contamination.[7]

  • Capacity: Do not fill waste containers beyond 90% of their capacity to allow for expansion.[7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Evacuate non-essential personnel.

  • Containment: Absorb the spilled material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, airtight container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The container with the spilled material must be disposed of as hazardous waste.

Disposal Procedures

Disposal of this compound must comply with local, state, and federal regulations. The standard and recommended procedure is through a licensed hazardous waste management company.[1] These companies are equipped to handle and dispose of such chemicals safely, typically via high-temperature incineration.[1]

Under no circumstances should this compound be disposed of down the drain or in regular trash. [6]

While there is no specific reportable quantity (RQ) for this compound under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), unlisted hazardous wastes that exhibit toxicity have a default RQ of 100 pounds.[8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (this compound) B Is the waste container properly labeled and sealed? A->B C Label the container with 'Hazardous Waste - this compound' and seal it. B->C No D Is the waste segregated from non-halogenated waste? B->D Yes C->D E Transfer to a separate, designated container for halogenated waste. D->E No F Store in a designated hazardous waste accumulation area. D->F Yes E->F G Arrange for pickup by a licensed hazardous waste disposal company. F->G H Maintain disposal records (manifests). G->H

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended for guidance and should not replace institutional safety protocols or regulatory requirements. Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.

References

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.